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  • Product: (Butan-2-yl)[(2-methoxyphenyl)methyl]amine
  • CAS: 869942-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4)

A Note on the Data: Direct experimental data for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4) is not extensively available in peer-reviewed literature.

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Data: Direct experimental data for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4) is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing inferences from structurally related compounds, particularly those containing the N-(2-methoxybenzyl) and sec-butylamine moieties. All protocols and claimed properties are presented as predictive and should be validated through empirical testing.

Introduction

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine, also known as N-(2-methoxybenzyl)-2-butanamine, is a secondary amine with a unique combination of a chiral aliphatic amine and an aromatic benzyl group. The presence of the methoxy group on the benzyl ring and the stereocenter in the butan-2-yl group suggests potential for interesting pharmacological and chemical properties. This document provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, potential biological significance, and detailed experimental protocols for its preparation and characterization, aimed at researchers in drug discovery and organic synthesis.

The core structure combines a flexible alkyl chain with a sterically influential and electronically modified aromatic ring. The 2-methoxybenzyl group, in particular, is a key feature in a class of potent psychoactive compounds known as the NBOMe series, where it dramatically increases affinity for serotonin receptors.[1][2][3] While the pharmacological profile of the title compound is uncharacterized, its structural elements warrant investigation.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine are predicted based on its structure and data from analogous N-benzylated secondary amines.[4]

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol -
Appearance Colorless to pale yellow liquidGeneral property of N-benzylamines.
Boiling Point Estimated >200 °C at atmospheric pressureHigher than benzylamine (185 °C) due to increased molecular weight.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DCM, ethyl acetate). Limited solubility in water.Typical for secondary amines of this size.
pKa (Conjugate Acid) ~9-10Typical for secondary alkyl amines.

Spectroscopic Characterization (Predicted):

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm (4H).

    • Benzyl CH₂: A singlet or AB quartet around δ 3.7-3.9 ppm (2H).

    • Methoxy CH₃: A sharp singlet around δ 3.8 ppm (3H).

    • Butan-2-yl CH: A multiplet around δ 2.6-2.8 ppm (1H).

    • Butan-2-yl CH₂: Multiplets in the range of δ 1.3-1.6 ppm (2H).

    • Butan-2-yl CH₃ (doublet): A doublet around δ 1.0-1.2 ppm (3H).

    • Butan-2-yl CH₃ (triplet): A triplet around δ 0.8-1.0 ppm (3H).

    • NH Proton: A broad singlet, which may be difficult to observe, typically in the range of δ 1.5-2.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons: Signals between δ 110-160 ppm, with the methoxy-bearing carbon being the most downfield.

    • Benzyl CH₂: Signal around δ 50-55 ppm.

    • Methoxy CH₃: Signal around δ 55 ppm.

    • Butan-2-yl Carbons: Signals in the aliphatic region (δ 10-60 ppm).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): Expected at m/z 193.

    • Major Fragments: A prominent peak at m/z 121 corresponding to the 2-methoxybenzyl cation ([C₈H₉O]⁺) is expected due to benzylic cleavage. Another significant fragment would be at m/z 72, representing the butan-2-yl-imine radical cation.

Synthesis Methodology: Reductive Amination

The most direct and widely employed method for synthesizing N-alkylated amines is reductive amination.[5][6][7] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine. For (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, this involves the reaction of 2-butanone with 2-methoxybenzylamine or, more commonly, 2-methoxybenzaldehyde with sec-butylamine.

Rationale for Synthetic Route

The reductive amination of 2-methoxybenzaldehyde with sec-butylamine is the preferred route. This is because aldehydes are generally more reactive towards nucleophilic attack by amines than ketones, and the subsequent reduction of the resulting imine is typically more straightforward. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of imines and protonated iminium ions in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[7]

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification react1 2-Methoxybenzaldehyde mix Combine reactants in DCM react1->mix react2 sec-Butylamine react2->mix solvent Dichloromethane (DCM) solvent->mix add_stab Add Sodium Triacetoxyborohydride (STAB) mix->add_stab stir Stir at room temperature for 12-24h add_stab->stir quench Quench with sat. NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product (Butan-2-yl)[(2-methoxyphenyl)methyl]amine purify->product

Caption: Workflow for the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Detailed Experimental Protocol

Materials:

  • 2-Methoxybenzaldehyde

  • sec-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for eluent

Procedure:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add sec-butylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Potential Biological and Pharmacological Significance

While no biological data exists for this specific compound, its structural motifs provide a basis for postulating potential areas of interest for pharmacological screening.

The N-(2-methoxybenzyl) Moiety

The N-(2-methoxybenzyl) group is a critical pharmacophore in the "NBOMe" class of psychedelic phenethylamines.[2] This substitution dramatically increases the affinity and agonist potency at the serotonin 5-HT₂A receptor compared to the parent phenethylamine.[1][3][8] The methoxy group is thought to engage in specific interactions within the receptor binding pocket. This suggests that (Butan-2-yl)[(2-methoxyphenyl)methyl]amine could potentially interact with serotonergic systems. However, the absence of the phenethylamine backbone makes a direct comparison difficult. The compound could also serve as a non-psychoactive tool compound to probe the contribution of the N-(2-methoxybenzyl) group to receptor binding in the absence of the phenethylamine scaffold.

General Activities of Benzylamine and 2-Methoxybenzylamine Derivatives

Derivatives of benzylamine and 2-methoxybenzylamine are utilized in a wide range of pharmaceutical applications. They serve as intermediates in the synthesis of antidepressants, antihypertensive agents, and other bioactive molecules.[9] Furthermore, 2-methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[10][11] These diverse activities highlight the potential for novel derivatives to exhibit useful biological effects.

Logical Pathway for Biological Investigation

G cluster_compound Test Compound cluster_screening Initial Screening cluster_followup Follow-up Studies compound (Butan-2-yl)[(2-methoxyphenyl)methyl]amine receptor_binding Serotonin Receptor Binding Assays (5-HT₂A, 5-HT₂C) compound->receptor_binding Primary Hypothesis cns_panel Broad CNS Receptor Panel compound->cns_panel Exploratory functional_assays Functional Assays (e.g., Ca²⁺ flux, cAMP) receptor_binding->functional_assays If Active in_vivo In Vivo Behavioral Models functional_assays->in_vivo

Caption: Proposed workflow for the biological evaluation of the title compound.

Safety and Handling

General Precautions:

  • As an amine, this compound is expected to be a skin and eye irritant.[12]

  • Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Toxicity Profile of Related Compounds:

The NBOMe series of compounds are known to have significant toxicity, including neurotoxic and cardiotoxic effects, and have been associated with fatalities.[13] While (Butan-2-yl)[(2-methoxyphenyl)methyl]amine is not a phenethylamine, the presence of the N-(2-methoxybenzyl) group warrants caution. The toxicological properties of this compound have not been established, and it should be handled as a potentially hazardous substance.

Conclusion

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS No. 869942-65-4) is a structurally interesting secondary amine for which there is a paucity of published data. Based on established synthetic methodologies, it can be reliably prepared via reductive amination. Its structural relationship to potent serotonergic agents, specifically the inclusion of the N-(2-methoxybenzyl) moiety, suggests that it is a candidate for pharmacological screening, particularly within the central nervous system. This guide provides a foundational framework for its synthesis, characterization, and further investigation, emphasizing that all predicted properties and protocols require experimental validation.

References

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 564-574. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(15), 8825-8832. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available from: [Link]

  • Panda, S., et al. (2017). Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. Journal of Chemical & Engineering Data, 62(4), 1189-1197. Available from: [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Available from: [Link]

  • Europol. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: 25I-NBOMe. Available from: [Link]

  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Available from: [Link]

  • mzCloud. (2017). 25I-NBOMe. Available from: [Link]

  • Brandt, S. D., et al. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. Available from: [Link]

  • Costa, J. L., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. Available from: [Link]

  • Schifano, F., et al. (2014). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Art. 1.1475/ringraziamenti. Available from: [Link]

  • Mphahlele, M. J., et al. (2022). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 16. Available from: [Link]

  • Hutchins, M. K., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). 25C-NBOMe. Available from: [Link]

  • Banwell, M. G., et al. (2002). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry, 68(3), 1213-1215. Available from: [Link]

  • Ramachandran, P. V., & Biswas, D. (2008). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, (27), 3232-3234. Available from: [Link]

  • Badru, R., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. New Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Available from: [Link]

  • SWGDRUG.org. (2014). 25I-NBOMe. Available from: [Link]

  • Lee, H., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(6), e12850. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine from 2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and in-depth exploration of the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, a secondary amine with potential applications in pharmaceutical development. The primary synthetic route detailed herein is the reductive amination of 2-methoxybenzaldehyde with butan-2-amine. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence reaction success. Furthermore, it outlines robust analytical methods for the characterization and purification of the target compound. The content is structured to offer both a theoretical foundation and practical, field-proven insights to guide researchers in the successful execution of this synthesis.

Introduction: Strategic Importance and Synthetic Overview

Secondary amines are a ubiquitous structural motif in a vast array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. The target molecule, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, incorporates a chiral secondary amine and a methoxy-substituted aromatic ring, features that are often associated with desirable pharmacokinetic and pharmacodynamic properties. The strategic synthesis of such compounds is therefore of significant interest to the drug development community.

The most direct and efficient method for the synthesis of this target molecule is through a one-pot reductive amination.[1][2] This powerful and versatile reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (2-methoxybenzaldehyde) and a primary amine (butan-2-amine), followed by the in-situ reduction of the imine to the corresponding secondary amine.[3][4] This approach avoids the common issue of over-alkylation often encountered in direct alkylation methods.[4][5]

The Core Chemistry: Reductive Amination Unveiled

The reductive amination process can be dissected into two key mechanistic steps: imine formation and subsequent reduction.

2.1. Imine Formation: The Nucleophilic Attack

The reaction commences with the nucleophilic attack of the nitrogen atom of butan-2-amine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This initial step is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1][6] The subsequent loss of a water molecule from the resulting hemiaminal intermediate drives the equilibrium towards the formation of the imine (a Schiff base).[3]

2.2. Imine Reduction: The Hydride Transfer

Once the imine is formed, a reducing agent is introduced to deliver a hydride ion (H⁻) to the imine carbon. Sodium borohydride (NaBH₄) is a commonly employed and cost-effective reducing agent for this purpose.[3][6] The hydride attacks the electrophilic carbon of the C=N double bond, leading to the formation of the desired secondary amine.[6] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, NaBH₄ is often sufficient for this type of transformation, especially when the imine formation is allowed to proceed to a significant extent before the addition of the reductant.[5][7]

Visualizing the Mechanism

Reductive Amination Mechanism Figure 1: Mechanism of Reductive Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Butan-2-amine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O H2O Water FinalProduct (Butan-2-yl)[(2-methoxyphenyl)methyl]amine Imine->FinalProduct + [H⁻] from NaBH4 ReducingAgent Sodium Borohydride (NaBH4)

Caption: A simplified representation of the two-stage reductive amination process.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantitySupplier
2-MethoxybenzaldehydeC₈H₈O₂136.15-1.36 g (10 mmol)Sigma-Aldrich
Butan-2-amineC₄H₁₁N73.14-0.88 g (12 mmol)Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.04-50 mLSigma-Aldrich
Sodium BorohydrideNaBH₄37.83-0.57 g (15 mmol)Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12-As neededFisher Scientific
1 M Hydrochloric AcidHCl36.461 MAs neededVWR
1 M Sodium HydroxideNaOH40.001 MAs neededVWR
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededSigma-Aldrich

3.2. Synthetic Procedure

Visualizing the Workflow

Synthetic Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reactant Dissolution Dissolve 2-methoxybenzaldehyde and butan-2-amine in methanol. B 2. Imine Formation Stir at room temperature for 1 hour. A->B C 3. Reduction Cool to 0°C and add NaBH4 portion-wise. B->C D 4. Reaction Quench Add water to quench excess NaBH4. C->D E 5. Solvent Removal Concentrate the reaction mixture in vacuo. D->E F 6. Aqueous Workup Partition between diethyl ether and water. E->F G 7. Acid-Base Extraction Extract with 1M HCl, basify aqueous layer with 1M NaOH, and re-extract with diethyl ether. F->G H 8. Drying and Concentration Dry the organic layer with Na2SO4 and concentrate. G->H I 9. Characterization Analyze the final product (NMR, IR, MS). H->I

Sources

Foundational

An In-depth Spectroscopic Guide to N-(2-methoxybenzyl)-2-butanamine for Researchers and Drug Development Professionals

Introduction N-(2-methoxybenzyl)-2-butanamine is a secondary amine featuring a chiral center and a methoxybenzyl moiety. As with many substituted amines, this class of compounds is of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-methoxybenzyl)-2-butanamine is a secondary amine featuring a chiral center and a methoxybenzyl moiety. As with many substituted amines, this class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its potential pharmacological activity. The precise characterization of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This guide provides a detailed exploration of the expected spectroscopic signature of N-(2-methoxybenzyl)-2-butanamine, offering a predictive analysis based on foundational spectroscopic principles and data from analogous structures. This document is intended to serve as a practical reference for scientists engaged in the synthesis, identification, and analysis of this and related compounds.

The structural features of N-(2-methoxybenzyl)-2-butanamine—a secondary amine, a chiral sec-butyl group, and an ortho-substituted methoxybenzyl group—each contribute distinct and predictable signals in various spectroscopic techniques. Understanding these contributions is key to the unambiguous elucidation of its structure.

Caption: Molecular structure of N-(2-methoxybenzyl)-2-butanamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-(2-methoxybenzyl)-2-butanamine is predicted to be rich in information, with distinct signals for the aromatic, methoxy, benzylic, and aliphatic protons. The chirality at the 2-position of the butyl group may introduce magnetic inequivalence in adjacent protons, potentially leading to more complex splitting patterns.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Insights
7.20 - 7.35m2HAr-HProtons on the aromatic ring, experiencing deshielding from the ring current.
6.85 - 7.00m2HAr-HAromatic protons ortho and para to the methoxy group, shielded by its electron-donating effect.
3.85s3HOCH₃A characteristic singlet for the methoxy group protons. Its chemical shift is typical for an aromatic methoxy group[1].
3.75s2HN-CH₂-ArBenzylic protons adjacent to the nitrogen, appearing as a singlet or a closely coupled multiplet.
2.60 - 2.80m1HN-CHThe proton on the chiral center of the butyl group, deshielded by the adjacent nitrogen.
1.50 - 1.70m2HCH₂-CH₃Methylene protons of the butyl group.
1.10 - 1.20d3HCH-CH₃Methyl protons adjacent to the chiral center, appearing as a doublet.
0.90t3HCH₂-CH₃Terminal methyl protons of the butyl group, appearing as a triplet.
~1.5 (broad)s1HN-HThe N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. It can be identified by its disappearance upon D₂O exchange[2][3].

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2-methoxybenzyl)-2-butanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The aromatic region will show six distinct signals due to the ortho-substitution, and the aliphatic region will display signals for the butyl group, the benzylic carbon, and the methoxy carbon.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale and Insights
~157Ar-C-OThe aromatic carbon directly attached to the methoxy group, significantly deshielded.
~130Ar-CQuaternary aromatic carbon.
~128Ar-CHAromatic methine carbons.
~120Ar-CHAromatic methine carbons.
~110Ar-CHAromatic methine carbon ortho to the methoxy group, shielded.
~55OCH₃The methoxy carbon, with a typical chemical shift in this range[5][6].
~58N-CHThe carbon of the chiral center in the butyl group.
~52N-CH₂-ArThe benzylic carbon.
~26CH₂-CH₃The methylene carbon of the butyl group.
~20CH-CH₃The methyl carbon adjacent to the chiral center.
~10CH₂-CH₃The terminal methyl carbon of the butyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The most diagnostic peaks will be the N-H stretch of the secondary amine, the C-H stretches of the aliphatic and aromatic groups, the C=C stretches of the aromatic ring, and the C-O stretch of the methoxy group.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Insights
3300 - 3350Weak-MediumN-H stretchA single, relatively sharp peak characteristic of a secondary amine[3][7].
3000 - 3100MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
2850 - 2960Medium-StrongAliphatic C-H stretchSymmetric and asymmetric stretching of the C-H bonds in the butyl and methoxy groups.
1590 - 1610, 1450 - 1500Medium-StrongC=C aromatic ring stretchVibrations of the carbon-carbon double bonds within the aromatic ring.
1235 - 1265StrongAsymmetric Ar-O-C stretchA strong, characteristic absorption for the aryl ether linkage[8].
1140 - 1180MediumC-N stretchStretching vibration of the carbon-nitrogen bond[9].
730 - 770StrongN-H wagOut-of-plane bending of the N-H bond, also characteristic of secondary amines[7][9].

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation pattern. The presence of nitrogen will result in an odd nominal molecular weight, consistent with the Nitrogen Rule[3].

Predicted Mass Spectrum Data

m/zProposed FragmentRationale and Insights
193[M]⁺The molecular ion.
121[C₈H₉O]⁺A key fragment corresponding to the 2-methoxybenzyl cation, formed by cleavage of the C-N bond. This is a very common and diagnostically important fragment for N-benzyl compounds[10][11][12].
91[C₇H₇]⁺The tropylium ion, a stable carbocation formed by rearrangement of the benzyl cation after loss of the methoxy group. This is a hallmark of benzyl-containing compounds[13].
72[C₄H₁₀N]⁺Fragment resulting from cleavage of the benzylic C-N bond with charge retention on the amine fragment.

Proposed Fragmentation Pathway

M+ [C12H19NO]⁺˙ m/z = 193 frag1 [C8H9O]⁺ 2-methoxybenzyl cation m/z = 121 M+->frag1 α-cleavage frag3 [C4H10N]⁺ m/z = 72 M+->frag3 benzylic cleavage frag2 [C7H7]⁺ Tropylium ion m/z = 91 frag1->frag2 -CH2O

Caption: Proposed mass spectrometry fragmentation of N-(2-methoxybenzyl)-2-butanamine.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds or through direct infusion using Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS).

  • Ionization: For GC-MS, Electron Ionization (EI) is typically used. For direct infusion, ESI is a common choice, which would produce the protonated molecule [M+H]⁺ at m/z 194.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of N-(2-methoxybenzyl)-2-butanamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and literature on analogous compounds, offer a detailed and reliable spectroscopic signature for this molecule. Researchers and scientists in drug development can leverage this guide for structural verification, purity assessment, and as a foundation for the analysis of related novel compounds.

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(4), 435-446.
  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1595-1605.
  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • LibreTexts. (2021). Structural analysis of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Angus, W. R., et al. (1949). The Infrared Spectra of Secondary Amines and Their Salts. Transactions of the Faraday Society, 45, 386-392.
  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.
  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 838-847.
  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-methoxy-2-(p-methoxybenzyl)-3(2H)-benzofuranone. Retrieved from [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (500 MHz, methanol-d₄) of compound C (25E-NBOH). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data for compounds 4 and 5, and 2C-N. Retrieved from [Link]

  • Artukoglu, B. B., & Puvvala, J. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19(17), 3270-3279.
  • Diva-Portal.org. (n.d.). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • Ferreira, B., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6143.
  • Liverpool John Moores University. (2013). EMCDDA Technical Report on 25I-NBOMe. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxy-benzyl analogues - Part I. Microgram Journal, 9(2), 84-109.
  • NIST. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

  • mzCloud. (2017). 25I-NBOMe. Retrieved from [Link]

  • National Institute of Justice. (2019). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe). Retrieved from [Link]

  • SWGDRUG.org. (2014). 25I-NBOMe. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Butanamine, N-(1,1-dimethylethyl)-1,1-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Retrieved from [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • Braden, M. R., et al. (2006). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Journal of Medicinal Chemistry, 49(24), 7143-7149.
  • Lee, S. Y., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(3), e12850.

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Exploratory

Physical and chemical properties of N-(2-methoxybenzyl)-2-butanamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-methoxybenzyl)-2-butanamine Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-methoxybenzyl)-2-butanamine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-methoxybenzyl)-2-butanamine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles, data on its precursors (2-butanamine and 2-methoxybenzaldehyde), and analytical methodologies applied to structurally related N-benzyl amines. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's characteristics. It details a robust synthetic route via reductive amination, outlines key physicochemical properties, and presents a suite of analytical techniques for its characterization and quantification.

Introduction and Chemical Identity

N-(2-methoxybenzyl)-2-butanamine is a secondary amine featuring a sec-butyl group and a 2-methoxybenzyl substituent attached to the nitrogen atom. While this specific molecule is not extensively documented, its structural motifs are common in various fields of chemistry. The N-(2-methoxybenzyl) group, for instance, is a key feature of the "NBOMe" class of psychoactive compounds, where it significantly enhances the potency of phenethylamine hallucinogens.[1][2][3] However, N-(2-methoxybenzyl)-2-butanamine itself, lacking the phenethylamine core, is not classified within this group and its pharmacological properties are not established.

This guide aims to bridge the information gap by providing a scientifically grounded projection of its properties and the methodologies for its synthesis and analysis.

  • IUPAC Name: N-[(2-methoxyphenyl)methyl]butan-2-amine

  • Synonyms: N-(2-methoxybenzyl)-sec-butylamine

  • Molecular Formula: C₁₂H₁₉NO

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of N-(2-methoxybenzyl)-2-butanamine are crucial for its handling, formulation, and understanding its behavior in various systems. The following table summarizes calculated and estimated data for the target compound, alongside the known properties of its synthetic precursors.

PropertyN-(2-methoxybenzyl)-2-butanamine (Calculated/Estimated)2-Butanamine (Precursor)[4][5][6]2-Methoxybenzaldehyde (Precursor)[7][8][9]
Molecular Weight 193.29 g/mol 73.14 g/mol 136.15 g/mol
Appearance Colorless to pale yellow liquid (Predicted)Colorless liquid with an ammonia-like odorLight yellow solid or liquid
Boiling Point >240 °C (Estimated)63 °C238 °C
Melting Point Not Applicable (Predicted Liquid at STP)-104 °C34-40 °C
Density ~0.95-1.05 g/mL at 25°C (Estimated)0.724 g/mL at 25 °C1.127 g/mL at 25 °C
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Low solubility in water (Predicted).Miscible in water, soluble in ethanol, ether, acetone.Soluble in water, ethanol, and propylene glycol.
pKa (of conjugate acid) 9.0 - 10.5 (Estimated)~10.6Not Applicable

Synthesis and Purification

The most direct and widely adopted method for synthesizing secondary amines like N-(2-methoxybenzyl)-2-butanamine is through reductive amination.[10][11][12] This two-step, one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine.

Rationale for Synthetic Approach

Reductive amination is a robust and versatile method that avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[10] The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is critical. While NaBH₄ is effective, NaBH₃CN is often preferred as it is a weaker reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, allowing the reaction to be performed in a single step.[10][12]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Vessel (Methanol) cluster_workup Work-up & Purification A 2-Butanamine C Step 1: Imine Formation (Stir at room temp.) A->C B 2-Methoxybenzaldehyde B->C D Step 2: Reduction (Add NaBH4 or NaBH3CN) C->D E Quench Reaction (e.g., with water) D->E F Solvent Extraction (e.g., with Dichloromethane) E->F G Drying & Evaporation F->G H Purification (e.g., Column Chromatography) G->H I Final Product: N-(2-methoxybenzyl)-2-butanamine H->I

Caption: Proposed synthetic workflow for N-(2-methoxybenzyl)-2-butanamine.

Detailed Experimental Protocol
  • Imine Formation: To a solution of 2-butanamine (1.0 eq) in methanol, add 2-methoxybenzaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials and the formation of the imine intermediate.[13][14]

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is fully reduced, as confirmed by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Stability

  • Basicity: As a secondary amine, N-(2-methoxybenzyl)-2-butanamine is basic and will react with acids to form the corresponding ammonium salts.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

  • Oxidation: Amines are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

  • N-Debenzylation: The N-benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation or using strong acids, to yield the primary amine (2-butanamine).[15][16]

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It may be sensitive to light and air over prolonged periods.[4]

Analytical Methodologies

A multi-technique approach is recommended for the unequivocal identification and quantification of N-(2-methoxybenzyl)-2-butanamine. The methods described below are standard for the analysis of related N-benzyl amines and NBOMe compounds.[17]

Analytical Workflow

G A Sample Preparation (Dissolution in appropriate solvent) B Screening & Separation (GC-MS or LC-MS) A->B C Structural Elucidation (NMR Spectroscopy) B->C D Functional Group Analysis (FTIR Spectroscopy) B->D E Data Analysis & Confirmation C->E D->E

Caption: General analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS fragments the compounds and detects the fragments based on their mass-to-charge ratio, providing a unique fingerprint.

  • Expected Fragmentation: In electron ionization (EI) mode, the primary fragmentation is expected to be the cleavage of the benzylic C-N bond, leading to a prominent tropylium ion at m/z 91 and a 2-methoxybenzyl fragment at m/z 121.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC separates compounds based on their polarity and interactions with the stationary and mobile phases. MS provides mass information. This technique is suitable for less volatile or thermally labile compounds.

  • Expected Ions: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ at m/z 194.3 would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Signals:

    • Aromatic protons of the 2-methoxybenzyl group.

    • A singlet for the methoxy (-OCH₃) group protons.

    • A singlet for the benzylic (-CH₂-) protons.

    • Multiplets for the sec-butyl group protons (-CH-, -CH₂-, -CH₃).

    • A broad singlet for the amine proton (-NH-).

  • Expected ¹³C NMR Signals:

    • Distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the four carbons of the sec-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR identifies the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Absorptions:

    • N-H stretching vibration (secondary amine).

    • C-H stretching vibrations (aromatic and aliphatic).

    • C=C stretching vibrations (aromatic ring).

    • C-N stretching vibration.

    • C-O stretching vibration (methoxy group).

Safety and Handling

While no specific toxicity data exists for N-(2-methoxybenzyl)-2-butanamine, the properties of its precursors and related compounds suggest that appropriate safety precautions should be taken.

  • 2-Butanamine: It is a flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4][6]

  • 2-Methoxybenzaldehyde: It is known to cause skin and eye irritation.[7]

  • General Precautions: It is recommended to handle N-(2-methoxybenzyl)-2-butanamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

References

  • 2-Methoxybenzaldehyde - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Butylamine - ChemBK. (2025, August 19). Retrieved March 7, 2026, from [Link]

  • 2-Methoxybenzaldehyde (C8H8O2) properties. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4). HETEROCYCLES, Vol. 87, No. 8, 2013. Retrieved March 7, 2026, from [Link]

  • 2-Butanamine, 2-methyl- | C5H13N | CID 68986 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 2-Butanamine, (S)- (CAS 513-49-5) - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Methoxybenzaldehyde - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Butanamine, (S)- | C4H11N | CID 6713753 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. (2019, May 31). Retrieved March 7, 2026, from [Link]

  • DE102005045136A1 - Preparation of N-benzylalkylamine comprises reaction of an alkylamine with benzaldehyde and hydrogenation of the obtained N-benzylidene-amine in the presence of a metal catalyst - Google Patents. (n.d.).
  • EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 7, 2026, from [Link]

  • ThermoML:J. Chem. Eng. Data 2017, 62, 4, 1189-1197 - Thermodynamics Research Center. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. (2013, August 15). Retrieved March 7, 2026, from [Link]

  • (PDF) 25C-NBOMe short characterisation - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • N-BENZYLAMINE - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]

  • Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). Retrieved March 7, 2026, from [Link]

  • 25I-NBOMe - Europol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene - The Journal of Organic Chemistry (ACS Publications). (2002, December 6). Retrieved March 7, 2026, from [Link]

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Foundational

Comprehensive Technical Guide: Structural Profiling and Synthesis of N-(Butan-2-yl)-1-(2-methoxyphenyl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Methodology Guide Executive Summary In modern drug discovery, the strategic selection o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Methodology Guide

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. (Butan-2-yl)[(2-methoxyphenyl)methyl]amine —systematically named N-(butan-2-yl)-1-(2-methoxyphenyl)methanamine (CAS: 869942-65-4)—is a highly versatile secondary amine intermediate. Characterized by a sterically hindered sec-butyl group and an electron-rich ortho-methoxybenzyl moiety, this compound serves as a privileged scaffold for synthesizing complex tertiary amines, amides, ureas, and sulfonamides.

This whitepaper provides an in-depth analysis of its structural properties, details a chemoselective synthetic protocol via reductive amination, and outlines its utility in pharmacophore mapping.

Structural and Physicochemical Profiling

The architectural design of N-(butan-2-yl)-1-(2-methoxyphenyl)methanamine offers specific advantages in medicinal chemistry. The sec-butyl group introduces a chiral center and significant steric bulk, which can be leveraged to restrict the conformational flexibility of downstream drug molecules, thereby increasing target binding affinity. Simultaneously, the ortho-methoxy group acts as a potent hydrogen bond acceptor and influences the torsional angle of the benzylamine core via stereoelectronic effects.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties critical for evaluating this compound's adherence to Lipinski’s Rule of Five and its behavior in biological systems[1, 2].

PropertyValuePharmacological Implication
IUPAC Name N-(butan-2-yl)-1-(2-methoxyphenyl)methanamineStandardized nomenclature for IP and regulatory filing.
CAS Registry Number 869942-65-4Unique identifier for commercial sourcing.
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol Low MW allows ample room for downstream derivatization.
Topological Polar Surface Area 21.3 ŲExcellent membrane permeability profile (Blood-Brain Barrier penetrant).
H-Bond Donors / Acceptors 1 / 2Ideal for forming targeted interactions within protein binding pockets.
Rotatable Bonds 5Moderate flexibility; allows induced fit without excessive entropic penalty.
Stereochemistry 1 Chiral Center (sec-butyl)Available as a racemate or specific enantiomers for chiral drug design.

Chemoselective Synthesis: Reductive Amination Workflow

The most efficient and scalable method for synthesizing this secondary amine is the direct reductive amination of 2-methoxybenzaldehyde with sec-butylamine.

Causality and Reagent Selection

To achieve high yields and prevent side reactions, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent [3].

  • Why NaBH(OAc)₃ over NaBH₄? The electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the hydride. This chemoselectivity ensures that the unreacted aldehyde is not prematurely reduced to the corresponding alcohol before the imine (Schiff base) can fully form.

  • Why Acetic Acid (AcOH)? AcOH acts as a Brønsted acid catalyst. It accelerates Schiff base formation and protonates the intermediate imine, enhancing its electrophilicity for subsequent hydride attack.

Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that intermediate formation and reaction completion can be analytically tracked in real-time.

  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 equiv) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add sec-butylamine (1.05 equiv) followed by glacial acetic acid (1.0 equiv).

    • Expert Insight: DCE is selected over THF due to its superior solubility profile for NaBH(OAc)₃ and faster reaction kinetics.

  • Chemoselective Reduction: Stir the mixture at room temperature for 30 minutes to ensure complete imine formation. Add NaBH(OAc)₃ (1.4 equiv) portion-wise to control any mild exotherm.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes:EtOAc, visualized with Ninhydrin stain). The reaction is self-validating when the UV-active aldehyde spot disappears, replaced by a Ninhydrin-positive secondary amine spot (typically 2–4 hours).

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Expert Insight: The basic quench is critical. It safely decomposes unreacted borohydride and neutralizes the acetic acid, ensuring the product partitions into the organic layer as the free base rather than a water-soluble acetate salt.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

ReductiveAmination A 2-Methoxybenzaldehyde C Imine Intermediate (Schiff Base) A->C + sec-Butylamine - H2O (DCE, AcOH cat.) B sec-Butylamine B->C D N-(butan-2-yl)-1-(2-methoxyphenyl)methanamine C->D NaBH(OAc)3 Chemoselective Reduction

Figure 1: Reductive amination workflow for synthesizing the target secondary amine.

Pharmacological Utility and Derivatization

In drug development, secondary amines like N-(butan-2-yl)-1-(2-methoxyphenyl)methanamine are rarely the final active pharmaceutical ingredient (API). Instead, they act as functional hubs. The secondary nitrogen can be readily functionalized to probe Structure-Activity Relationships (SAR) against biological targets such as GPCRs or kinase active sites.

  • Amide Coupling: Reaction with acyl chlorides or carboxylic acids (via HATU/EDC) yields tertiary amides, neutralizing the basicity of the amine to improve metabolic stability.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, providing distinct hydrogen-bonding geometries often utilized in protease inhibitors.

  • Urea Synthesis: Reaction with isocyanates generates substituted ureas, a common motif in kinase inhibitor design.

Derivatization Core N-(butan-2-yl)-1-(2-methoxyphenyl)methanamine (Secondary Amine Core) Amide Tertiary Amides (via Acyl Chlorides/Coupling) Core->Amide R-COCl, Et3N Urea Ureas (via Isocyanates) Core->Urea R-NCO Sulfonamide Sulfonamides (via Sulfonyl Chlorides) Core->Sulfonamide R-SO2Cl, Pyridine TertiaryAmine Tertiary Amines (via Alkylation/Reductive Amination) Core->TertiaryAmine R-CHO, NaBH(OAc)3

Figure 2: Derivatization pathways utilizing the secondary amine core.

Analytical Characterization & Quality Control

To ensure scientific integrity before utilizing this building block in library synthesis, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methoxy group (~3.8 ppm, 3H), the benzylic methylene protons (~3.7 ppm, 2H), and the multiplet of the sec-butyl methine proton (~2.6 ppm, 1H). The disappearance of the aldehyde proton (~10.4 ppm) confirms complete conversion.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 194.1. The presence of a peak at m/z 138 would indicate dealkylation (loss of the sec-butyl group), a potential artifact of harsh ionization or degradation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][1]

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Exploratory

The Rising Therapeutic Potential of Ortho-Methoxyphenyl Substituted Amines: A Technical Guide to Biological Activities

Introduction: Unveiling the Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the ortho-methoxyphenyl substituted amine scaffold has emerged as a privileged structure, demonstrating a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the ortho-methoxyphenyl substituted amine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant therapeutic potential of this chemical class. We will delve into the core biological activities, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower further investigation and development. The strategic placement of the methoxy group at the ortho position of the phenyl ring often imparts unique conformational and electronic properties to the molecule, influencing its interaction with biological targets and paving the way for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders.

Part 1: Anticancer Activity: Targeting the Cytoskeleton and Beyond

The most extensively documented biological activity of ortho-methoxyphenyl substituted amines is their potent anticancer effect. A significant body of evidence points towards the disruption of microtubule dynamics as a primary mechanism of action, positioning these compounds as promising tubulin polymerization inhibitors.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1] The ortho-methoxyphenyl moiety often plays a critical role in binding to the colchicine site on β-tubulin, disrupting the assembly of microtubules.[2][3] This interference with microtubule dynamics leads to a cascade of events culminating in cancer cell death.

The binding of these compounds to the colchicine site prevents the polymerization of tubulin dimers into microtubules.[2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[2][4] Unable to resolve this mitotic block, the cancer cells ultimately undergo programmed cell death, or apoptosis.[2][4]

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

Figure 1: Proposed mechanism of anticancer activity. OMPA ortho-Methoxyphenyl Amine Derivative Tubulin β-Tubulin (Colchicine Site) OMPA->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Prevents Microtubule Microtubule Disruption Polymerization->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various ortho-methoxyphenyl substituted amines has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole DerivativesMCF-7 (Breast)~74 (at 100 µM)[5]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesA549, KB, KB(VIN), DU1450.19 - 0.41[2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneVarious tumor cell linesNanomolar range[2]
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamidesA549 (Lung)0.15 - 27.49[6]
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamidesSW480 (Colon)3.68 - 52.73[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of novel compounds.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (ortho-methoxyphenyl substituted amine)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells. Incubate for 24-72 hours.[7][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Part 2: Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Ortho-methoxyphenyl substituted amines have demonstrated promising activity against a range of bacteria and fungi, suggesting their potential as a new class of antimicrobial drugs.

Mechanism of Action: Diverse and Multifaceted

The precise mechanisms of antimicrobial action for ortho-methoxyphenyl substituted amines are still under investigation and may vary depending on the specific chemical structure and the target microorganism. However, several potential mechanisms have been proposed for related methoxy-substituted compounds. These include:

  • Inhibition of Essential Enzymes: Some compounds may act as competitive inhibitors of key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[9]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the methoxyphenyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and leakage of cellular contents.

  • Interference with Microtubule Assembly: In fungi, some compounds may interfere with microtubule assembly, similar to their anticancer mechanism.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 2: Workflow for determining antimicrobial activity. Start Bacterial/Fungal Culture Preparation Inoculum Inoculum Standardization (e.g., McFarland Standard) Start->Inoculum Broth Broth Microdilution (MIC Determination) Inoculum->Broth Disk Disk Diffusion (Zone of Inhibition) Inoculum->Disk Incubation Incubation Broth->Incubation Disk->Incubation ReadBroth Visual/Spectrophotometric Reading of MIC Incubation->ReadBroth ReadDisk Measurement of Inhibition Zone Diameter Incubation->ReadDisk End Data Analysis and Interpretation ReadBroth->End ReadDisk->End

Caption: Workflow for determining antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMICReference
N-[(2,3-dimethoxyphenyl) methylene]-1-propanamineP. aeruginosa10 mM[9]
N-[(2,3-dimethoxyphenyl) methylene]-1-propanamineP. agglomerans6 mM[9]
N-[(2,3-dimethoxyphenyl)methylene]-1-butanamineP. aeruginosa6 mM[9]
N-[(2,3-dimethoxyphenyl)methylene]-1-butanamineP. agglomerans6 mM[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[11][12]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and positive control in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Inoculation: Inoculate each well containing the compound dilutions with the prepared inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[12]

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or by measuring the optical density using a microplate reader.[13]

Part 3: Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that ortho-methoxyphenyl substituted amines may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

Mechanism of Action: Combating Oxidative Stress and Inflammation

The neuroprotective effects of these compounds are thought to be mediated through multiple mechanisms, primarily centered around the mitigation of oxidative stress and neuroinflammation, two key pathological features of neurodegenerative diseases.

  • Antioxidant Activity: The methoxy group can donate an electron, and the aromatic ring can stabilize the resulting radical, thereby scavenging reactive oxygen species (ROS) that cause cellular damage.

  • Anti-inflammatory Effects: Some ortho-methoxyphenyl derivatives have been shown to inhibit the production of pro-inflammatory mediators in the brain, potentially by modulating signaling pathways such as STAT3.[14]

  • Modulation of Neuronal Signaling: These compounds may also interact with specific receptors or enzymes involved in neuronal survival and function.

Logical Relationship: Neuroprotective Mechanisms

Figure 3: Interplay of neuroprotective mechanisms. OMPA ortho-Methoxyphenyl Amine Derivative ROS Reactive Oxygen Species (ROS) OMPA->ROS Scavenges Inflammation Neuroinflammation OMPA->Inflammation Inhibits Neuroprotection Neuroprotection OMPA->Neuroprotection NeuronalDamage Neuronal Damage & Apoptosis ROS->NeuronalDamage Causes Inflammation->NeuronalDamage Causes NeuronalDamage->Neuroprotection Prevents

Caption: Interplay of neuroprotective mechanisms.

Experimental Protocol: Neuronal Cell Viability and Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of a compound against an induced neurotoxic insult in a primary neuronal cell culture model.[15][16]

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Neurotoxin (e.g., hydrogen peroxide, glutamate, or amyloid-beta)

  • Test compound

  • Positive control (e.g., a known neuroprotective agent)

  • Cell viability reagent (e.g., Calcein-AM or MTT)[15][16]

  • Fluorescence microplate reader or microscope

Procedure:

  • Neuronal Culture: Plate primary cortical neurons onto poly-D-lysine coated 96-well plates and culture for several days to allow for differentiation and network formation.[15]

  • Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound and a positive control for a specified period (e.g., 1-24 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Introduce a neurotoxin to the cultures to induce neuronal damage. The choice of toxin will depend on the specific neurodegenerative disease model being investigated.

  • Co-incubation: Incubate the cells with the compound and the toxin for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Measure neuronal viability using a suitable assay such as the Calcein-AM assay, which measures intracellular esterase activity in live cells, or the MTT assay.[15][16]

  • Data Analysis: Calculate the percentage of neuronal viability in the presence of the test compound and toxin relative to the toxin-only control. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

Ortho-methoxyphenyl substituted amines represent a versatile and promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with well-defined mechanisms of action, provide a solid foundation for further research and development. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of this privileged scaffold. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising in vitro findings into tangible therapeutic benefits for patients.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

  • Synthesis, in silico and antimicrobial activity study of substituted aromatic imines and their corresponding amines. UWCScholar. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl). JOCPR. [Link]

  • Syntheses and In Vitro Anticancer Properties of Novel Radiosensitizers. Ovid. [Link]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]

  • Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications. PMC. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Publishing. [Link]

  • Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. PMC. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. ASM Journals. [Link]

  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Molbank. [Link]

  • Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activities of Novel N‐substituted β‐Hydroxy Amines and β‐Hydroxy Ethers that Contained 8‐Methoxy Fluoroquinolones. Scilit. [Link]

  • Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. MDPI. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Viability and survival test. NEUROFIT. [Link]

  • Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone. Semantic Scholar. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

  • Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. ResearchGate. [Link]

  • Antifungal agents: mechanisms of action. University of Aberdeen. [Link]

  • Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model. ScienceDirect. [Link]

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. PMC. [Link]

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  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

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Foundational

Technical Guide: Strategic Synthesis of Secondary Amines via Reductive Amination with Butan-2-amine

Topic: Reductive Amination Synthesis of Secondary Amines Using Butan-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Synthesis of Secondary Amines Using Butan-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The incorporation of the sec-butyl moiety (butan-2-amine) into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity and introducing chirality. Unlike unbranched primary amines, butan-2-amine presents a unique synthetic profile due to the


-branching adjacent to the nitrogen. This steric feature, while beneficial for preventing over-alkylation (formation of tertiary amines), imposes kinetic barriers during the initial imine condensation step.

This guide details the high-fidelity synthesis of secondary amines using butan-2-amine as the nucleophile. We prioritize Direct Reductive Amination (DRA) protocols, focusing on chemoselectivity and yield optimization.

Core Synthetic Challenges
  • Steric Hindrance: The sec-butyl group retards nucleophilic attack on bulky ketones, often requiring Lewis acid activation.

  • Chemoselectivity: Preventing dialkylation when reacting with highly electrophilic aldehydes.

  • Stereochemical Integrity: Preserving the chiral center when using enantiopure (

    
    )- or (
    
    
    
    )-butan-2-amine.

Mechanistic Underpinnings

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through a hemiaminal intermediate, collapsing to an imine (Schiff base), which is subsequently reduced.

Reaction Pathway Visualization

ReductiveAmination Start Butan-2-amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O (Dehydration) Imine->Hemiaminal Hydrolysis risk Iminium Protonated Iminium Ion Imine->Iminium +H⁺ (Acid Catalysis) Product Secondary Amine Iminium->Product +H⁻ (Hydride Transfer)

Figure 1: Stepwise progression of direct reductive amination. Note that for butan-2-amine, the dehydration step (Hemiaminal


 Imine) is the rate-determining step with hindered ketones.

Strategic Reagent Selection

The choice of reducing agent dictates the success of the reaction.[1] We categorize methods into Standard (Aldehydes) and Activated (Ketones).

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Ti(OiPr)₄ / NaBH₄
Formula



Toxicity Low (Preferred)High (Cyanide risk)Low
Selectivity Excellent (Reduces imines, not carbonyls)Good (pH dependent)High (Pre-complexation)
Best For Aldehydes, unhindered ketonesHistoric protocolsHindered Ketones
Solvent DCE, THF, DCMMeOH, EtOHTHF, Neat

Protocol A: The "Workhorse" Method (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Application: Coupling butan-2-amine with aliphatic or aromatic aldehydes.

Rationale

STAB is a mild hydride donor. It does not reduce aldehydes at an appreciable rate but rapidly reduces the protonated imine. This "kinetic window" allows for a one-pot procedure without isolating the imine. The steric bulk of butan-2-amine combined with the mildness of STAB effectively eliminates over-alkylation to the tertiary amine.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Aldehyde: 1.0 equiv

    • Butan-2-amine: 1.1 – 1.2 equiv

    • STAB: 1.4 – 1.5 equiv

    • Acetic Acid (AcOH): 1.0 equiv (catalyst)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or THF [0.1 M – 0.2 M]

  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with the Aldehyde and DCE .

    • Add Butan-2-amine .

    • Add Acetic Acid .[2][3]

    • Observation: Stir at room temperature for 15–30 minutes. For hindered aldehydes, extend to 1 hour.

  • Reduction:

    • Add STAB in a single portion.

    • Note: Mild effervescence may occur.

    • Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH with 1%

      
       additive).
      

Protocol B: The "Activated" Method (Ketones)

Reagent: Titanium(IV) Isopropoxide [


] followed by 

Application: Coupling butan-2-amine with ketones (acetophenones, cyclic ketones).
Rationale

Ketones are less electrophilic than aldehydes. The


-branching of butan-2-amine makes imine formation with ketones sluggish and unfavorable. 

acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Drives the equilibrium toward the imine by trapping water produced during condensation.

Workflow Visualization

TitaniumProtocol Step1 1. Complexation Ketone + Butan-2-amine + Ti(OiPr)₄ (Neat or in THF) Step2 2. Aging Period Stir 4-12h @ RT (Formation of Titanium-Imine Complex) Step1->Step2 Step3 3. Reduction Dilute with MeOH/EtOH Add NaBH₄ (Exothermic) Step2->Step3 Step4 4. Hydrolysis Add H₂O/NaOH to precipitate TiO₂ Step3->Step4

Figure 2: The Titanium(IV) mediated reductive amination workflow.

Step-by-Step Methodology
  • Complexation:

    • In a dry flask, combine Ketone (1.0 equiv) and Butan-2-amine (1.2 – 1.5 equiv).

    • Add

      
        (1.25 – 1.5 equiv) neat or in minimal dry THF.
      
    • Critical: Seal the vessel and stir at room temperature for 6–12 hours. (For very hindered ketones, heat to 40–50 °C).

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol or Methanol (approx. 2 mL per mmol).

    • Cool to 0 °C.

    • Carefully add

      
        (1.5 equiv) portion-wise.[3] (Caution: Hydrogen gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (The "Titanium Crash"):

    • Quench with water (approx. 1 mL per mmol Ti).[4]

    • A white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

    • Concentrate the filtrate to obtain the crude secondary amine.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Incomplete imine formation due to sterics.Switch to Protocol B (

). Increase amine equivalents to 2.0.
Dialkylation (Tertiary Amine) Aldehyde is too reactive; amine is in deficit.Ensure slight excess of amine (1.2 equiv). Use STAB (milder) instead of

.
Racemization Acidic conditions at high temp (rare).Maintain ambient temperature.[4] Avoid strong mineral acids; use AcOH.
Product Trapped in TiO₂ Inefficient filtration in Protocol B.Wash Celite pad with

to desorb amine from titanium salts.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[2]

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] Journal of Organic Chemistry. Link

  • Neidigh, K. A., et al. (1998).[7] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

Sources

Exploratory

Stability of N-benzylamines: A Technical Guide to Degradation Pathways Under Acidic and Basic Conditions

Abstract N-benzylamines are a cornerstone structural motif in organic chemistry, finding extensive application as key intermediates in pharmaceutical synthesis, as protecting groups for primary and secondary amines, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzylamines are a cornerstone structural motif in organic chemistry, finding extensive application as key intermediates in pharmaceutical synthesis, as protecting groups for primary and secondary amines, and as functional components in materials science.[1] Their widespread use necessitates a comprehensive understanding of their chemical stability. This technical guide provides an in-depth analysis of the stability of N-benzylamines, focusing on their degradation pathways under both acidic and basic conditions. We will explore the underlying mechanisms of C-N bond cleavage, discuss the factors influencing reaction rates, and provide field-proven experimental protocols for assessing stability in a research and development setting. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the chemical behavior of this important class of compounds.

Introduction: The Benzylamine Moiety - A Double-Edged Sword

The utility of the N-benzyl group is intrinsically linked to the reactivity of the benzylic C-N bond. In synthetic chemistry, this bond must be robust enough to withstand various reaction conditions, yet labile enough to be cleaved selectively during deprotection steps.[1] In drug development, the stability of an N-benzylamine moiety within an active pharmaceutical ingredient (API) is a critical quality attribute, directly impacting the drug's shelf-life, safety, and efficacy.

Degradation of an N-benzylamine can lead to loss of potency and the formation of impurities that may have their own pharmacological or toxicological profiles. Therefore, a thorough understanding of how pH influences the stability of this functional group is paramount for designing robust synthetic routes, developing stable drug formulations, and ensuring regulatory compliance through rigorous stability testing.

This guide will dissect the stability of N-benzylamines by first examining their behavior under acidic conditions, where they are generally more susceptible to degradation, followed by an analysis of their stability in basic media, where they are considered largely robust.

Stability and Degradation under Acidic Conditions

The primary vulnerability of N-benzylamines is their susceptibility to degradation under acidic conditions, particularly at elevated temperatures. The principal degradation pathway is the acid-catalyzed hydrolysis of the benzylic C-N bond.

Mechanism of Acid-Catalyzed Hydrolysis

The degradation process is initiated by the protonation of the amine nitrogen, which is the most basic site in the molecule. This protonation converts the amine into a better leaving group. The subsequent cleavage of the C-N bond can proceed through a mechanism analogous to an SN1 or SN2 reaction, depending on the structure of the N-benzylamine and the reaction conditions.

In the presence of a nucleophile, such as water, the protonated benzylamine can undergo nucleophilic attack. The benzylic carbon is particularly susceptible to this attack because it can stabilize a partial positive charge in the transition state due to resonance with the aromatic ring. This leads to the formation of a tetrahedral intermediate, which then collapses to yield benzyl alcohol and the corresponding protonated amine.

A proposed mechanism for the acid-catalyzed hydrolysis is depicted below:

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis of N-benzylamines.

Factors Influencing Stability in Acid

Several factors dictate the rate of acid-catalyzed degradation:

  • pH and Acid Strength: The rate of hydrolysis is dependent on the concentration of hydronium ions. Stronger acids and lower pH values generally lead to faster degradation. However, at very high acid concentrations, the activity of water can decrease, which may slow down the reaction rate for mechanisms requiring water as a nucleophile.

  • Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of hydrolysis. This is a critical consideration for APIs stored in solution.

  • Steric Hindrance: Bulky substituents on the amine nitrogen or the benzyl group can sterically hinder the approach of the water nucleophile, thereby slowing the rate of degradation.

  • Electronic Effects: Electron-donating groups on the phenyl ring can stabilize the benzylic carbocation-like transition state, potentially accelerating cleavage via an SN1-like pathway. Conversely, electron-withdrawing groups destabilize this transition state, slowing the reaction.

Stability and Degradation under Basic Conditions

In stark contrast to their behavior in acidic media, N-benzylamines are generally considered to be highly stable under a wide range of basic conditions. The C-N bond is not susceptible to cleavage by hydroxide ions, and the amine itself is unprotonated, making it a poor leaving group.

General Robustness in Alkaline Media

The stability of N-benzylamines in basic solutions makes the benzyl group a suitable choice for amine protection when subsequent synthetic steps involve basic reagents (e.g., Grignard reagents, lithium aluminum hydride, or aqueous NaOH). For most practical purposes in drug formulation and synthesis, N-benzylamines can be considered stable at ambient temperature in the absence of other reactive species.

Potential for Oxidative Degradation

While resistant to hydrolytic cleavage, N-benzylamines can be susceptible to oxidative degradation, which can occur under certain conditions, even in alkaline media, particularly in the presence of oxygen and trace metal ions. The benzylic carbon is the primary site of oxidation.

The mechanism can involve the formation of an imine intermediate, which is then hydrolyzed to benzaldehyde and the corresponding amine. Further oxidation of benzaldehyde can lead to benzoic acid.

Caption: General pathway for oxidative degradation of N-benzylamines.

It is important to note that this degradation pathway is generally slow under typical storage conditions but can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents or metal catalysts.[2]

Experimental Assessment: Forced Degradation Studies

To empirically determine the stability of a specific N-benzylamine, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a critical step in developing stability-indicating analytical methods.

Experimental Workflow

A typical forced degradation study follows a logical progression from stress application to analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare Stock Solution of N-Benzylamine (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidative Stress (3% H₂O₂) Stock->Oxidation Control Control (Solvent Only) Stock->Control Sample Withdraw Aliquots at Time Points (e.g., 0, 2, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Data Quantify % Degradation & Identify Degradants HPLC->Data

Caption: Workflow for a typical forced degradation study of an N-benzylamine.

Protocol: Forced Degradation of an N-Benzylamine

This protocol provides a self-validating system for assessing stability.

Objective: To determine the degradation profile of an N-benzylamine under acidic, basic, and oxidative stress conditions.

Materials:

  • N-benzylamine sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the N-benzylamine in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all prepared samples in sealed vials at 60°C. Protect the oxidative sample from light.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Sample Quenching & Preparation:

    • Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

    • Dilute all samples (including the quenched, oxidative, and control samples) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Monitor the elution profile using a UV/PDA detector at an appropriate wavelength and an MS detector to obtain mass information for the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining N-benzylamine at each time point relative to the T=0 sample.

    • Determine the peak areas of any new peaks that appear in the chromatograms of the stressed samples.

    • Use the MS data to propose structures for the observed degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise format. A table is an effective way to present the quantitative data.

Table 1: Hypothetical Forced Degradation Data for a Generic N-Benzylamine

Stress Condition (60°C)Time (hours)% Remaining Parent CompoundMajor Degradation Products (m/z)
0.1 M HCl 0100.0-
295.2Benzyl Alcohol, Amine
881.5Benzyl Alcohol, Amine
2462.3Benzyl Alcohol, Amine
0.1 M NaOH 0100.0-
299.8Not Detected
899.5Not Detected
2499.2Not Detected
3% H₂O₂ 0100.0-
291.0Benzaldehyde, Imine
875.4Benzaldehyde, Imine
2455.8Benzaldehyde, Imine

Note: This data is illustrative and serves as an example of how results might be presented.

The data clearly demonstrates the relative lability of the N-benzylamine under acidic and oxidative conditions compared to its high stability under basic conditions. The identification of degradation products via MS confirms the proposed degradation pathways.

Conclusion and Field-Proven Insights

This technical guide has established the distinct stability profiles of N-benzylamines under acidic and basic conditions. The key takeaways for the practicing scientist are:

  • Acidic Conditions Pose the Greatest Risk: The primary stability liability for N-benzylamines is acid-catalyzed hydrolysis of the C-N bond. This degradation is accelerated by increased temperature and strong acidic environments. Researchers should exercise caution when using acidic catalysts or formulating N-benzylamine-containing compounds in acidic aqueous solutions, especially if long-term storage is required.[3]

  • Basic Conditions Offer High Stability: N-benzylamines are robust and generally stable in basic media, making the benzyl group an excellent choice for amine protection in syntheses involving basic reagents. Degradation under basic conditions is typically negligible unless aggressive oxidizing agents are present.

  • Oxidation is a Secondary Pathway: While less common than acid hydrolysis, oxidative cleavage at the benzylic position can occur, leading to imine and aldehyde impurities. This can be mitigated by storing materials and solutions under an inert atmosphere and protecting them from light.[3]

  • Empirical Testing is Essential: While general principles provide a strong framework, the stability of any specific N-benzylamine derivative must be confirmed experimentally. Forced degradation studies are an indispensable tool for understanding compound-specific liabilities, elucidating degradation pathways, and developing robust, stability-indicating analytical methods that ensure the quality and safety of pharmaceutical products.

By understanding these principles and employing rigorous experimental validation, researchers and drug development professionals can effectively manage the stability of N-benzylamines, ensuring the successful progression of their work from laboratory synthesis to final application.

References

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI.[Link]

  • A proposed mechanism for the C–N bond cleavage reaction. ResearchGate.[Link]

  • Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. ResearchGate.[Link]

  • Efficient photocatalytic hydrogen peroxide generation coupled with selective benzylamine oxidation over defective ZrS3 nanobelts. Nature.[Link]

  • Oxidation of benzylamine to aldemine. ResearchGate.[Link]

  • Intramolecular Aminocyanation of Alkenes via N–CN Bond Cleavage. PMC.[Link]

  • The effects of some operational parameters in photodegradation of benzylamine and aniline and their kinetics in aqueous suspension of TiO2 and Pt. PubMed.[Link]

  • Benzylamine - Wikipedia. Wikipedia.[Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing.[Link]

  • Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. koreascience.or.kr.[Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega.[Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. scik.org.[Link]

  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. kcsnet.or.kr.[Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate.[Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. IJCSPUB.[Link]

  • Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.[Link]

  • Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study. ResearchGate.[Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. dergipark.org.tr.[Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.[Link]

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. kosham.or.kr.[Link]

  • Stability indicating study by using different analytical techniques. IJSDR.[Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate.[Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.[Link]

  • 1 ON SODIUM HYDROXIDE 2023 REAL-TIME STABILITY REPORT. BioSpectra.[Link]

Sources

Foundational

Role of the methoxy group in the bioactivity of drug compounds

The Strategic Role of the Methoxy Group in Medicinal Chemistry: From Conformation to Metabolism Executive Summary The methoxy group (-OCH₃) is far more than a simple structural decoration in drug design. It is a high-imp...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the Methoxy Group in Medicinal Chemistry: From Conformation to Metabolism

Executive Summary

The methoxy group (-OCH₃) is far more than a simple structural decoration in drug design. It is a high-impact functional group that medicinal chemists deploy to modulate conformational entropy , metabolic stability , and lipophilicity . While often viewed as a bioisostere of the hydroxyl group, its inability to act as a hydrogen bond donor and its unique steric bulk create distinct pharmacological profiles. This guide analyzes the methoxy group's role in locking bioactive conformations ("The Methoxy Lock"), its metabolic vulnerabilities (O-demethylation), and the strategic use of deuteration and fluorination to mitigate these risks.

Part 1: Physicochemical & Electronic Profile

The methoxy group occupies a unique niche in the medicinal chemist's toolbox, balancing electronic donation with inductive withdrawal.

Electronic Duality
  • Resonance Effect (+R): The oxygen atom possesses two lone pairs that can donate electron density into an aromatic system, significantly increasing electron density at ortho and para positions. This makes the ring more susceptible to oxidative metabolism but can strengthen cation-pi interactions in the binding pocket.

  • Inductive Effect (-I): Conversely, the electronegative oxygen pulls electron density through the sigma bond skeleton. This creates a "dual electrostatic" character: the oxygen is a negative pole (H-bond acceptor), while the methyl group carries a partial positive charge.

Lipophilicity and Solubility

Unlike the hydroxyl group (-OH), which is hydrophilic due to H-bond donor capability, the methoxy group is lipophilic.

  • LogP Impact: Converting an aromatic -OH to -OCH₃ typically increases LogP by 0.5 – 1.0 units , enhancing membrane permeability.

  • "Non-Lipophilic" Anomaly: Uniquely, when placed on an aromatic ring, the methoxy group often exhibits a

    
    LogD of near zero relative to hydrogen, making it a "stealth" substituent that adds bulk without drastically altering the overall lipophilicity profile in certain pH environments.
    
SubstituentElectronic Effect (

)
H-Bond DonorH-Bond AcceptorApprox

LogP (vs H)
-H 0.00NoNo0.0
-OH -0.37YesYes-0.67
-OCH₃ -0.27No Yes +0.02
-OCF₃ +0.35NoWeak+1.04

Part 2: The "Methoxy Lock" & Conformational Control

One of the most powerful applications of the methoxy group is the restriction of conformational freedom, known as the "Methoxy Lock" .

Mechanism of Action

In ortho-substituted biaryl systems or crowded aromatic scaffolds, the methoxy group cannot rotate freely. To minimize steric clash between the methyl group and adjacent protons (or lone pair repulsion), the methoxy group forces the molecule into a specific dihedral angle.

  • Entropy Reduction: By pre-organizing the ligand into its bioactive conformation, the methoxy group reduces the entropic penalty (

    
    ) of binding, thereby improving affinity (
    
    
    
    ).
  • Planarity: In some contexts, resonance demand forces the O-Me bond to be coplanar with the ring; in others, steric bulk forces a twist (atropisomerism).

MethoxyLock cluster_legend Mechanism Free Free Rotation (High Entropy) Clash Steric Clash (Unfavorable) Free->Clash Rotation of -OMe Locked Conformationally Locked (Low Entropy, High Affinity) Free->Locked Pre-organization Clash->Locked Minimization of Steric Strain

Figure 1: The "Methoxy Lock" mechanism reduces the entropic penalty of binding by restricting rotation.

Part 3: Metabolic Liability & Optimization

The primary drawback of the methoxy group is its susceptibility to O-demethylation , primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP1A2).

The O-Demethylation Pathway[1]
  • Hydrogen Abstraction: The CYP enzyme abstracts a hydrogen atom from the methyl group.

  • Radical Rebound: The carbon radical recombines with the heme-bound hydroxyl radical.

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, releasing formaldehyde and the free phenol.

Mitigation Strategies:

  • Deuteration (-OCD₃): Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing the rate-limiting hydrogen abstraction step without altering binding affinity.

  • Fluorination (-OCF₃): The trifluoromethoxy group is metabolically stable and highly lipophilic but electron-withdrawing, which may alter the electronic signature of the ring.

MetabolicPathway Parent Parent Drug (Ar-O-CH3) CYP CYP450 Enzyme (Oxidation) Parent->CYP Intermediate Unstable Hemiacetal (Ar-O-CH2-OH) CYP->Intermediate [O] insertion Products Metabolites Intermediate->Products Spontaneous Collapse Phenol Phenol (Ar-OH) Products->Phenol Formaldehyde Formaldehyde (HCHO) Products->Formaldehyde Conjugation Phase II Conjugation (Glucuronidation) Phenol->Conjugation Rapid Clearance

Figure 2: The CYP450-mediated O-demethylation pathway, a major clearance route for methoxy-containing drugs.

Part 4: Case Studies & Quantitative Impact

Case Study 1: Papaverine (Potency vs. Substitution)

Papaverine contains four methoxy groups.[1][2][3] SAR studies demonstrate that removing these groups drastically impacts potency against PDE10A, highlighting their role in filling hydrophobic pockets and maintaining the isoquinoline core's electronic properties.

Compound VariantModificationPDE10A Inhibition (Relative)Observation
Papaverine (Parent) 4 x -OMe100% (Baseline)Optimal hydrophobic packing.
Analog A Removal of 6,7-OMe< 5%Critical loss of potency; ring electronics altered.
Analog B 3,4-dimethoxy to 3,4-dihydroxy~15%Loss of membrane permeability & steric bulk.
Case Study 2: Kinase Inhibitors (Gefitinib Class)

In EGFR inhibitors, methoxy groups on the quinazoline core often serve dual purposes: solubilizing (via ether linkage to morpholine) and electronic tuning.

  • Observation: Replacing the 6- or 7-methoxy group with a hydrogen often results in a 10- to 100-fold loss in IC50 .

  • Reason: The methoxy oxygen often accepts a hydrogen bond from a specific residue (e.g., Cys797 or Thr790 water network) or forces the quinazoline ring into a planar conformation essential for the ATP-binding site.

Part 5: Experimental Protocol: Microsomal Stability Assay

To assess the metabolic liability of a methoxy group, the Microsomal Stability Assay is the industry standard.

Objective: Determine the Intrinsic Clearance (


) and identify O-demethylated metabolites.
Reagents
  • Liver Microsomes: Human/Rat (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Test Compound: 10 mM stock in DMSO.

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Workflow
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Stop Solution (ACN) to precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion and appearance of [M-14]+ peak (characteristic of O-demethylation).

Calculation:



References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Barnes, P., et al. (2020). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. BenchChem Technical Reviews. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smith, D. A. (2025). Metabolic Stability and Design: The Role of O-Demethylation. ADME & Toxicology Reviews. Link

  • Goldschmiedt, G. (1888). On the Structure of Papaverine and its Methoxy Substituents. Monatshefte für Chemie. (Historical Reference for Papaverine Structure).[2][3]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Features of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, a priori prediction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, a priori prediction of NMR spectra is a critical step in confirming molecular identity, assessing purity, and guiding synthesis. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for the novel amine, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. By dissecting the molecule into its constituent fragments—the butan-2-yl group and the 2-methoxybenzyl moiety—we will apply fundamental principles of chemical environment, electronic effects, and spin-spin coupling to forecast the key spectral features. This document is intended to serve as a practical reference for scientists engaged in the synthesis and characterization of related compounds, offering both detailed spectral predictions and a methodological framework for NMR analysis.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic labeling of the hydrogen and carbon atoms of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine is essential.

molecule cluster_phenyl 2-Methoxyphenyl Group cluster_butyl Butan-2-yl Group C1 C1' C2 C2' C1->C2 C7 C7' C1->C7 C3 C3' C2->C3 O O C2->O C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 C2b C2 C1b C1 C2b->C1b C3b C3 C2b->C3b H2b H2 C2b->H2b H1b H1 (3H) C1b->H1b C4b C4 C3b->C4b H3b H3 (2H) C3b->H3b H4b H4 (3H) C4b->H4b N N N->C2b H_N H-N N->H_N C7->N H7 H7' (2H) C7->H7 C8 C8' O->C8 H8 H8' (3H) C8->H8

Caption: Labeled structure of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit nine distinct signals, reflecting the nine non-equivalent proton environments in the molecule. The chemical shifts are influenced by inductive effects from the nitrogen and oxygen atoms, as well as the anisotropic effect of the aromatic ring.

Detailed Signal Analysis
  • Aromatic Region (δ 6.8-7.3 ppm): The four protons on the 2-methoxyphenyl ring (H3', H4', H5', H6') will appear in this region. The electron-donating methoxy group causes a general upfield shift compared to unsubstituted benzene (7.36 ppm). H6', being ortho to the electron-donating methoxy group, is expected to be the most shielded (lowest ppm value). The signals will exhibit complex splitting patterns due to ortho and meta coupling.

  • Methoxy Protons (H8', δ ~3.85 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring.[1][2]

  • Benzylic Protons (H7', δ ~3.75 ppm): These two protons are adjacent to both the aromatic ring and the secondary amine. They are chemically equivalent and are expected to appear as a singlet. However, coupling to the amine proton (H-N) could potentially resolve this into a doublet, though this coupling is often not observed due to rapid proton exchange.

  • Butan-2-yl Methine Proton (H2, δ ~2.80 ppm): This proton is directly attached to the nitrogen atom, causing a significant downfield shift. It is coupled to five adjacent protons (three on C1 and two on C3), which should theoretically result in a sextet.

  • Butan-2-yl Methylene Protons (H3, δ ~1.55 ppm): These two protons are diastereotopic and thus chemically non-equivalent. They will appear as a complex multiplet due to coupling with both H2 and the H4 methyl protons.

  • Butan-2-yl Methyl Doublet (H1, δ ~1.10 ppm): The three protons of this methyl group are coupled to the single H2 proton, resulting in a doublet.

  • Butan-2-yl Methyl Triplet (H4, δ ~0.95 ppm): The three protons of the terminal methyl group are coupled to the two H3 methylene protons, resulting in a triplet.

  • Amine Proton (H-N, δ 1.5-3.0 ppm): The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature. It will typically appear as a broad singlet.

Summary of Predicted ¹H NMR Shifts
Assigned ProtonPredicted Shift (δ, ppm)MultiplicityIntegration
H4', H5'7.20 - 7.30Multiplet2H
H3', H6'6.85 - 6.95Multiplet2H
H8' (-OCH₃)~3.85Singlet3H
H7' (Ar-CH₂-N)~3.75Singlet2H
H2 (N-CH)~2.80Sextet1H
H3 (-CH₂-)~1.55Multiplet2H
H1 (-CH₃)~1.10Doublet3H
H4 (-CH₃)~0.95Triplet3H
H-N1.5 - 3.0 (Broad)Singlet1H

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

Detailed Signal Analysis
  • Aromatic Region (δ 110-158 ppm):

    • C2' (C-O): The carbon attached to the electronegative oxygen of the methoxy group will be the most deshielded aromatic carbon, appearing around δ 157.5 ppm.

    • C1' (ipso-C): The carbon to which the benzylmethylene group is attached will be found around δ 130.5 ppm.

    • C4' & C5': These carbons are expected in the δ 128-130 ppm range.

    • C6': This carbon, ortho to the methoxy group, will be shielded and is predicted around δ 120.5 ppm.

    • C3': This carbon, also ortho to the methoxy group, will be the most shielded aromatic carbon, appearing around δ 110.5 ppm.[3]

  • Aliphatic Carbons (δ 10-60 ppm):

    • C2 (N-CH): The methine carbon of the butyl group, directly bonded to nitrogen, is predicted to be around δ 57.5 ppm.

    • C8' (-OCH₃): The methoxy carbon signal is characteristically found around δ 55.3 ppm.[1]

    • C7' (Ar-CH₂-N): The benzylic carbon, influenced by the aromatic ring and the nitrogen, is predicted around δ 51.0 ppm.

    • C3 (-CH₂-): The methylene carbon of the butyl group is expected around δ 29.5 ppm.

    • C1 (-CH₃): The methyl carbon adjacent to the stereocenter is predicted around δ 20.0 ppm.

    • C4 (-CH₃): The terminal methyl carbon of the butyl group will be the most upfield signal, around δ 11.5 ppm.

Summary of Predicted ¹³C NMR Shifts
Assigned CarbonPredicted Shift (δ, ppm)
C2' (C-O)~157.5
C1' (ipso-C)~130.5
C4', C5'128.0 - 130.0
C6'~120.5
C3'~110.5
C2 (N-CH)~57.5
C8' (-OCH₃)~55.3
C7' (Ar-CH₂-N)~51.0
C3 (-CH₂-)~29.5
C1 (-CH₃)~20.0
C4 (-CH₃)~11.5

Methodological Approach to NMR Prediction

The predicted chemical shifts presented in this guide are derived from a combination of established principles and the use of modern computational tools.

Foundational Principles

The predictions are grounded in the fundamental effects that govern nuclear shielding:

  • Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values).[4][5]

  • Anisotropic Effects: The π-electron system of the benzene ring generates a local magnetic field. Protons outside the ring (the aromatic protons) are deshielded, while protons located above or below the plane would be shielded.

  • Hybridization: The chemical shift of carbons is sensitive to their hybridization state, with sp² carbons appearing significantly downfield from sp³ carbons.[4]

Computational Tools and Databases

For enhanced accuracy, several software packages and online databases are available to researchers. These tools employ algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and quantum mechanical calculations to predict spectra.[6][7]

  • ACD/Labs NMR Predictors: A widely used commercial software that offers high-accuracy prediction for various nuclei.[8]

  • Mnova NMRPredict: Combines multiple prediction engines, including machine learning and increment-based methods, for robust results.[6]

  • NMRShiftDB: An open-access database of organic structures and their assigned NMR spectra, which can be used for prediction and spectral searching.[9][10]

  • NMRDB.org: A free online tool for predicting ¹H and ¹³C NMR spectra.[11]

The use of these tools, especially when trained with in-house experimental data for novel chemical spaces, significantly enhances the reliability of structural assignments.[8]

Hypothetical Experimental Protocol for NMR Acquisition

To validate the predicted data, a standard experimental workflow is required. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS A->B C 3. Transfer solution to a 5 mm NMR tube B->C D 4. Insert tube into NMR spectrometer C->D E 5. Lock, Tune, and Shim the spectrometer D->E F 6. Acquire ¹H Spectrum (e.g., 16 scans, 45° pulse) E->F G 7. Acquire ¹³C Spectrum (e.g., 1024 scans, proton-decoupled) F->G H 8. Apply Fourier Transform G->H I 9. Phase Correction and Baseline Correction H->I J 10. Calibrate spectrum to TMS (0.00 ppm) I->J K 11. Integrate ¹H signals and pick peaks for both spectra J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified amine into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Acquire the ¹H spectrum. A standard experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

    • For both spectra, perform peak picking to identify the precise chemical shift of each signal.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. The combination of foundational NMR principles with data from modern prediction tools allows for a confident forecast of the key spectral features. The predicted chemical shifts, multiplicities, and integrations serve as a valuable benchmark for researchers working on the synthesis and characterization of this molecule and its analogs. By following the outlined experimental protocol, scientists can effectively acquire and interpret NMR data to confirm the structure and purity of their compounds, accelerating the pace of research and development.

References

  • NMRShiftDB - PubChem Data Source.
  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. ACS Publications - The Journal of Organic Chemistry.
  • Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed.
  • A Comparative Guide to Interpreting NMR Spectra of Halogen
  • nmrshiftdb2 - open nmr d
  • 13C NMR predictor. virtual Chemistry 3D.
  • Re-referenced Chemical Shifts Database. Biological Magnetic Resonance Bank.
  • Download NMR Predict. Mestrelab.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry.
  • 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • NMR Chemical Shift Values Table. Chemistry Steps.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Reductive Amination of 2-Methoxybenzaldehyde with Butan-2-amine

Abstract This document provides a comprehensive guide for the reductive amination of 2-methoxybenzaldehyde with butan-2-amine to synthesize N-(2-methoxybenzyl)butan-2-amine. Reductive amination is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the reductive amination of 2-methoxybenzaldehyde with butan-2-amine to synthesize N-(2-methoxybenzyl)butan-2-amine. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, due to its efficiency in forming carbon-nitrogen bonds.[1][2][3][4] This protocol details a one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources, including reduced toxicity and enhanced substrate scope.[5][6] The application note covers the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and troubleshooting strategies to ensure a high-yield and pure product. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of amine-containing molecules.

Introduction and Significance

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[7][8][9] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[7][9][10] This one-pot approach is highly valued in drug discovery and development as it allows for the rapid and efficient generation of diverse amine libraries from readily available starting materials.[1][7] In fact, it is estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[1][2][3]

The target molecule, N-(2-methoxybenzyl)butan-2-amine, is a secondary amine that can serve as a valuable building block in the synthesis of more complex, biologically active compounds. The choice of sodium triacetoxyborohydride as the reducing agent is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde, NaBH(OAc)₃ is a milder agent that selectively reduces the iminium ion intermediate.[11] Its steric bulk and the electron-withdrawing nature of the acetoxy groups contribute to its selectivity.[6] Furthermore, it is a safer and more convenient alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[5]

Reaction Mechanism and Rationale

The reductive amination of 2-methoxybenzaldehyde with butan-2-amine proceeds in two main stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (butan-2-amine) on the electrophilic carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form an imine. The imine is in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction step.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically irreversible and yields the final secondary amine product, N-(2-methoxybenzyl)butan-2-amine.

The overall transformation is illustrated in the following diagram:

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Aldehyde 2-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Butan-2-amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-(2-methoxybenzyl)butan-2-amine Iminium->Product + Hydride Transfer Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountMolar Equiv.Supplier/Grade
2-MethoxybenzaldehydeC₈H₈O₂136.150.681 g (0.61 mL)1.0Sigma-Aldrich, ≥98%
Butan-2-amineC₄H₁₁N73.140.403 g (0.55 mL)1.1Acros Organics, 99%
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.27 g1.2Combi-Blocks, 97%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9625 mL-Fisher Scientific, Anhydrous
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-Lab Grade
Saturated Sodium Chloride (Brine)NaCl58.44~20 mL-Lab Grade
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-VWR Chemicals
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes (1 mL, 5 mL)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (0.681 g, 5.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (25 mL) to the flask and stir to dissolve the aldehyde. Using a syringe, add butan-2-amine (0.403 g, 5.5 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the reaction mixture in portions over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (~20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-methoxybenzyl)butan-2-amine. An alternative purification involves an acid-base extraction to remove non-basic impurities.[12]

Safety and Handling Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can react with water to release flammable hydrogen gas.[14] Handle under an inert atmosphere and store in a cool, dry place.[13][15] Avoid contact with skin and eyes.[14] In case of a spill, do not use water to clean up; use a dry absorbent material.[16]

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15][17]

Troubleshooting

Troubleshooting_Tree Start Low or No Product Yield Check_Reagents Are reagents fresh/anhydrous? Start->Check_Reagents Check_Conditions Were reaction conditions correct? Start->Check_Conditions Incomplete_Reaction Incomplete Reaction (Aldehyde remains) Start->Incomplete_Reaction Yes Side_Products Significant Side Products Observed Start->Side_Products Yes Use_Fresh_Reagents Use freshly opened/distilled reagents and anhydrous solvent. Check_Reagents->Use_Fresh_Reagents No Adjust_Conditions Verify stoichiometry, reaction time, and temperature. Check_Conditions->Adjust_Conditions No Add_More_Reagent Add additional NaBH(OAc)₃. Incomplete_Reaction->Add_More_Reagent Possible Cause: Inactive Reducing Agent Extend_Time Extend reaction time and monitor by TLC/LC-MS. Incomplete_Reaction->Extend_Time Possible Cause: Slow Reaction Over_Reduction Ensure slow addition of NaBH(OAc)₃. Consider a two-step procedure. Side_Products->Over_Reduction Possible Cause: Over-reduction of aldehyde Dialkylation Use a slight excess of the primary amine. Side_Products->Dialkylation Possible Cause: Dialkylation of amine

Caption: Troubleshooting Decision Tree.

Characterization of N-(2-methoxybenzyl)butan-2-amine

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the protons of the butan-2-yl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₉NO [M+H]⁺: 194.15; Found: 194.15.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.
  • Sodium Triacetoxyborohydride - MilliporeSigma. (n.d.).
  • Sodium triacetoxyborohydride - AK Scientific, Inc. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2017, June 6).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21). ACS Publications.
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019, December 11). National Center for Biotechnology Information.
  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. (2024, August 28).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Reductive amination - Wikipedia. (n.d.).
  • Sodium triacetoxyborohydride - Apollo Scientific. (n.d.).
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. (2018, October 26).
  • Sodium triacetoxyborohydride - SAFETY DATA SHEET. (2015, January 16).
  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30).
  • Mass spectrometric properties of N -(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - ResearchGate. (2025, October 21).
  • Reductive Amination Reaction - OpenBU. (2011, July 14).
  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem. (n.d.).
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (n.d.).
  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. (2013, August 15).
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities - Art. 1.1475/ringraziamenti. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
  • Removal of unreacted starting materials from "N-(4-Methoxybenzyl)butan-1-amine" - Benchchem. (n.d.).
  • 1051363-51-9 | N-(3-methoxybenzyl)butan-2-amine hydrochloride | ChemScene. (n.d.).
  • N-(2-Butoxybenzyl)-2-butanamine | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

Application

Chiral Separation of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine Enantiomers by HPLC

Application Note: AN-CHIRAL-2026-03 High-Efficiency Resolution of N-(2-methoxybenzyl)-sec-butylamine Using Polysaccharide-Based Stationary Phases Executive Summary This guide details the protocol for the enantiomeric sep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHIRAL-2026-03

High-Efficiency Resolution of N-(2-methoxybenzyl)-sec-butylamine Using Polysaccharide-Based Stationary Phases

Executive Summary

This guide details the protocol for the enantiomeric separation of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (CAS: 869942-65-4), a secondary amine intermediate often used in the synthesis of resolving agents and pharmaceutical active ingredients (APIs).[1][2]

Due to the basicity of the secondary amine and the steric hindrance of the sec-butyl chiral center, this separation presents specific challenges regarding peak tailing and chiral recognition. This protocol utilizes a Normal Phase (NP) approach with an Amylose-based chiral stationary phase (CSP), incorporating basic modifiers to suppress non-specific silanol interactions.[1][2]

Target Audience: Analytical Chemists, Process Development Scientists, QC Specialists.[2]

Molecule Analysis & Separation Strategy

Compound Profile:

  • IUPAC Name:

    
    -[(2-methoxyphenyl)methyl]butan-2-amine[1][2][3]
    
  • Chiral Center: C2 position of the butyl chain (sec-butyl group).[1]

  • Chemical Nature: Basic secondary amine (

    
    ).[1]
    
  • Chromophore: 2-Methoxyphenyl (Anisole) moiety.[1] UV absorption maxima expected at

    
     nm (B-band) and 
    
    
    
    nm (E-band).[1][2]

Chromatographic Challenges:

  • Peak Tailing: The lone pair on the nitrogen interacts strongly with residual silanols on the silica support of the column, leading to peak broadening.

    • Solution: Use of a basic modifier (Diethylamine) is mandatory.[4]

  • Chiral Recognition: The chiral center is aliphatic (sec-butyl) and slightly distal from the aromatic ring.

    • Solution: Polysaccharide CSPs (Amylose or Cellulose tris-phenylcarbamates) are required to form "chiral grooves" that can discriminate the methyl vs. ethyl steric difference.[1]

Experimental Protocol
3.1 Equipment & Reagents
ComponentSpecification
HPLC System Quaternary or Binary pump system (e.g., Agilent 1260/1290, Waters Alliance) with DAD/PDA detector.[1][2]
Column (Primary) Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 × 4.6 mm, 5 µm particle size.[2][5]
Column (Alternative) Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]
Mobile Phase A n-Hexane (HPLC Grade, dry).[1][2]
Mobile Phase B Isopropyl Alcohol (IPA) or Ethanol (EtOH) (HPLC Grade).[1]
Modifier Diethylamine (DEA) or Butylamine (Reagent Grade, >99%).[1][2]
Sample Solvent Mobile Phase (without DEA) or n-Hexane/IPA (90:10).[1]
3.2 Optimized Chromatographic Conditions

Note: These conditions represent the "Gold Standard" starting point for this specific amine class.

  • Mode: Isocratic Normal Phase

  • Mobile Phase Composition: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)[1][4]

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: 25°C

  • Injection Volume: 5–10 µL (Concentration: 1.0 mg/mL)[1][2]

  • Detection: UV @ 270 nm (Specific for methoxybenzyl) and 210 nm (High sensitivity).[1]

3.3 Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Measure 900 mL of n-Hexane.[1]

    • Measure 100 mL of IPA.

    • Add 1.0 mL of Diethylamine (DEA) to the IPA portion before mixing with Hexane to ensure miscibility.

    • Mix thoroughly and degas (sonication or vacuum filtration).[1] Do not rely solely on on-line degassing for premixed solvents.[1]

  • System Equilibration:

    • Install the Chiralpak AD-H column.[1][6][7][8]

    • Ramp flow rate from 0.1 mL/min to 1.0 mL/min over 5 minutes.

    • Equilibrate for at least 30 minutes or until the baseline is stable.

    • Critical Check: Verify system pressure is stable (typically 30–50 bar for NP).[1]

  • Sample Preparation:

    • Dissolve 10 mg of the racemic amine in 10 mL of n-Hexane/IPA (90:10).

    • Filter through a 0.45 µm PTFE syringe filter.[1]

    • Note: Avoid using pure IPA or Ethanol as the diluent if injecting large volumes, as this causes "solvent shock" and peak distortion.[2]

  • Data Acquisition:

    • Inject the sample.[5]

    • Run time should be set to 20–30 minutes.

    • The enantiomers typically elute between 6 and 15 minutes.

Mechanism of Separation & Logic

The separation relies on the "Three-Point Interaction" model within the chiral cavity of the amylose polymer.

  • H-Bonding: The NH group of the analyte H-bonds with the carbonyl/NH of the carbamate on the CSP.

  • 
     Interaction:  The 2-methoxybenzyl ring interacts with the phenyl rings of the CSP.[1]
    
  • Steric Fit: The sec-butyl group (chiral center) fits differently into the chiral groove depending on its configuration (

    
     vs 
    
    
    
    ).[1] The "wrong" fit elutes first (typically).

Figure 1: Chiral Recognition & Silanol Suppression Workflow

ChiralSeparation Analyte Racemic Amine (Basic, Secondary) Column Chiralpak AD-H (Amylose Carbamate) Analyte->Column Injection Interaction Chiral Recognition (H-Bonding + Steric) Analyte->Interaction Enantiomer A (Strong Bind) Analyte->Interaction Enantiomer B (Weak Bind) MobilePhase Mobile Phase Hexane/IPA + DEA MobilePhase->Column Elution Silanol Silica Surface (Acidic Silanols) MobilePhase->Silanol DEA Blocks Sites Column->Interaction Amylose Cavity Result Enantiomer Separation (Rs > 2.0) Interaction->Result Differential Elution Silanol->Analyte Tailing (Bad)

Caption: Workflow depicting the role of the basic modifier (DEA) in blocking silanol sites, allowing the chiral stationary phase to discriminate enantiomers based purely on steric and electronic interactions.

Results & Validation Criteria

Expected Performance Metrics:

ParameterAcceptance CriteriaNotes
Resolution (

)

Baseline separation is required for accurate quantitation.
Tailing Factor (

)

If

, increase DEA concentration to 0.2%.[2]
Selectivity (

)

Indicates sufficient thermodynamic difference in binding.[1]
Capacity Factor (

)

Ensure peaks are not eluting near the void volume (

).

Troubleshooting Guide:

  • Issue: No Separation (Single Peak).

    • Action: Switch to Chiralcel OD-H .[1] The cellulose backbone has a different twist/cavity shape that often resolves amines that amylose (AD-H) misses.[1]

    • Action: Lower temperature to 10°C. Lower temperatures favor enthalpy-driven separations (H-bonding).[1]

  • Issue: Broad/Tailing Peaks.

    • Action: Verify DEA is fresh.[1] Amines oxidize over time.[1]

    • Action: Switch modifier to Butylamine (stronger base, better silanol coverage).[2]

  • Issue: Retention Too Long (

    
     min). 
    
    • Action: Increase IPA content to 15% or 20%. IPA is the "strong" solvent in Normal Phase.

References
  • Daicel Corporation. (2024).[1] Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies.

  • Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[9][10][11][12] Chemical Society Reviews, 37(12), 2593-2608.[1][2]

  • Ye, J., et al. (2006).[2] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic/basic additives.[1][5] Journal of Chromatography A, 1101(1-2), 86-93.[1][2]

  • Subramanian, G. (Ed.).[1] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][12] (General reference for N-benzyl amine separation strategies).

Sources

Method

Application Notes and Protocols: (Butan-2-yl)[(2-methoxyphenyl)methyl]amine as a Versatile Building Block in Modern Organic Synthesis

Abstract (Butan-2-yl)[(2-methoxyphenyl)methyl]amine is a chiral secondary amine that holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a chiral sec-butyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine is a chiral secondary amine that holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a chiral sec-butyl group and a coordinating 2-methoxybenzyl moiety, makes it an attractive candidate for applications in asymmetric synthesis, medicinal chemistry, and materials science. This document provides a comprehensive technical guide to the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine via reductive amination, a robust and widely utilized transformation in contemporary organic chemistry. Detailed experimental protocols, mechanistic insights, and a discussion of potential applications are presented to enable researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate.

Introduction: The Synthetic Utility of Chiral Secondary Amines

Chiral amines are integral components of a vast array of biologically active molecules, including a significant percentage of all pharmaceuticals and drug candidates.[1] The precise three-dimensional arrangement of substituents around a stereogenic amine center is often critical for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral amines is a cornerstone of modern organic chemistry.

(Butan-2-yl)[(2-methoxyphenyl)methyl]amine presents a unique combination of structural features:

  • A Chiral sec-Butyl Group: This provides a source of chirality, making the molecule a valuable precursor for the synthesis of enantiomerically enriched compounds.

  • A Secondary Amine: This functional group serves as a key reactive handle for a wide range of chemical transformations, including acylation, alkylation, and arylation.

  • An N-(2-methoxybenzyl) Group: The 2-methoxybenzyl (OMB) group can function as a protecting group for the amine, which can be cleaved under specific conditions. Furthermore, the oxygen atom of the methoxy group can act as a coordinating atom, potentially influencing the stereochemical outcome of reactions or enabling its use as a ligand in transition metal catalysis.

Given the absence of extensive literature on this specific molecule, this guide will focus on its logical and efficient synthesis via one of the most reliable methods for secondary amine formation: reductive amination.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and widely employed method for the synthesis of primary, secondary, and tertiary amines.[2][3] The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[4][5]

For the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, two primary reductive amination pathways are feasible:

  • Pathway A: Reaction of butan-2-amine with 2-methoxybenzaldehyde.

  • Pathway B: Reaction of 2-butanone with 2-methoxybenzylamine.

Both pathways converge on the same imine intermediate, which is then reduced to the target secondary amine.

Mechanistic Overview

The reductive amination process can be broken down into two key steps:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine. The equilibrium of this reaction is driven forward by the removal of water.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity for imines over carbonyl groups.[3]

Reductive_Amination cluster_0 Pathway A cluster_1 Pathway B Butan-2-amine Butan-2-amine Imine_Intermediate Imine Intermediate Butan-2-amine->Imine_Intermediate Nucleophilic Attack 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde->Imine_Intermediate Dehydration Target_Molecule (Butan-2-yl)[(2-methoxyphenyl)methyl]amine Imine_Intermediate->Target_Molecule Reduction (e.g., NaBH(OAc)₃) 2-Butanone 2-Butanone 2-Butanone->Imine_Intermediate Nucleophilic Attack 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Imine_Intermediate Dehydration

Caption: Convergent synthetic pathways to (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Experimental Protocols

The following protocols are representative methods for the synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine via reductive amination. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed at all times.

Protocol 1: Synthesis via Reductive Amination of 2-Methoxybenzaldehyde with Butan-2-amine

This protocol is adapted from standard reductive amination procedures.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Methoxybenzaldehyde136.151.36 g10.0
(Rac)-Butan-2-amine73.140.73 g10.0
Sodium triacetoxyborohydride211.943.18 g15.0
Dichloromethane (DCM)-50 mL-
Acetic Acid (optional)60.051-2 drops-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and (rac)-butan-2-amine (0.73 g, 10.0 mmol).

  • Dissolve the starting materials in anhydrous dichloromethane (50 mL).

  • If imine formation is slow, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The reaction may become slightly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

  • Acid-Base Extraction: An effective method to separate the basic amine product from the neutral aldehyde starting material involves an acidic wash. The crude mixture can be dissolved in an organic solvent and washed with dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, which can then be basified and re-extracted with an organic solvent.

  • Chromatography: Column chromatography on silica gel is a standard method for obtaining highly pure material.

  • Characterization: The structure and purity of the synthesized (Butan-2-yl)[(2-methoxyphenyl)methyl]amine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Organic Synthesis

While specific applications for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine are not yet documented, its structural features suggest its utility in several areas of organic synthesis.

Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The chiral center of the sec-butyl group in (Butan-2-yl)[(2-methoxyphenyl)methyl]amine could be exploited for this purpose. For example, acylation of the amine with a prochiral carboxylic acid derivative would yield an amide. The stereocenter on the sec-butyl group could then influence the facial selectivity of subsequent reactions, such as alkylation or aldol reactions at the α-position of the carbonyl group. After the desired transformation, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

Chiral_Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Acyl Chloride) Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Chiral_Amine (Butan-2-yl)[(2-methoxyphenyl)methyl]amine Chiral_Amine->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product

Sources

Application

Application Notes and Protocols: The N-(2-methoxybenzyl)amine Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Pharmacophore In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The N-(2-methoxybenzyl)amine scaffold has emerged as one such entity, a seemingly simple motif that imparts profound effects on the biological activity of parent molecules. Characterized by a benzyl group bearing an ortho-methoxy substituent linked to a secondary amine, this scaffold is far more than a simple linker or spacer. Its true power lies in its ability to precisely orient molecules for optimal interaction with biological targets, dramatically enhancing potency, selectivity, and modifying pharmacokinetic properties. This guide provides an in-depth exploration of the N-(2-methoxybenzyl)amine moiety, focusing on its strategic application, detailed synthetic and analytical protocols, and the mechanistic rationale behind its success, particularly in the realm of neuroscience.

Medicinal Chemistry Significance: A Tale of Potency and Selectivity

The strategic incorporation of the N-(2-methoxybenzyl)amine group is a prime example of rational drug design. The ortho-methoxy group is not a passive substituent; its steric bulk and electronic properties can enforce a specific conformation upon the molecule, which can be critical for high-affinity binding to a receptor's active site.

Case Study: The Birth of Super-Potent Serotonergic Agents (The NBOMe Series)

The most striking illustration of this scaffold's power is found in its application to the 2,5-dimethoxyphenethylamine (2C-X) class of psychedelic compounds. While the parent 2C-X molecules are known 5-HT₂ (serotonin) receptor agonists, the addition of the N-(2-methoxybenzyl) group—creating the "NBOMe" series—increases the affinity and potency at the 5-HT₂A receptor by several orders of magnitude.[1][2][3]

This modification transforms moderately active compounds into some of the most potent 5-HT₂A agonists ever discovered.[3][4] For example, 25I-NBOMe is a full agonist at the 5-HT₂A receptor with an EC₅₀ of 0.044 nM. This dramatic increase in potency is attributed to the N-(2-methoxybenzyl) group anchoring the ligand into a specific sub-pocket of the receptor, leading to a more stable and effective binding orientation.[1] This has made NBOMe compounds valuable (though often misused) research tools for probing the structure and function of the serotonergic system.[4][5][6] One such tool is [¹¹C]Cimbi-36, a positron emission tomography (PET) radiotracer incorporating the N-(2-methoxybenzyl)phenethylamine structure, used for imaging 5-HT₂A receptors in the human brain.[5]

Structure-Activity Relationships (SAR)

The N-benzyl substitution on phenethylamines has been systematically studied to understand its impact on receptor binding and functional activity. The data clearly shows that the 2-methoxy substitution is often optimal for 5-HT₂A receptor activity.

Compound ClassKey Structural FeatureReceptor TargetImpact of N-(2-methoxybenzyl) GroupReference(s)
Phenethylamines (2C-X) 2,5-Dimethoxy substitution5-HT₂A / 5-HT₂CDramatically increases binding affinity and functional potency at 5-HT₂A receptors.[1][5]
Phenethylamines (2C-X) 4-Bromo or 4-Iodo substitution5-HT₂AConfers sub-nanomolar binding affinities.[5]
NBOMe Series Varied phenethylamine core5-HT₁AN-(2-methoxybenzyl) substitution generally decreases binding affinity for 5-HT₁A receptors, thus increasing selectivity for 5-HT₂A.[1][2]
NBOMe Series General StructureMonoamine TransportersIncreases binding affinity to NET, DAT, and SERT compared to parent 2C compounds, adding potential stimulant properties.[1]

Protocols and Methodologies

PART A: Synthesis Protocol — Reductive Amination

The most common and efficient method for constructing the N-(2-methoxybenzyl)amine linkage is through reductive amination. This two-step, one-pot process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its immediate reduction to the target secondary amine.

Objective: To synthesize 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine (25B-NBOMe) as a representative example.

Materials:

  • 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine)

  • 2-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2C-B (1.0 equivalent) and anhydrous dichloromethane (DCM). Stir until fully dissolved.

  • Imine Formation: Add 2-methoxybenzaldehyde (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

    • Expert Insight: This initial period allows for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. An acid catalyst (like acetic acid) can sometimes be added to accelerate imine formation, but is often not necessary.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like sodium borohydride (NaBH₄), minimizing the side-reaction of reducing the aldehyde to an alcohol. It reduces the newly formed iminium ion as it is formed, driving the equilibrium towards the product.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

    • Expert Insight: This step neutralizes any remaining acid and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-methoxybenzyl)amine product.

Visualization: General Synthetic Workflow

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_purification Work-up & Purification A Primary Amine (e.g., Phenethylamine) C Imine Formation (Solvent: DCM/MeOH) A->C B 2-Methoxybenzaldehyde B->C D In-situ Reduction (Reducing Agent: NaBH(OAc)₃) C->D Imine Intermediate E Aqueous Work-up (Quench & Extract) D->E F Purification (Column Chromatography) E->F G Final Product N-(2-methoxybenzyl)amine F->G

Caption: General workflow for the synthesis of N-(2-methoxybenzyl)amines via reductive amination.

PART B: Bioanalytical Protocol — LC-MS/MS Quantification in Plasma

Quantifying novel compounds in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and selectivity.[8]

Objective: To develop a general protocol for quantifying an N-(2-methoxybenzyl)amine drug in human plasma.

Materials:

  • Human plasma (with anticoagulant like EDTA)

  • Analyte (N-(2-methoxybenzyl)amine compound)

  • Internal Standard (IS) (a stable isotope-labeled version of the analyte or a close structural analog)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solvent (e.g., ice-cold ACN or Methanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC/UPLC column

Step-by-Step Methodology:

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the Internal Standard into blank human plasma.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the Internal Standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Causality: High concentrations of organic solvent denature and precipitate proteins, which would otherwise clog the analytical column and interfere with the analysis. This step releases the drug from plasma protein binding.[9] c. Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
  • LC Separation: a. Inject a small volume (e.g., 2-5 µL) of the supernatant onto a C18 analytical column. b. Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient might run from 5% B to 95% B over several minutes.

    • Expert Insight: The acidic mobile phase (formic acid) ensures that the amine group of the analyte is protonated, which improves chromatographic peak shape and is essential for positive mode electrospray ionization.[9]
  • MS/MS Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Optimize the detection parameters for the analyte and the Internal Standard by infusing a standard solution directly into the mass spectrometer. c. Set up the instrument to monitor in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more specific product ions that are formed upon fragmentation. A common fragmentation for N-(2-methoxybenzyl)amines is the cleavage of the benzylic C-N bond, often yielding a tropylium ion at m/z 121 from the 2-methoxybenzyl portion.

    • Causality: MRM provides exceptional selectivity. The instrument only records a signal if a specific precursor ion fragments to produce a specific product ion, effectively filtering out noise from the complex plasma matrix.[8]
  • Data Analysis: Quantify the analyte in the unknown samples by constructing a calibration curve (peak area ratio of Analyte/IS vs. concentration) from the calibration standards.

Visualization: Bioanalytical Workflow

G A Plasma Sample (containing Analyte + IS) B Protein Precipitation (add Acetonitrile, Vortex) A->B C Centrifugation B->C D Collect Supernatant C->D E LC Separation (Reversed-Phase C18) D->E Injection F MS/MS Detection (ESI+, MRM Mode) E->F Elution G Data Analysis (Quantification) F->G

Caption: Key steps in the LC-MS/MS bioanalytical workflow for drug quantification in plasma.

Mechanism of Action Visualization: 5-HT₂A Receptor Agonism

The primary mechanism of action for the NBOMe class of N-(2-methoxybenzyl)amines is agonism at the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT₂A Receptor G_protein Gq Protein Complex (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates Ligand NBOMe Compound (Agonist) Ligand->Receptor Binds PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway activated by an N-(2-methoxybenzyl)amine agonist at the 5-HT₂A receptor.

References

  • Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ACS Chemical Neuroscience.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications.
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
  • Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology.
  • Bioanalysis of aminoglycosides using high-performance liquid chromatography. PMC - NIH.
  • 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed.
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed.
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Oxford Academic.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). PubMed.
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences.
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC.

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Method

Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of N-(2-methoxybenzyl)-2-butanamine

Abstract: This document provides a comprehensive guide for the large-scale synthesis and purification of the secondary amine, N-(2-methoxybenzyl)-2-butanamine. The synthetic strategy is centered on a one-pot reductive am...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis and purification of the secondary amine, N-(2-methoxybenzyl)-2-butanamine. The synthetic strategy is centered on a one-pot reductive amination, a highly efficient and scalable method for C-N bond formation.[1] This application note details the underlying reaction mechanism, provides a step-by-step protocol for gram-scale synthesis, and outlines rigorous purification procedures, including acid-base extraction and flash column chromatography. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the protocol. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for producing high-purity N-(2-methoxybenzyl)-2-butanamine for further application.

Synthesis Strategy: Reductive Amination

The synthesis of N-(2-methoxybenzyl)-2-butanamine is most effectively achieved through reductive amination. This method is superior to alternatives like direct N-alkylation with alkyl halides, as it avoids the common issue of over-alkylation, which leads to difficult-to-separate tertiary amine byproducts.[2][3] The reaction proceeds in a "one-pot" fashion, which is advantageous for large-scale synthesis by minimizing intermediate purification steps and improving overall efficiency.[1]

The process involves the condensation of a ketone (2-butanone) with a primary amine (2-methoxybenzylamine). This reaction forms an imine intermediate, which is subsequently reduced in situ to the desired secondary amine product.[4] The reaction is typically performed under mildly acidic conditions, which catalyzes the formation of the imine.[5]

For the reduction step, Sodium Borohydride (NaBH₄) is selected as the reducing agent. It is a cost-effective and powerful reductant for imines.[2] While other reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) offer milder and more selective reduction, NaBH₄ is highly suitable for this specific transformation and is often preferred for its economic viability in large-scale applications.[1][6]

Reaction Mechanism

The reaction proceeds through two key stages:

  • Iminium Ion Formation: 2-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the loss of a water molecule to form a stable iminium ion.[1][7]

  • Hydride Reduction: The iminium ion is a key electrophilic intermediate. Sodium borohydride (NaBH₄) delivers a hydride ion (H⁻) to the carbon of the C=N bond, reducing it to form the final secondary amine product, N-(2-methoxybenzyl)-2-butanamine.[8]

G cluster_0 Iminium Ion Formation cluster_1 Reduction 2-Butanone 2-Butanone Hemiaminal Hemiaminal 2-Butanone->Hemiaminal + 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion H⁺, -H₂O Product N-(2-methoxybenzyl)-2-butanamine Iminium_Ion->Product + NaBH₄ Iminium_Ion_ref Iminium Ion

Figure 1: Reaction mechanism for the reductive amination synthesis.

Large-Scale Synthesis Protocol

This protocol is designed for a ~0.5 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)Notes
2-ButanoneC₄H₈O72.110.5539.749.30.805Reagent grade, 1.1 eq
2-MethoxybenzylamineC₈H₁₁NO137.180.5068.664.71.06Limiting reagent, 1.0 eq
Methanol (MeOH)CH₄O32.04--10000.792Anhydrous
Sodium BorohydrideNaBH₄37.830.7528.4--1.5 eq, handle with care
Hydrochloric Acid (HCl)HCl36.46--As needed-2 M aqueous solution
Sodium Hydroxide (NaOH)NaOH40.00--As needed-5 M aqueous solution
Dichloromethane (DCM)CH₂Cl₂84.93--As needed1.33For extraction
Anhydrous MgSO₄MgSO₄120.37-As needed--Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-methoxybenzylamine (68.6 g, 0.50 mol) and anhydrous methanol (1000 mL).

  • Initial Cooling: Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

  • Ketone Addition: Slowly add 2-butanone (39.7 g, 0.55 mol) to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Imine Formation: Allow the reaction mixture to stir at 0-5 °C for 1 hour to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reductant Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (28.4 g, 0.75 mol) portion-wise over 60-90 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and control the rate of addition to manage the effervescence.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly quench the reaction by adding 2 M HCl (approx. 500 mL) until the pH of the solution is ~1-2. This will neutralize excess NaBH₄ and protonate the product. Stir for 30 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: Transfer the remaining aqueous solution to a 2 L separatory funnel. Add dichloromethane (DCM, 500 mL) and shake. Discard the organic layer, which contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5 M NaOH until the pH is ~12-13. This deprotonates the amine product, causing it to separate as an oil.

  • Extraction: Extract the product from the basic aqueous layer with DCM (3 x 400 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-methoxybenzyl)-2-butanamine as an oil.

Purification Strategy and Protocols

The crude product obtained from the workup requires further purification to remove unreacted starting materials and minor byproducts. For a secondary amine oil, flash column chromatography is a highly effective method.[9] Alternatively, conversion to a hydrochloride salt followed by recrystallization can yield a product of very high purity.[9]

G Crude Crude Product in DCM Washed Purified Freebase Amine (Oil) Crude->Washed Aqueous Workup & Drying Chromatography Flash Column Chromatography Washed->Chromatography Salt_Formation HCl Salt Formation Washed->Salt_Formation Final_Product_1 High Purity Amine Oil Chromatography->Final_Product_1 Recrystallization Recrystallization Salt_Formation->Recrystallization Final_Product_2 High Purity Crystalline HCl Salt Recrystallization->Final_Product_2

Figure 2: General workflow for the purification of N-(2-methoxybenzyl)-2-butanamine.
Protocol: Purification by Flash Column Chromatography

Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[10] To mitigate this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[11]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.[11]

  • Eluent Preparation: Prepare the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel (230-400 mesh) using the prepared eluent. Ensure the column is packed uniformly to avoid channeling.[11]

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation than wet-loading.[11] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) can be used to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under vacuum to yield the purified N-(2-methoxybenzyl)-2-butanamine as a clear oil.

Protocol: Purification by Crystallization as Hydrochloride Salt

For obtaining material of the highest purity, crystallization as a salt is an excellent method, particularly when the freebase is an oil.[9]

  • Dissolution: Dissolve the crude or column-purified amine oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. Dissolve the salt in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.

Quality Control and Characterization

The identity, structure, and purity of the final product should be confirmed using standard analytical techniques. The results should be compared with literature data where available.[12][13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction.Extend reaction time. Ensure NaBH₄ is fresh and was added correctly. Confirm starting material purity.
Loss of product during workup.Ensure pH is fully basic (>12) before extraction. Perform more extractions (e.g., 4-5 times).
Incomplete Reaction Insufficient reducing agent.Use a larger excess of NaBH₄. Ensure it is not degraded by moisture.
Steric hindrance or poor nucleophilicity.For challenging substrates, consider a more reactive reducing agent like NaBH(OAc)₃.[6]
Poor Chromatographic Separation Inappropriate solvent system.Optimize the eluent using TLC to achieve better separation (Rf ~0.2-0.4).[11]
Amine tailing on silica column.Ensure 0.5-1% triethylamine is added to the eluent.[10] Consider using neutral alumina as the stationary phase.[14]
Column overloading.Reduce the amount of crude material loaded onto the column or use a larger column.[11]
Product is an Oil and Won't Crystallize Product is not pure enough.Re-purify by column chromatography before attempting salt formation.
Incorrect salt formation/recrystallization solvent.Screen a variety of solvents for salt formation and recrystallization. Common choices include isopropanol, ethanol, and ethyl acetate.[9]

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • SciELO. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2781399A - Preparation of secondary amines.
  • Royal Society of Chemistry. (2024). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ACS Publications. (2017, October 13). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Retrieved from [Link]

  • ResearchGate. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • PubMed. (2013, August 15). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • LJMU Research Online. (2013, August 15). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from [Link]

  • Ringraziamenti. (n.d.). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • ResearchGate. (2012, January 1). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3 -. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • EMCDDA. (n.d.). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Retrieved from [Link]

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  • PubMed. (2019, November 20). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Retrieved from [Link]

  • UFMG. (2021, January 11). Synthesis of 25X-BOMes and 25X-NBOHs (X = H, I, Br) for pharmacological studies and as. Retrieved from [Link]

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Application

Advanced Analytical Strategies for the Quantification of Secondary Amines in Complex Reaction Mixtures

Secondary amines are ubiquitous in organic synthesis, active pharmaceutical ingredient (API) manufacturing, and metabolomics. However, their precise quantification in complex reaction mixtures presents a formidable analy...

Author: BenchChem Technical Support Team. Date: March 2026

Secondary amines are ubiquitous in organic synthesis, active pharmaceutical ingredient (API) manufacturing, and metabolomics. However, their precise quantification in complex reaction mixtures presents a formidable analytical challenge. Unlike primary amines, secondary amines exhibit significant steric hindrance and altered nucleophilicity, rendering standard derivatization reagents (like o-phthalaldehyde) ineffective[1]. Furthermore, their high polarity, low molecular weight, and lack of native chromophores complicate direct analysis via Reversed-Phase Liquid Chromatography (RPLC) or optical detection[2][3].

This application note outlines field-proven, self-validating methodologies for the quantification of secondary amines, ranging from trace-level nitrosamine precursor monitoring to bulk yield determinations.

Methodological Landscape & Quantitative Comparison

The selection of an analytical method depends entirely on the matrix complexity and the required limit of detection (LOD). The table below summarizes the quantitative parameters of the most robust analytical strategies.

Analytical MethodDerivatization ReagentTarget AnalytesLimit of Detection (LOD) / LOQOptimal Reaction pHQuenching Required?
UPLC-ESI-MS/MS AccQ•TagBiogenic & 2° AminesFemtomole (fmol) range8.2 – 9.0No
LC-MS/MS Tosyl ChlorideNitrosamine Precursors1.8 – 2.2 ppm (LOQ)AlkalineNo
HPLC-FLD FMOC-Cl1° and 2° Amines3 – 6 µM8.0 – 10.0Yes (e.g., ADAM)
Spectrophotometry Chloranil / NinhydrinBulk Aliphatic AminesMicrogram (µg) rangeVariableNo

Data synthesized from established bioanalytical and environmental validation studies[1][2][4][5].

Strategic Workflow for Method Selection

AmineQuant Start Reaction Mixture Containing 2° Amines Q1 Required Sensitivity & Matrix? Start->Q1 Trace Trace / ppb level (e.g., Nitrosamine precursors) Q1->Trace High Sensitivity / Complex Matrix Bulk Bulk / ppm-% (e.g., Yield determination) Q1->Bulk Low/Mod Sensitivity / Clean Matrix DerivLCMS Derivatization LC-MS/MS (Tosyl-Cl or AccQ•Tag) Trace->DerivLCMS Isotope Dilution Required HPLCFLD HPLC-FLD / UV (FMOC-Cl Derivatization) Bulk->HPLCFLD Routine QC / Optical Det. Spectro Spectrophotometry (Chloranil / Ninhydrin) Bulk->Spectro Rapid Colorimetric Assay

Decision matrix for selecting secondary amine quantification workflows based on matrix and sensitivity.

Deep Dive 1: Trace Quantification via UPLC-MS/MS (AccQ•Tag Derivatization)

The Causality of the Method

Direct LC-MS/MS analysis of underivatized secondary amines is often severely compromised. Because these molecules are polar and amphoteric, they exhibit poor retention on standard C18 columns, eluting in the void volume[2]. Consequently, they suffer from massive ion suppression caused by endogenous matrix components in the low mass-to-charge (m/z) region.

Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) solves this through three mechanisms[2]:

  • Chromatographic Focusing: The addition of a bulky, hydrophobic tag ensures strong retention and sharp peak shapes on RPLC columns.

  • Mass Shift: The molecular weight of the analyte is increased, shifting the target m/z out of the low-mass chemical noise region.

  • Ionization Enhancement: The quinoline moiety possesses a high proton affinity, drastically boosting Electrospray Ionization (ESI+) efficiency.

Self-Validating Protocol: AccQ•Tag Derivatization

QA/QC Integration: This protocol is made self-validating through the use of Stable Isotope-Labeled Internal Standards (SIL-ISTD). By adding the SIL-ISTD before protein precipitation or derivatization, any variations in reagent efficiency, pH fluctuations, or matrix suppression are mathematically canceled out during quantification[2][5].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 10 µL of the reaction mixture (or biological fluid) into a microcentrifuge tube. Immediately spike with 5 µL of a SIL-ISTD mixture (e.g., D6-dimethylamine) at a concentration near the expected median analyte level[2].

  • Matrix Precipitation: Add 40 µL of cold isopropanol containing 0.1% formic acid (v/v). Vortex vigorously for 30 seconds and incubate at -20 °C for 20 minutes to crash out interfering matrix proteins[2]. Centrifuge at ≥10,000 × g for 10 minutes.

  • Alkaline Buffering: Transfer 10 µL of the cleared supernatant to a specialized recovery vial. Add 70 µL of borate buffer (pH 8.6). Critical Causality: The pH must be strictly maintained between 8.2 and 9.0; the secondary amine must be in its unprotonated (nucleophilic) state to successfully attack the derivatization reagent[2].

  • Derivatization: Add 20 µL of the AccQ•Tag Ultra reagent solution. Vortex immediately to ensure homogenous mixing before the reagent undergoes competitive hydrolysis.

  • Incubation: Heat the mixture at 55 °C for exactly 10 minutes to drive the reaction to completion[2].

  • Analysis: Dilute the reaction 1:100 with LC-MS grade water to prevent detector saturation. Inject 1 µL onto a sub-2 µm C18 UPLC column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[2].

Deep Dive 2: Routine Reaction Monitoring via HPLC-FLD (FMOC-Cl Derivatization)

The Causality of the Method

For laboratories requiring robust quantification without MS infrastructure, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is utilized because it reacts efficiently with both primary and secondary amines to form highly fluorescent carbamates[3].

However, a major chemical challenge exists: FMOC-Cl must be added in large molar excess to ensure quantitative conversion. In the required alkaline environment, unreacted FMOC-Cl rapidly hydrolyzes into FMOC-OH (9-fluorenylmethanol)[1]. Because FMOC-OH is highly fluorescent, it co-elutes with target analytes and completely obscures the chromatogram. The Solution: The precise introduction of a hydrophobic amine "scavenger" (such as 1-amino-adamantane (ADAM) or tyramine) exactly 5 minutes post-reaction[1]. The scavenger rapidly consumes the excess FMOC-Cl, forming a highly retained complex that elutes far later in the organic wash phase of the gradient, leaving the analytical window perfectly clean[1].

Self-Validating Protocol: FMOC-Cl Derivatization with Scavenger Quenching

QA/QC Integration: A "Reagent Blank" (buffer + FMOC-Cl + Scavenger, without the sample matrix) must be processed concurrently. This validates the efficacy of the quenching step and confirms the absence of background amine contamination in the laboratory environment or buffers, which is a common source of false positives[6].

Step-by-Step Methodology:

  • Alkaline Buffering: Mix 300 µL of the diluted sample with 600 µL of 200 mM borate buffer (pH 10.0) in an amber glass HPLC vial[1].

  • Derivatization: Add 600 µL of 15 mM FMOC-Cl (prepared fresh in anhydrous acetonitrile) to the buffered sample[1].

  • Reaction Phase: Allow the mixture to react at room temperature for exactly 5 minutes. Critical Causality: Strict timing is required across the batch; extending this time leads to derivative degradation, while shortening it results in incomplete conversion[1].

  • Quenching: Stop the reaction by adding 600 µL of 300 mM 1-amino-adamantane (ADAM) or 75 mM tyramine solution[1]. Allow 1 minute for the scavenger to consume all residual FMOC-Cl.

  • Filtration & Injection: Filter the mixture through a 0.22 µm PTFE syringe filter. Inject 10 µL onto a standard C18 HPLC column.

  • Detection: Monitor fluorescence with excitation at 260 nm and emission at 315 nm. Quantify using external calibration curves constructed from analytical standards subjected to the exact same 6-minute protocol.

References[4] Title: Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects | Source: epa.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbeAeHlcnEJclqoEp-wL_cir-Yw4RJ7fCZ1URxwPwiMf1qLASmhhQv-u2fFc56CrQK_9j0nKSnb1eutKfADZrrE0T6ogs8IxlZMmaUY1ctXqWqcY5h1AAKZZzu_Hv14zvlijh1NbStCmiGjIuWWaKs4jbZ[5] Title: Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T | Source: pharmaexcipients.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK5R1dDewhkrz4jH7pbiuGRluccyPX9eK7fw4ojRZpG8aA6DNE6LUsQ2lGcUwHYi5tM4m4XLHM5Te-CFpxUp1zcoI3IVuK20PgnIUXhaE9Q096QWD9TnRDmGbDfw6SZjWJBzJgCpZRA7EAziPRyigIM99ToGLdnoKh5ePkXrnaHT2lfu3iD1gipMNF7h1ZG4x3sDRCTZw=[2] Title: A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS | Source: lcms.cz | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpFLZObcPUYNqWeoI0sMEtwyFSPyl9oklf0vjTOW23mRn0pR7iOhsT-AJu30sSNAhpad84YZvYBxXelH46KoeGmBe9yJtTVLZ2EbXdqezyAsYhWafIkmwhS1NEcKfnPQmathx0K3GZQYtK0vNbJMUBkh-0VZwK2Rw04iAupgXF9lqEa6evBMpaQm8lLcVx86U=[3] Title: Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1uKVhB-Ac_GD6C1A2lEB76G42C9i8ElqxhmdnwgegKgswlNTaE2gbFtXT4FKpcBYd1GD0jJcCuXGqK6Gdnmzf2HFDYF5dDx32sRATfogbtvOmEbmlw03lkzCrfwnr8zbdcfo4lTodQdY0WKYJSjOkGmIh3oPB5Tf1QWNQuicRCfVO0tnN4B2lCQI44FBnMdsVo3iYTxCDziSuFV-j1WYA1-24at9s1zyEX9XY1yisNrj5FjaLCpTxLMsCQzKG3i_tZi-PCpo=[7] Title: The derivatization scheme of alkyl amines with FMOC-Cl | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTbDl9NU_fBM_lc9Uc7QNbUpCSrJekokGXgUTy3dE7YF85NbGMYiYZes3nmOVl1IflMDp2YHEYTWUyK3bP1iYCbzvQHypKGIF3Kp5eWHGzZpTxi7q-G5nZqog3hzpcdIhB21ew-YM2e8ja-A-hIaDxmljvugQQq03rhuFJk1yjCsqwAIkqA1dfX8DDKZUJgbeorEc_8RJJ2il91tMidZCUGyoKBw==[1] Title: High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl | Source: oup.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCzb_B0swfQNxKpAM-Wl0HCIv8swXM7zKDtBi7TiiaB82oFeoD1ZZm4sS3sBl2P5xoOYb2c0vO9BNSOYFBBSSIC4l472YtcSAYfPXWdRIdRIuMF51aiYGT9Zcs5AycCltxqRajDFXCJhlWVyNE7cu-Dz2mzumPlx6tBTAc_nOkyUSfKA==[6] Title: Analytical Methods | Source: conicet.gov.ar | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWuAiAJEmlGlt2rxIyJG3L8jId15zZukaTnnfQ4BUmvxOAFRMXToT0SzBQUpmSoIHD6zqOngq_n9IM4DZsVcuo8Jk86LOtseAuKqitCQzOLUK3NTAfPiaOn7iNMQ2djH3yhJajNJmu6FO3o2PnZL6RcMLWqpJSLKjcSftArqEoF6TIqHbMmCZ-ieADr6STF-D4mHVFTNQXYJdX

Sources

Method

Application Notes &amp; Protocols: Biocatalytic Synthesis of Chiral Amines Using Amine Dehydrogenases

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides an in-depth technical guide to the principles, experimental design, and practical execution of chiral amine synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth technical guide to the principles, experimental design, and practical execution of chiral amine synthesis using amine dehydrogenases (AmDHs). It is designed to bridge foundational theory with actionable laboratory protocols, empowering researchers to leverage this powerful biocatalytic tool.

Strategic Overview: The Rise of Amine Dehydrogenases in Asymmetric Synthesis

Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals and agrochemicals.[1][2] The synthesis of these molecules in an enantiomerically pure form is a critical challenge. Traditional chemical methods often rely on stoichiometric, and sometimes toxic, metal catalysts and harsh reaction conditions.[3] Biocatalysis, particularly through the use of enzymes, has emerged as a superior alternative, offering exceptional stereoselectivity, mild reaction conditions, and a significantly improved environmental profile.[1][4]

Within the enzymatic toolbox, amine dehydrogenases (AmDHs) represent a cutting-edge class of catalysts for the asymmetric synthesis of primary amines.[5][6] These enzymes catalyze the direct reductive amination of a prochiral ketone or aldehyde, utilizing inexpensive ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[3][7] The key advantages are near-perfect atom economy, with water as the sole byproduct, and typically excellent enantioselectivity (>99% ee).[5][8]

This guide moves beyond a simple recitation of facts to explain the causality behind the protocols, enabling users to not only replicate experiments but also to innovate and troubleshoot effectively. We will explore the origins of AmDHs, the mechanics of the reaction, and provide robust, validated protocols for screening, optimization, and preparative-scale synthesis.

The Core Biocatalytic System: Components and Mechanism

Success in using AmDHs hinges on understanding the interplay between the enzyme, the substrate, the ammonia source, and the essential cofactor.

The Catalyst: Native and Engineered Amine Dehydrogenases

AmDHs are broadly categorized into two groups:

  • Native (nat-AmDHs): These enzymes have been discovered through mining of genomic databases and function as AmDHs in their natural context.[4][9] They often exhibit high activity on a specific range of small aliphatic or cyclic ketones.[10]

  • Engineered AmDHs: A significant breakthrough in the field was the engineering of amino acid dehydrogenases (AADHs) into highly effective AmDHs.[11][12] AADHs naturally catalyze the reductive amination of α-keto acids. By mutating key residues in the active site that recognize the substrate's carboxyl group, their specificity can be shifted away from keto acids and towards simple ketones, effectively creating a new AmDH.[11][13] This engineering approach has dramatically expanded the substrate scope to include aromatic, aliphatic, and functionalized ketones.[8][12]

The Reaction: Asymmetric Reductive Amination

The AmDH-catalyzed reaction is a two-step process occurring within the enzyme's active site.

  • Imine Formation: The ketone substrate reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form a prochiral imine. This equilibrium lies at the heart of the reaction.

  • Stereoselective Hydride Transfer: The enzyme binds the imine in a specific orientation. The reduced cofactor, NAD(P)H, then delivers a hydride ion to one face of the imine, establishing the product's stereocenter and yielding the chiral amine.[14][15]

The following diagram illustrates this fundamental mechanism.

G cluster_0 Enzyme Active Site Ketone Prochiral Ketone (R1-CO-R2) Imine Prochiral Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine Chiral Amine (R/S) Imine->Amine Stereoselective Hydride Transfer NADPH NAD(P)H (Hydride Donor) NADPH->Imine NADP NAD(P)+ (Oxidized) NADPH->NADP Oxidation caption Mechanism of AmDH Reductive Amination.

Caption: Mechanism of AmDH Reductive Amination.

The Engine: Cofactor Regeneration

The NAD(P)H cofactor is an expensive reagent, making its use in stoichiometric amounts economically unviable for preparative-scale synthesis.[16] Therefore, a cofactor regeneration system is essential. This involves a second enzyme-substrate pair that reduces the oxidized NAD(P)+ back to its active NAD(P)H form, allowing a catalytic amount of the cofactor to be recycled thousands of times.[17]

Commonly used systems include:

  • Glucose Dehydrogenase (GDH): Uses inexpensive glucose as the sacrificial substrate, producing gluconolactone. This is a very common and robust system.[17]

  • Formate Dehydrogenase (FDH): Uses formate as the sacrificial substrate, producing only CO2 as a byproduct, which simplifies downstream processing.[5][16]

G MainCycle Ketone AmDH Chiral Amine MainCycle:f2->MainCycle:f0 Asymmetric Reductive Amination Cofactor NAD(P)H NAD(P)+ MainCycle:f1->Cofactor:f1 Cofactor:f0->MainCycle:f1 RegenCycle D-Glucose GDH Gluconolactone Cofactor:f1->RegenCycle:f1 RegenCycle:f1->Cofactor:f0 RegenCycle:f2->RegenCycle:f0 Cofactor Regeneration caption Cofactor Regeneration Cycle with GDH.

Caption: Cofactor Regeneration Cycle with GDH.

Experimental Design and Protocols

A systematic approach involving screening, analytical-scale optimization, and preparative-scale synthesis is crucial for success.

Workflow Overview

The path from concept to product follows a logical progression. This workflow ensures efficient use of resources and leads to a robust, scalable process.

Caption: General Experimental Workflow.

Protocol 1: High-Throughput Screening of AmDH Activity

Rationale: This protocol is designed to rapidly assess the activity of a panel of different AmDHs against a target ketone substrate in a 96-well plate format. The goal is not to achieve complete conversion, but to identify promising enzyme candidates for further optimization.[14][15]

Materials:

  • 96-well microplates

  • Ammonium formate buffer (2 M, pH 9.0)

  • Ketone substrate stock solution (e.g., 200 mM in DMSO)

  • NADP+ stock solution (e.g., 4 mM in water)

  • D-Glucose stock solution (e.g., 1.1 M in water)

  • Glucose Dehydrogenase (GDH) solution (e.g., 30 U/mL)

  • Purified AmDH enzyme solutions or cell-free extracts (e.g., 5-10 mg/mL)

  • Quenching solution (e.g., Benzoyl chloride for derivatization, or a miscible organic solvent like acetonitrile)

  • Plate sealer

Procedure:

  • Master Mix Preparation: Prepare a master mix to minimize pipetting errors. For each 100 µL reaction, the mix will contain components minus the substrate and AmDH. Per reaction:

    • 50 µL of 2 M Ammonium Formate buffer (Final: 1 M)

    • 5 µL of 4 mM NADP+ (Final: 0.2 mM)

    • 5 µL of 1.1 M D-Glucose (Final: 55 mM)

    • 10 µL of 30 U/mL GDH (Final: 3 U/mL)

    • Appropriate volume of water.

  • Aliquot Master Mix: Dispense the calculated volume of master mix into each well of the 96-well plate.

  • Add Substrate: Add 5 µL of the 200 mM ketone stock solution to each well (Final: 10 mM). Include negative controls (no enzyme, no substrate).

  • Initiate Reaction: Add 5-10 µL of each AmDH solution to its designated well to start the reaction. The final reaction volume should be consistent (e.g., 100 µL).

  • Incubation: Seal the plate securely and incubate at 30°C for 24 hours with gentle shaking.

  • Quenching & Analysis: After incubation, quench the reactions. Analyze for product formation and substrate depletion using a suitable method like UHPLC-UV (after derivatization) or GC-FID.[10]

Protocol 2: Preparative Scale Synthesis of a Chiral Amine

Rationale: This protocol describes a scaled-up reaction (e.g., 10 mL) to produce a tangible quantity of the chiral amine product, based on the optimized conditions from analytical trials. This scale is suitable for product isolation and full characterization. The use of whole cells can be a cost-effective alternative to purified enzymes.[12][18]

Materials:

  • Erlenmeyer flask (e.g., 50 mL)

  • E. coli cells expressing the optimal AmDH (as wet cell paste) or purified enzyme.

  • E. coli cells expressing GDH (as cell-free extract) or purified enzyme.

  • Ammonium chloride/ammonia buffer (1 M, pH 8.5)

  • Ketone substrate (to be added directly)

  • NAD+ (solid)

  • D-Glucose (solid)

  • Lysozyme and DNase I (if using whole cells for in-situ lysis)

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, combine the following to a total volume of 10 mL:

    • 1 M NH4Cl/NH3·H2O buffer, pH 8.5

    • Ketone substrate (e.g., to a final concentration of 100-200 mM)[12][19]

    • NAD+ (to a final concentration of 1 mM)[12]

    • D-Glucose (to a final concentration of 100-200 mM)[12]

  • Add Biocatalysts:

    • Add the GDH cell-free extract (e.g., 2 mg/mL).[12]

    • Add the AmDH-expressing wet cells (e.g., 0.1 g/mL).[12][18]

    • Optional (for cell lysis): Add Lysozyme (1 mg/mL) and DNase I (6 U/mL) to release the enzymes from the cells.[18]

  • Incubation: Place the flask in a shaking incubator at 30°C and 220 rpm for 24-48 hours.[12][18]

  • Monitoring: Periodically take small aliquots (e.g., 50 µL), quench them (e.g., with acetonitrile), centrifuge to remove cell debris, and analyze by HPLC or GC to monitor conversion.

  • Work-up and Isolation: Once the reaction reaches completion, centrifuge the entire mixture to pellet the cells. The chiral amine product in the supernatant can then be isolated using standard chemical procedures (e.g., extraction into an organic solvent after basification, followed by purification).

Data Interpretation and Troubleshooting

Accurate data analysis is key to evaluating the success of the biocatalytic synthesis.

Key Performance Metrics
MetricDescriptionCalculationDesired Outcome
Conversion (%) The percentage of starting ketone that has been converted to product (amine and/or alcohol byproduct).([Product] / ([Initial Substrate])) * 100>95%
Enantiomeric Excess (ee %) A measure of the stereochemical purity of the chiral amine product.`([R-isomer] - [S-isomer]
Turnover Number (TON) Moles of product formed per mole of enzyme. Indicates enzyme efficiency.moles of product / moles of enzymeAs high as possible
Total Turnover Number (TTN) Moles of product formed per mole of cofactor. Indicates cofactor recycling efficiency.moles of product / moles of NAD(P)+>1,000
Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme.[20]2. Missing cofactor or regeneration system component.3. Substrate/product inhibition.4. Incorrect pH or temperature.1. Verify enzyme activity with a known positive control substrate.2. Double-check all reaction components and concentrations.3. Lower the initial substrate concentration.[15]4. Optimize reaction pH and temperature for the specific AmDH.
Low Enantioselectivity (ee%) 1. The chosen AmDH has inherently low selectivity for the substrate.2. Racemization of the product under reaction conditions.3. Promiscuous activity of other enzymes in cell lysate.1. Screen other AmDHs; some are (R)-selective while others are (S)-selective.[5][21]2. Check product stability at the reaction pH and temperature.3. Use purified enzymes instead of cell lysate.
Stalled Reaction 1. Cofactor degradation over time.2. Enzyme instability under process conditions.3. Depletion of the sacrificial substrate (e.g., glucose).1. Ensure pH is optimal for cofactor stability (often pH 7-9).2. Investigate enzyme stability; consider using a more thermostable AmDH or enzyme immobilization.[22][23]3. Ensure the regeneration substrate is in excess (e.g., 1.1-1.5 equivalents).
Alcohol Byproduct Formation 1. Some AmDHs have promiscuous ketoreductase (KRED) activity.[24]2. Presence of contaminating KREDs in the cell lysate.1. Screen for AmDHs with higher fidelity.[24]2. Use purified AmDH or engineer the host strain to remove competing enzymes.

Advanced Applications: Immobilization and Continuous Flow

For industrial-scale production, moving from batch to continuous flow processes offers significant advantages in efficiency, cost, and automation.[25] Enzyme immobilization, where the AmDH and the cofactor-regenerating enzyme are fixed onto a solid support, is a key enabling technology.[23][26]

Advantages of Immobilization:

  • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[23][25]

  • Reusability: The biocatalyst can be easily recovered and reused for multiple batches.

  • Continuous Processing: Immobilized enzymes can be packed into columns (Packed Bed Reactors, PBRs) for continuous flow synthesis, leading to higher space-time yields.[23][25]

This approach represents the future of industrial biocatalysis, transforming enzymes into robust, reusable heterogeneous catalysts.[27][28]

References

  • Abrahamson, M.J., et al. (2012). "Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids". MDPI. Available at: [Link]

  • Aleku, G.A., et al. (2021). "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols". Frontiers in Catalysis. Available at: [Link]

  • Tong, Y., et al. (2022). "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli". Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bennett, M., et al. (2022). "Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2". ChemBioChem. Available at: [Link]

  • Liu, L., et al. (2020). "Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines". Catalysis Science & Technology. Available at: [Link]

  • Vergne-Vaxelaire, C., et al. (2019). "A family of Native Amine Dehydrogenases for the Asymmetric Reductive Amination of Ketones". ResearchGate. Available at: [Link]

  • Jongkind, L., et al. (2022). "Expanding the Substrate Scope of Native Amine Dehydrogenases through In Silico Structural Exploration and Targeted Protein Engineering". ResearchGate. Available at: [Link]

  • Grogan, G. (2018). "Synthesis of chiral amines using redox biocatalysis". Current Opinion in Chemical Biology. Available at: [Link]

  • Chen, F., et al. (2024). "Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols". ACS Catalysis. Available at: [Link]

  • Tseliou, V., et al. (2019). "Generation of amine dehydrogenases with increased catalytic performance". UvA-DARE. Available at: [Link]

  • Wang, Y., et al. (2024). "Activation and Stabilization of Engineered Amine Dehydrogenase by Fatty Acids for Bioprocess Intensification of Asymmetric Reductive Amination". ACS Catalysis. Available at: [Link]

  • Knaus, T., et al. (2017). "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds". Semantic Scholar. Available at: [Link]

  • Bennett, M. (2022). "Engineering Native Amine Dehydrogenases for the Production of Chiral Amines". White Rose eTheses Online. Available at: [Link]

  • Knaus, T., et al. (2016). "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds". Green Chemistry. Available at: [Link]

  • Chen, F., et al. (2022). "Data mining of amine dehydrogenases for the synthesis of enantiopure amino alcohols". ResearchGate. Available at: [Link]

  • Knaus, T., et al. (2016). "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds". PMC. Available at: [Link]

  • Xie, P., et al. (2024). "Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow". Bioresources and Bioprocessing. Available at: [Link]

  • Tong, Y., et al. (2022). "Preparative-scale of the asymmetric amination reactions of substrate 1a...". ResearchGate. Available at: [Link]

  • Abrahamson, M.J., et al. (2012). "The Evolution of an Amine Dehydrogenase Biocatalyst for the Asymmetric Production of Chiral Amines". ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2019). "Enhancing cofactor recycling in the bioconversion of racemic alcohols to chiral amines with alcohol dehydrogenase and amine dehydrogenase by coupling cells and cell-free system". PubMed. Available at: [Link]

  • Ryan, J.D., et al. (2023). "Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase". RSC Publishing. Available at: [Link]

  • Wu, S., et al. (2022). "A growth selection system for the directed evolution of amine-forming or converting enzymes". Nature Communications. Available at: [Link]

  • Xie, P., et al. (2024). "Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow". PMC. Available at: [Link]

  • Wikipedia. "Reductive amination". Wikipedia. Available at: [Link]

  • Various Authors. "Imine Reductases/Amine Dehydrogenases". WordPress. Available at: [Link]

  • Knaus, T., et al. (2016). "Amine dehydrogenases: Efficient biocatalysts for the reductive amination of carbonyl compounds". ResearchGate. Available at: [Link]

  • Aleku, G.A., et al. (2021). "Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols". White Rose Research Online. Available at: [Link]

  • Xie, P., et al. (2024). "Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow". ResearchGate. Available at: [Link]

  • Zhao, H., & van der Donk, W.A. "Regeneration of Cofactors for Enzyme Biocatalysis". University of Illinois Urbana-Champaign. Available at: [Link]

  • Legoy, M.D., et al. (1982). "Cofactor regeneration in immobilized enzyme systems: chemical grafting of functional NAD in the active site of dehydrogenases". PubMed. Available at: [Link]

  • Li, T., et al. (2017). "The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase". Semantic Scholar. Available at: [Link]

  • Jongkind, L., et al. (2023). "Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia". Frontiers in Catalysis. Available at: [Link]

  • Zaborsky, O.R. (1982). "Developments in immobilized-enzyme technology". NASA. Available at: [Link]

  • Wu, N.C., & Arnold, F.H. (2020). "Directed evolution methods for overcoming trade-offs between protein activity and stability". Protein Engineering, Design and Selection. Available at: [Link]

  • Knaus, T., & Mutti, F.G. (2024). "Reductive amination: Methods for cell-free and whole-cell biocatalysis". ScienceDirect. Available at: [Link]

  • Various Authors. "Amine Dehydrogenases - Efficient Biocatalysts For The Reductive Amination of Carbonyl Compounds". Scribd. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Selective Reduction of Imines Using Sodium Cyanoborohydride

Introduction: The Critical Role of Selective Imine Reduction in Modern Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the formation of carbon-nitrogen bonds is a cornerstone. Among the myriad o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selective Imine Reduction in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the formation of carbon-nitrogen bonds is a cornerstone. Among the myriad of methods available, reductive amination stands out for its efficiency and versatility in converting carbonyl compounds into amines.[1] This transformation is pivotal in the synthesis of a vast array of biologically active molecules, where the amine functional group is a common and often essential feature. The success of reductive amination hinges on the precise and selective reduction of the imine or iminium ion intermediate in the presence of the starting carbonyl compound.[2] Sodium cyanoborohydride (NaBH₃CN) has emerged as a premier reagent for this purpose, offering a unique combination of mildness and selectivity that makes it an invaluable tool for organic chemists.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium cyanoborohydride for the selective reduction of imines. We will delve into the mechanistic underpinnings of its selectivity, provide detailed experimental protocols, offer a comparative analysis with other common reducing agents, and address potential challenges through a troubleshooting guide.

The Science of Selectivity: Understanding Sodium Cyanoborohydride's Mechanism of Action

Sodium cyanoborohydride's utility stems from its nuanced reactivity, which is highly dependent on the reaction pH.[5] The presence of the electron-withdrawing cyano group attenuates the reducing power of the borohydride, making it less reactive than its parent compound, sodium borohydride (NaBH₄).[6][7] This diminished reactivity is the key to its selectivity.

Under neutral or mildly acidic conditions (typically pH 4-7), the rate of reduction of aldehydes and ketones by NaBH₃CN is significantly slower than the rate of imine or iminium ion reduction.[8] This pH range represents a "sweet spot" for reductive amination. The mildly acidic environment facilitates the formation of the iminium ion from the condensation of the carbonyl compound and the amine, which is the more electrophilic and readily reducible species.[8] At lower pH values (pH 3-4), NaBH₃CN becomes a more potent reducing agent, capable of reducing aldehydes and ketones, thus diminishing its selectivity.[5]

The overall process can be visualized as a two-step, one-pot reaction:

  • Iminium Ion Formation: The amine reversibly attacks the carbonyl group to form a hemiaminal, which then dehydrates to form an imine. In the presence of a mild acid, the imine is protonated to generate a highly electrophilic iminium ion.

  • Hydride Transfer: Sodium cyanoborohydride then selectively delivers a hydride ion to the carbon of the iminium ion, yielding the desired amine.[2]

This pH-dependent selectivity allows for the convenient "one-pot" execution of reductive amination, where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.[9]

Reductive_Amination cluster_0 Iminium Ion Formation (Mildly Acidic, pH 4-7) cluster_1 Selective Reduction Carbonyl Aldehyde/Ketone (R₂C=O) Iminium_Ion Iminium Ion [R₂C=NR'₂]⁺ Carbonyl->Iminium_Ion + Amine, - H₂O Product Amine Product (R₂CH-NR'₂) Amine Primary/Secondary Amine (R'NH₂ or R'₂NH) Amine->Iminium_Ion Iminium_Ion->Product + NaBH₃CN (Hydride Transfer) NaBH3CN Sodium Cyanoborohydride (NaBH₃CN) NaBH3CN->Product

Figure 1: General workflow for selective imine reduction using sodium cyanoborohydride.

Comparative Analysis of Reducing Agents for Reductive Amination

While sodium cyanoborohydride is a powerful tool, the choice of reducing agent is critical and depends on the specific substrate and desired outcome. Here's a comparison of NaBH₃CN with other commonly used reagents:

FeatureSodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Catalyst)
Reactivity MildStrongMildVaries with catalyst
Selectivity Excellent for imines over carbonyls at pH 4-7.[10]Poor; reduces both carbonyls and imines.[11]Excellent for imines over carbonyls.[10]Can be selective, but may reduce other functional groups.
Optimal pH 4-7[8]BasicMildly acidicNeutral
Solvent Compatibility Protic (MeOH, EtOH) and aprotic solvents.[6]Protic solvents.Aprotic solvents (DCE, THF); reacts with protic solvents.[12]Wide range of solvents.
One-Pot Capability Yes[9]Difficult; requires pre-formation of the imine.[11]Yes[13]Yes
Safety Concerns Toxic; releases HCN upon contact with strong acids.[9]Flammable solid; generates H₂ with acid.Moisture sensitive.Flammable gas; requires specialized equipment.
Work-up Requires careful quenching to avoid HCN generation.Standard aqueous work-up.Aqueous work-up.Filtration of the catalyst.

Experimental Protocols: A Step-by-Step Guide

The following is a general protocol for the reductive amination of a ketone with a primary amine using sodium cyanoborohydride. This should be adapted based on the specific substrates and scale of the reaction.

Materials and Reagents:
  • Ketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Sodium cyanoborohydride (1.5-2.0 eq)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Safety Precautions:

Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas, particularly upon contact with strong acids.[14][15] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and the amine (1.0-1.2 eq). Dissolve the starting materials in methanol (approximately 0.1-0.5 M concentration with respect to the ketone).

  • pH Adjustment: Stir the solution at room temperature. Using a Pasteur pipette, add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. Monitor the pH using pH paper or a calibrated pH meter.

  • Addition of Reducing Agent: Once the desired pH is reached, add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium cyanoborohydride. Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH is basic (pH > 8) and gas evolution ceases. This step should be performed in the fume hood.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting aqueous residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel, crystallization, or distillation as required.

Protocol_Workflow Start Start Setup 1. Combine Ketone and Amine in Methanol Start->Setup pH_Adjust 2. Adjust pH to 6-7 with Acetic Acid Setup->pH_Adjust Add_Reagent 3. Add Sodium Cyanoborohydride pH_Adjust->Add_Reagent Monitor 4. Monitor Reaction by TLC or LC-MS Add_Reagent->Monitor Quench 5. Quench with Saturated NaHCO₃ (aq) Monitor->Quench Workup 6. Extract with Organic Solvent Quench->Workup Purify 7. Wash, Dry, and Purify Product Workup->Purify End End Purify->End

Figure 2: Step-by-step experimental workflow for a typical reductive amination.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incorrect pH (too high or too low).- Inefficient imine formation.- Deactivated reducing agent.- Carefully re-check and adjust the pH to the optimal range of 6-7.- For sterically hindered or electron-deficient carbonyls/amines, consider adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂ to facilitate imine formation.[6]- Use a fresh bottle of sodium cyanoborohydride.
Formation of Alcohol Byproduct - pH is too acidic (< 5).- Reaction run for an excessively long time.- Ensure the pH does not drop below 5 during the reaction.- Monitor the reaction closely and quench it once the starting material is consumed.
Incomplete Reaction - Insufficient amount of reducing agent.- Sterically hindered substrates.- Increase the equivalents of sodium cyanoborohydride (up to 3 eq).- Increase the reaction temperature or prolong the reaction time.
Difficult Purification - Presence of unreacted amine.- Formation of polar byproducts.- Use a slight excess of the carbonyl compound if the amine is the more valuable reagent.- Perform an acidic wash during the work-up to remove excess amine.- Consider alternative purification techniques such as crystallization.

Conclusion: A Versatile and Reliable Reagent

Sodium cyanoborohydride remains a cornerstone reagent in organic synthesis, particularly for the crucial transformation of reductive amination.[4] Its mild nature, remarkable selectivity, and operational simplicity make it a preferred choice in both academic research and industrial drug development.[3][17] By understanding the mechanistic principles that govern its reactivity and adhering to carefully designed protocols, researchers can harness the full potential of this versatile reducing agent to construct complex amine-containing molecules with high efficiency and control.

References

  • Fiveable. (2025, August 15). Sodium Cyanoborohydride Definition - Organic Chemistry Key...
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Advantages of Sodium Cyanoborohydride for Organic Synthesis Needs.
  • Zoran. The role of sodium cyanoborohydride in chemical synthesis.
  • Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • The Cyanohydridoborate Anion as a Selective Reducing Agent.
  • OSU Chemistry. Sodium Cyanoborohydride SOP.docx.
  • Material safety data sheet - sodium cyanoborohydride.
  • Scribd. (2019, April 17). Reductive Amination Methods Comparison | PDF | Amine | Carbon Dioxide.
  • G-Biosciences. Sodium Cyanoborohydride.
  • ChemicalBook. (2024, May 23). Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Reductive Amination - Common Conditions.
  • AK Scientific, Inc. Sodium cyanoborohydride solution.
  • Chemistry LibreTexts. (2019, September 3). 22.4: Synthesis of Amines.
  • Organic Chemistry Portal. Sodium cyanoborohydride.
  • Common Organic Chemistry. Sodium Cyanoborohydride.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • Wikipedia. Sodium cyanoborohydride.
  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.

Sources

Method

Application Notes &amp; Protocols: Strategic Protection of Secondary Amines in Multi-Step Synthesis

Abstract The secondary amine motif is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its inherent nucleophilicity and basicity, while crucial for biological activity, present a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The secondary amine motif is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its inherent nucleophilicity and basicity, while crucial for biological activity, present a significant challenge during multi-step organic synthesis. Unprotected secondary amines can engage in undesirable side reactions, leading to low yields, complex product mixtures, and synthetic dead ends. Consequently, the temporary masking of this functional group through the use of a protecting group is a fundamental and indispensable strategy. This guide provides an in-depth analysis of the most effective protecting group strategies for secondary amines, detailing the causality behind experimental choices, providing validated protocols, and offering a logical framework for selecting the optimal protecting group for a given synthetic challenge.

The Imperative for Protection: Navigating Reactivity

In a multi-step synthesis, a molecule is subjected to a variety of reagents and reaction conditions. A secondary amine can interfere with numerous common transformations, including but not limited to:

  • Acylation and Alkylation: Acting as a competitive nucleophile.

  • Oxidation: Susceptibility to oxidation, leading to undesired byproducts.

  • Base-Mediated Reactions: Functioning as a base, which can neutralize reagents or catalyze side reactions.

A protecting group temporarily converts the reactive amine into a less reactive functional group, such as a carbamate or sulfonamide, rendering it inert to specific downstream conditions.[1] The ideal protecting group strategy is not merely about installation and removal; it is about enabling a complex synthetic sequence to proceed with maximum efficiency and selectivity.

The Principle of Orthogonality

In complex syntheses, a molecule may contain multiple protected functional groups. An "orthogonal" protection scheme is one where each class of protecting group can be removed by a distinct mechanism, in any desired order, without affecting the others.[1][2] For example, a molecule might contain an acid-labile Boc group, a base-labile Fmoc group, and a hydrogenolysis-labile Cbz group. This allows for the selective deprotection and functionalization of specific sites within the molecule, a concept that is foundational to modern peptide and complex molecule synthesis.[3][4]

A Chemist's Guide to Selecting a Protecting Group

The selection of a protecting group is a critical strategic decision that must be made by considering the entire synthetic route. The key is to anticipate the reaction conditions the protected amine will need to endure.

G cluster_start Synthetic Design Phase cluster_conditions Evaluate Downstream Reaction Conditions cluster_choices Protecting Group Selection Start Identify Secondary Amine to be Protected Acid Will the molecule be exposed to strong acid? Start->Acid Base Will the molecule be exposed to strong base? Acid->Base No Use_Fmoc_Cbz Consider Fmoc or Cbz Acid->Use_Fmoc_Cbz Yes Red Will the molecule be exposed to reductive conditions (e.g., H₂/Pd)? Base->Red No Use_Boc_Cbz Consider Boc or Cbz Base->Use_Boc_Cbz Yes Use_Boc_Fmoc Consider Boc or Fmoc Red->Use_Boc_Fmoc Yes Final Select Optimal Group & Proceed to Protocol Red->Final No (Multiple Options Available) Use_Fmoc_Cbz->Final Use_Boc_Cbz->Final Use_Boc_Fmoc->Final G cluster_reactants Reactants cluster_products Products R2NH R₂NH Reaction + Boc2O Boc₂O Base Base (e.g., TEA) BocNR2 Boc-NR₂ Byproducts t-BuOH + CO₂ + [HBase]⁺ Reaction->BocNR2 Reaction->Byproducts G cluster_reactants Reactants cluster_products Products CbzNR2 Cbz-NR₂ Reaction + H2_Pd H₂ (gas) 10% Pd/C R2NH R₂NH Byproducts Toluene + CO₂ Reaction->R2NH Reaction->Byproducts

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine

Case ID: SYN-869942 Subject: Yield Optimization & Troubleshooting for Reductive Amination Status: Active Support Tier: Senior Application Scientist System Overview & Reaction Logic You are attempting to synthesize (Butan...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-869942 Subject: Yield Optimization & Troubleshooting for Reductive Amination Status: Active Support Tier: Senior Application Scientist

System Overview & Reaction Logic

You are attempting to synthesize (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (also known as N-(sec-butyl)-2-methoxybenzylamine). This is a secondary amine formation via the reductive amination of 2-methoxybenzaldehyde and butan-2-amine (sec-butylamine).

The Core Challenge

While reductive amination is a standard transformation, this specific substrate pair presents a "perfect storm" of kinetic barriers:

  • Electronic Deactivation: The ortho-methoxy group on the aldehyde is an Electron Donating Group (EDG). This increases electron density at the carbonyl carbon, making it less electrophilic and slowing the initial nucleophilic attack by the amine.

  • Steric Hindrance: You are coupling an ortho-substituted benzaldehyde with a secondary alkyl amine (sec-butyl). The steric bulk of both partners significantly retards imine formation, shifting the equilibrium back toward the starting materials.

If the imine is not fully formed before the reducing agent is introduced, the reducing agent will preferentially reduce the unreacted aldehyde to 2-methoxybenzyl alcohol , which is the most common cause of low yield in this synthesis.

Reaction Pathway & Failure Modes

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionPathway cluster_0 Critical Control Point Start Start: 2-Methoxybenzaldehyde + sec-Butylamine Imine Intermediate: Imine Species Start->Imine Slow Equilibrium (Requires Acid/Dehydrating Agent) SideProduct FAILURE MODE: 2-Methoxybenzyl Alcohol Start->SideProduct Direct Reduction (If Imine formation incomplete) Product Target Product: (Butan-2-yl)[(2-methoxyphenyl)methyl]amine Imine->Product Reduction (NaBH(OAc)3 or NaBH4)

Figure 1: Reaction pathway showing the competition between productive imine reduction and the parasitic reduction of the aldehyde.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <40% yield, and the major byproduct is the alcohol."

Diagnosis: Premature addition of the reducing agent. Technical Explanation: Because the ortho-methoxy group deactivates the aldehyde and the sec-butyl group is bulky, the equilibrium constant (


) for imine formation is low. If you add sodium triacetoxyborohydride (STAB) immediately (one-pot), it reduces the unreacted aldehyde faster than the bulky amine can react with it.
Solution: 
  • Switch to a Stepwise Protocol: Stir the aldehyde and amine without the reducing agent for 2–4 hours first.

  • Use a Dehydrating Agent: Add activated 4Å Molecular Sieves or Magnesium Sulfate (

    
    ) during the imine formation step to drive the equilibrium forward by removing water [1].
    
  • Lewis Acid Activation: For stubborn cases, use Titanium(IV) isopropoxide (

    
    ). This acts as both a Lewis acid to activate the carbonyl and a water scavenger [2]. (See Protocol B below).
    
Issue 2: "The reaction is sluggish; TLC shows starting material remaining after 24 hours."

Diagnosis: Insufficient activation. Technical Explanation: The sec-butylamine is a hindered nucleophile. Neutral conditions are often insufficient to overcome the activation energy. Solution:

  • Acid Catalysis: Add 1–2 equivalents of Acetic Acid (AcOH). This protonates the carbonyl oxygen (or the hemiaminal intermediate), facilitating water elimination to form the imine [3].

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor bimolecular kinetics.

Issue 3: "I cannot separate the product from the starting aldehyde during workup."

Diagnosis: Similar polarity or "streaking" on silica. Technical Explanation: Secondary amines can streak on silica gel due to interaction with silanol groups. Solution:

  • Chemical Scavenging: Add a polymer-supported amine scavenger (e.g., PS-Trisamine) or simply wash the organic layer with saturated sodium bisulfite (

    
    ) solution. The bisulfite forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic phase.
    
  • Amine-Specific Chromatography: Use 1% Triethylamine (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) in your eluent (e.g., DCM/MeOH/NH4OH 95:4:1) to sharpen the amine peak.

Optimized Experimental Protocols

Choose the protocol that matches your available reagents and yield requirements.

Method A: Standard Optimized (High Throughput / General Use)

Best for: Standard synthesis where extreme steric hindrance is not the primary blocker.

ParameterCondition
Solvent 1,2-Dichloroethane (DCE) or THF
Stoichiometry Aldehyde (1.0 eq) : Amine (1.1–1.2 eq) : AcOH (1.0 eq)
Reductant Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Temp/Time RT / 16–24 h

Step-by-Step:

  • Dissolve 2-methoxybenzaldehyde (1.0 equiv) in DCE (0.5 M concentration).

  • Add sec-butylamine (1.2 equiv) and Acetic Acid (1.0 equiv).

  • CRITICAL: Stir at Room Temperature for 2 hours before adding the reductant. This allows the imine equilibrium to establish.

  • Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir at Room Temperature under Nitrogen for 16 hours.

  • Quench: Add saturated aqueous

    
    . Stir for 15 mins.
    
  • Extract: Extract with DCM (x3). Wash combined organics with Brine.

  • Purify: Flash chromatography (DCM/MeOH gradient).

Method B: Titanium-Mediated (The "Nuclear Option" for Yield)

Best for: Maximizing yield (>90%) and eliminating alcohol byproducts. Recommended if Method A fails.

ParameterCondition
Solvent Neat (No solvent) or minimal THF
Reagent Titanium(IV) isopropoxide (

)
Reductant Sodium Borohydride (

)

Step-by-Step:

  • In a dry flask under

    
    , combine 2-methoxybenzaldehyde  (1.0 equiv) and sec-butylamine  (1.2 equiv).
    
  • Add Titanium(IV) isopropoxide (1.25 equiv) dropwise. The mixture may warm slightly and become viscous.

  • Stir the mixture neat (or in minimal THF if stirring is impossible) for 1–2 hours at RT.

    • Why? The Ti species coordinates the oxygen, activating the aldehyde and irreversibly trapping the water produced, driving conversion to 100% imine [2].

  • Dilute with absolute Ethanol (to approx 0.5 M).

  • Add Sodium Borohydride (

    
    ) (1.5 equiv) carefully (gas evolution). Stir for 2 hours.
    
  • Workup (Crucial): Quench by adding water (approx 1 mL per mmol Ti). A white precipitate (

    
    ) will form.
    
  • Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Concentrate the filtrate and purify.

Comparative Data Analysis

The following table summarizes expected outcomes based on the method used for hindered substrates like N-(sec-butyl)-2-methoxybenzylamine.

VariableDirect Mix (NaBH4)Standard (STAB + AcOH)Ti(OiPr)4 Mediated
Imine Conversion Poor (<40%)Good (70-80%)Excellent (>95%)
Major Byproduct Benzyl AlcoholUnreacted AldehydeNone
Typical Yield 30-45%65-80%85-95%
Complexity LowMediumHigh (Filtration step)
Ref. [1][3][2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride. The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Optimization

Technical Support Center: Reductive Amination of Aromatic Aldehydes

Status: Operational Ticket Focus: Side Reaction Diagnostics & Protocol Optimization Operator: Senior Application Scientist Welcome to the Reductive Amination Technical Support Center. This guide is structured to troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Side Reaction Diagnostics & Protocol Optimization Operator: Senior Application Scientist

Welcome to the Reductive Amination Technical Support Center. This guide is structured to troubleshoot specific failure modes in the synthesis of amines from aromatic aldehydes. We move beyond basic textbook definitions to address the kinetic competition and chemoselectivity issues that ruin yields in real-world drug discovery.

Part 1: Diagnostic Triage (Troubleshooting FAQs)
Ticket #001: "I see a significant peak for the benzyl alcohol of my starting aldehyde."

Diagnosis: Competitive Direct Reduction. In the reductive amination of aromatic aldehydes, there is a kinetic race between Imine Formation (


) and Carbonyl Reduction  (

). If

, the reducing agent attacks the aldehyde oxygen before the nitrogen can condense, resulting in the benzyl alcohol byproduct.

Root Causes:

  • Premature Hydride Addition: Adding the reducing agent before the imine equilibrium is established.

  • Incompatible Reducing Agent: Using

    
     (a strong reducer) in a "one-pot" mix without pH control. 
    
    
    
    reduces aldehydes rapidly at neutral pH.
  • Wet Solvents: Water pushes the equilibrium back toward the aldehyde (Le Chatelier’s principle), making it available for reduction.

Corrective Actions:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, making it highly selective for the iminium ion over the aldehyde carbonyl [1].

  • Sequential Addition: Allow the aldehyde and amine to stir for 1–2 hours (or use a dehydrating agent like

    
     or molecular sieves) before adding the reducing agent.
    
  • The Titanium Fix: For stubborn aldehydes, use Titanium(IV) isopropoxide (

    
    ). It acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to completion before reduction [2].
    
Ticket #002: "I am trying to make a secondary amine, but I keep getting the tertiary amine (dialkylation)."

Diagnosis: Product Nucleophilicity Overshoot. The secondary amine product is often more nucleophilic than the starting primary amine (due to the inductive effect of the newly added alkyl group). As the reaction proceeds, the product competes for the remaining aldehyde.

The Mechanism of Failure:




Corrective Actions:

  • Stoichiometry Adjustment: Use a significant excess of the primary amine (1.5 to 5 equivalents) to statistically favor the first addition.

  • Stepwise Protocol: Do not use a one-pot procedure. Form the imine completely in methanol/DCE, evaporate the solvent (if possible) to remove unreacted aldehyde, and then reduce.

  • Steric Control: Use STAB. Its bulkiness suppresses the formation/reduction of the more crowded iminium species required for the second alkylation [1].

Ticket #003: "My halogenated aromatic ring lost its halogen (Cl/Br/I) during the reaction."

Diagnosis: Hydrodehalogenation (Hydrogenolysis). This is a classic failure mode when using Catalytic Hydrogenation (


). Palladium is excellent at inserting into Carbon-Halogen bonds, leading to their replacement with hydrogen.

Corrective Actions:

  • Abandon Hydrogenation: Switch to hydride reagents. STAB and

    
     are chemoselective and will not  touch aromatic halogens [3].
    
  • Catalyst Poisoning: If you must use hydrogenation (e.g., for scale), switch to Platinum on Carbon (Pt/C) or use a sulfided catalyst (e.g.,

    
    ), which inhibits hydrogenolysis.
    
  • Alternative Metals: Recent research suggests Cobalt-based composites can perform reductive amination without dehalogenating aryl chlorides [4].

Part 2: Visualizing the Competitive Landscape

The following diagram illustrates the branching pathways where yield is lost. Your goal is to force the flux through the green path.

ReductiveAminationPathways Aldehyde Aromatic Aldehyde (Starting Material) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Benzyl Alcohol (SIDE REACTION) Aldehyde->Alcohol Direct Reduction (Fast with NaBH4) Amine Primary Amine Imine Imine / Iminium Hemiaminal->Imine - H2O (Ti(OiPr)4 helps here) SecAmine Secondary Amine (TARGET PRODUCT) Imine->SecAmine Selective Reduction (STAB / NaBH3CN) TertAmine Tertiary Amine (OVER-ALKYLATION) SecAmine->TertAmine + Aldehyde + Reductant

Caption: Competitive reaction pathways. Red dashed lines indicate yield-destroying side reactions driven by poor reagent selection or stoichiometry.

Part 3: Optimized Protocols (SOPs)
Protocol A: The "Gold Standard" (STAB Method)

Best for: General use, high functional group tolerance (Nitro, Cyano, Ester, Halogens).

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (1.0 equiv) – Use if the amine is basic/sluggish.

Procedure:

  • Mix: In a dry flask under nitrogen, dissolve aldehyde and amine in DCE.

  • Acidify (Conditional): If using a ketone or a hindered amine, add acetic acid.[1] For most aromatic aldehydes, this is optional but often helpful.

  • Stir: Allow to stir for 30–60 minutes to establish imine equilibrium.

  • Reduce: Add STAB as a solid in one portion.

  • Monitor: Stir at room temperature. Reaction is typically complete in 2–4 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extract: Extract with DCM or EtOAc.

Why this works: STAB releases acetic acid upon reaction, self-buffering the solution to a pH (~5-6) that accelerates iminium formation without protonating the reducing agent too rapidly [1].

Protocol B: The "Titanium Boost" (Ti(OiPr)4 Method)

Best for: Sterically hindered substrates, weak nucleophiles (e.g., anilines), or acid-sensitive groups.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv)

  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol (or THF)

Procedure:

  • Complexation: Mix amine and aldehyde in Ethanol.

  • Activate: Add

    
     dropwise (Caution: Exothermic).
    
  • Incubate: Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/orange. Note: The Ti species scavenges water, driving the equilibrium.

  • Reduce: Add

    
     carefully.
    
  • Workup (Crucial): Quench with 2M aqueous ammonia or 1M NaOH . A white precipitate (

    
    ) will form. Filter this precipitate through Celite before extraction to avoid emulsions [2].
    
Part 4: Reagent Selection Matrix
FeatureNaBH4NaBH3CNSTAB (NaBH(OAc)3)H2 / Pd-C
Reducing Power StrongModerateMildVariable
Selectivity (Imine vs Aldehyde) Poor (requires stepwise)Good (pH dependent)Excellent Good
Toxicity LowHigh (Cyanide) LowLow
Halogen Tolerance YesYesYes No (Hydrogenolysis)
Nitro Tolerance YesYesYes No (Reduces to amine)
Water Tolerance LowHighLow (Decomposes)N/A
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[9] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Konnerth, H., et al. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI Catalysts, 13(2), 435. [Link]

Sources

Troubleshooting

Over-alkylation issues in secondary amine synthesis

Technical Support Center: Secondary Amine Synthesis Topic: Troubleshooting Over-Alkylation (Polyalkylation) Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The Nucleophilicity Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Secondary Amine Synthesis Topic: Troubleshooting Over-Alkylation (Polyalkylation) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Nucleophilicity Paradox

Welcome to the Amine Synthesis Support Hub. The core issue you are facing—over-alkylation—stems from a fundamental property of amine chemistry: product inhibition is non-existent.

In a standard


 reaction between a primary amine (

) and an alkyl halide (

), the resulting secondary amine (

) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly added alkyl group.[1] This creates a "runaway" reaction where the product competes aggressively for the remaining alkylating agent, leading to tertiary amines and quaternary ammonium salts.[1][2]

This guide provides three distinct workflows to bypass this thermodynamic trap, ranging from process optimization to complete mechanistic changes.

Visual Workflow: Selecting the Right Strategy

Before proceeding, identify your constraints using the decision tree below.

AmineStrategy Start Starting Material? Carbonyl Aldehyde/Ketone Available? Start->Carbonyl Halide Must use Alkyl Halide? Carbonyl->Halide No Method_RA Method A: Reductive Amination (Standard Protocol) Carbonyl->Method_RA Yes (Preferred Route) Sensitive Base/Acid Sensitive Substrate? Halide->Sensitive Yes Method_CsOH Method B: CsOH Selective Alkylation (Direct SN2 Optimization) Sensitive->Method_CsOH No (Quick Route) Method_Fukuyama Method C: Fukuyama Synthesis (Nosyl Protection Strategy) Sensitive->Method_Fukuyama Yes (High Fidelity)

Caption: Decision matrix for selecting the appropriate synthetic route based on substrate availability and sensitivity.

Module 1: Reductive Amination (The Industry Standard)

Best For: General synthesis of secondary amines when the corresponding aldehyde/ketone is available.

Reductive amination avoids direct


 competition by routing through an imine intermediate. The key to preventing over-alkylation here is the selection of a reducing agent that reduces the imine faster than the carbonyl, but does not reduce the carbonyl directly.
FAQ: Troubleshooting Reductive Amination

Q: I am still seeing tertiary amines (dialkylation) in my reductive amination. Why? A: This "Reductive Alkylation" occurs if:

  • Excess Carbonyl: You have a large excess of aldehyde/ketone. Once the secondary amine forms, it reacts with the remaining carbonyl to form an enamine/iminium, which reduces again.

  • Improper Reducing Agent: Using Sodium Borohydride (

    
    ) is risky because it reduces aldehydes/ketones to alcohols, altering stoichiometry.
    

Q: Why do you recommend STAB over Sodium Cyanoborohydride? A: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


) is less toxic (no cyanide byproduct) and generally more selective for imines over carbonyls than cyanoborohydride. It allows for "One-Pot" procedures without pre-forming the imine.
Protocol: The Abdel-Magid STAB Method

Reference: J. Org. Chem. 1996, 61, 3849-3862[3][4]

ReagentEquivalentsRole
Primary Amine 1.0Substrate
Aldehyde/Ketone 1.0 - 1.2Electrophile
NaBH(OAc)

1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Crucial for Ketones)
DCE or THF Solvent0.1 - 0.2 M Concentration

Step-by-Step:

  • Mix: In a dry flask under

    
    , dissolve the amine (1.0 equiv) and aldehyde/ketone (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.
    
  • Catalyze: If reacting a ketone , add Acetic Acid (1–2 equiv). For aldehydes, this is optional but often helpful.[3]

  • Reduce: Add NaBH(OAc)

    
     (1.4 equiv) in a single portion.
    
  • Stir: Stir at room temperature for 2–4 hours. Monitor via TLC/LCMS.[2][5]

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.[1][2]
    

Module 2: Direct Alkylation Optimization ( )

Best For: When you must use an alkyl halide (e.g., methyl iodide, benzyl bromide) and cannot use reductive amination.

Direct alkylation is notoriously difficult to control.[2] However, specific conditions can suppress over-alkylation.[2][6]

FAQ: Direct Alkylation Issues

Q: Can I just use 1.0 equivalent of alkyl halide? A: No. Even at 1:1 stoichiometry, the secondary amine product will compete for the alkyl halide. You will end up with a mixture of primary (unreacted), secondary (desired), and tertiary (over-alkylated) amines.[2]

Q: What is the "Cesium Effect"? A: Research by Salvatore et al. demonstrated that Cesium Hydroxide (CsOH) promotes mono-alkylation more effectively than Na/K bases, likely due to the "Cesium Effect" (larger cation radius stabilizing the transition state or enhancing solubility in DMF).

Protocol: Cesium-Promoted Selective Alkylation

Reference: J. Org. Chem. 2002, 67, 2392 (and Org. Lett. 1999, 1, 1893)[7]

ReagentEquivalentsRole
Primary Amine 1.0Substrate
Alkyl Halide 1.0 - 1.2Electrophile
Cesium Hydroxide 1.2Base / Promoter
Powdered 4Å Sieves 200 mg/mmolWater Scavenger
DMF SolventAnhydrous

Step-by-Step:

  • Prepare: Flame-dry glassware. Add activated powdered 4Å molecular sieves.

  • Dissolve: Dissolve primary amine (1.0 equiv) in anhydrous DMF.

  • Base: Add CsOH·H

    
    O (1.2 equiv). Stir for 30 mins to activate.
    
  • Add Electrophile: Add Alkyl Halide (1.0–1.2 equiv) dropwise over 30 minutes.

  • Filter: Upon completion, filter off sieves/salts and dilute with water for extraction.

Module 3: The Fukuyama Synthesis (Nosyl Strategy)

Best For: Precious substrates, total synthesis, or when absolute mono-selectivity is required.

This is the "Nuclear Option." It guarantees mono-alkylation by temporarily converting the amine into a non-nucleophilic sulfonamide.

Mechanism Visualization

Fukuyama Start Primary Amine (R-NH2) Step1 Nosyl Protection (NsCl, Base) Start->Step1 Intermediate1 Sulfonamide (R-NH-Ns) Step1->Intermediate1 Step2 Alkylation (R'X, K2CO3) Intermediate1->Step2 Acidic NH allows controlled alkylation Intermediate2 Dialkyl Sulfonamide (R-N(R')-Ns) Step2->Intermediate2 Step3 Deprotection (PhSH, Base) Intermediate2->Step3 Product Secondary Amine (R-NH-R') Step3->Product

Caption: The Fukuyama strategy renders the nitrogen non-nucleophilic during the alkylation step, physically preventing over-alkylation.

Protocol: Fukuyama Amine Synthesis

Reference: Tetrahedron Lett. 1995, 36, 6373

Phase 1: Protection (Nosylation)

  • Dissolve Primary Amine (1.0 equiv) in DCM.[2]

  • Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) and Triethylamine (1.2 equiv).[5]

  • Stir at 0°C to RT. Result: Ns-Amine .

Phase 2: Alkylation (The Critical Step)

  • Dissolve Ns-Amine in DMF.

  • Add

    
      (2.0 equiv) and Alkyl Halide (1.2 equiv).
    
  • Heat to 50–60°C.

    • Note: The Ns-group makes the N-H proton acidic (

      
      ), allowing easy deprotonation. The resulting anion attacks the alkyl halide. It cannot react a second time. 
      

Phase 3: Deprotection

  • Dissolve the alkylated Ns-Amine in DMF or MeCN.

  • Add Thiophenol (PhSH) (1.2 equiv) and

    
      (3.0 equiv) or DBU.
    
    • Warning: Thiophenol is toxic and smells potent. Use bleach in the trap.

  • Stir at RT for 1–2 hours. The thiophenolate attacks the sulfonamide sulfur, releasing

    
     and the pure secondary amine.
    

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8][9][10][11] [J. Org.[4][7] Chem. 1996, 61, 3849–3862.]([Link]4]

  • Salvatore, R. N. ; Nagle, A. S.; Schmidt, S. E.; Jung, K. W.[7] Cesium Hydroxide Promoted Chemoselective N-Alkylation.[7][7]

  • Fukuyama, T. ; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.

  • Salvatore, R. N. ; Yoon, C. H.; Jung, K. W. Synthesis of Secondary Amines.[2][7][8][9][12][13][14][15][16]

Sources

Optimization

Troubleshooting poor resolution in chiral separation of N-benzylamine derivatives

Technical Support Center: Chiral Separation of N-Benzylamine Derivatives From the Desk of a Senior Application Scientist Welcome to our dedicated technical support guide for resolving challenges in the chiral separation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation of N-Benzylamine Derivatives

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for resolving challenges in the chiral separation of N-benzylamine derivatives. As a class of compounds frequently encountered in pharmaceutical development, their successful enantiomeric separation is often a critical step.[1][2] However, their basic nature presents unique challenges, particularly concerning peak shape and resolution.

This guide is structured as a series of frequently asked questions (FAQs) that address specific, practical issues you may encounter. We will move from foundational problems like complete co-elution to the fine-tuning required for baseline resolution, explaining the scientific principles behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: I am injecting my racemic N-benzylamine derivative, but I see only a single peak (complete co-elution). Where do I start?

A1: Observing a single, unresolved peak is the most common starting point in chiral method development. It indicates that the current conditions do not provide the necessary enantioselective interactions. The issue almost always lies with one of two fundamental choices: the Chiral Stationary Phase (CSP) or the mobile phase mode.

Core Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[3] If the CSP's structure is not complementary to your analyte, or if the mobile phase prevents the necessary interactions, these complexes will not form with a sufficient energy difference, and no separation will occur.

Troubleshooting Workflow:

start Start: Co-elution Observed csp_check Is the CSP appropriate for amines? start->csp_check csp_screen Action: Screen alternative CSPs (Polysaccharide, Cyclofructan-based) csp_check->csp_screen No / Unsure mode_check Is the mobile phase mode correct? csp_check->mode_check Yes mode_screen Action: Screen different mobile phase modes (NP, PO, RP) mode_check->mode_screen No equilibration Was the column fully equilibrated? mode_check->equilibration Yes system_suitability Action: Verify system suitability (Inject a known standard for the column) equilibration->system_suitability Yes equilibrate_longer Action: Equilibrate for at least 30-50 column volumes equilibration->equilibrate_longer No

Caption: Initial troubleshooting workflow for co-eluting peaks.

Step-by-Step Troubleshooting:

  • Verify CSP Selection: The choice of CSP is the most critical factor in achieving a chiral separation.[1][4] For N-benzylamine derivatives, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) and cyclofructan-based CSPs are excellent starting points due to their proven success with primary and secondary amines.[5][6] If you are using a Pirkle-type or protein-based phase with no success, switching to a polysaccharide column is a logical first step.

  • Screen Different Mobile Phase Modes: The solvent system dictates the interactions between your analyte and the CSP.

    • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[7]

    • Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile and/or methanol. This can be very effective for amines and offers good solubility.[5]

    • Reversed-Phase (RP): Uses aqueous buffers with organic solvents like acetonitrile or methanol. While less common for initial screening of N-benzylamine derivatives, it can sometimes provide unique selectivity.[8]

  • Ensure Proper Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require longer equilibration times than standard achiral columns.[9] Ensure you have flushed the column with at least 30-50 column volumes of the new mobile phase before injecting your sample.

Q2: I can see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation?

A2: Achieving partial separation is a significant step forward. Now, the goal is to optimize the three key chromatographic factors that govern resolution: selectivity (α) , efficiency (N) , and retention factor (k') . The resolution equation illustrates their relationship:

  • Rs = (√N / 4) * ((α-1)/α) * (k' / (1+k'))

Selectivity (α) is the most powerful term; a small increase in α yields a large improvement in resolution.[9]

Key Optimization Parameters:

ParameterPrimary Effect OnTypical Action for N-Benzylamine DerivativesExpected Outcome
Mobile Phase Modifier Selectivity (α)Change the alcohol type in NP mode (e.g., isopropanol to ethanol) or vary the alcohol percentage by ±5-10%.Can significantly increase the separation factor between the enantiomers.
Mobile Phase Additives Selectivity (α) & Peak ShapeAdd 0.1-0.2% of a basic modifier (DEA, TEA) to suppress silanol interactions.[7][10]Improves peak symmetry, which in turn improves resolution. Can also alter selectivity.
Flow Rate Efficiency (N)Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or even 0.25 mL/min).[9]Increases efficiency (N) by allowing more time for mass transfer, leading to sharper peaks and better resolution.
Temperature Selectivity (α) & Efficiency (N)Screen temperatures (e.g., 15°C, 25°C, 40°C).[9]The effect is complex and unpredictable. Lower temperatures often enhance selectivity, but higher temperatures can improve efficiency. In some cases, higher temperatures can even improve resolution.[11][12]

See Protocol 1: Mobile Phase Optimization for N-Benzylamine Derivatives for a detailed experimental plan.

Q3: My peaks are tailing badly, which is hurting my resolution and making integration difficult. What is the cause and how do I fix it?

A3: Peak tailing is the most common issue for basic compounds like N-benzylamine derivatives when using silica-based CSPs. The primary cause is secondary ionic interactions between the basic amine and acidic residual silanol groups on the silica surface.[7][13]

start Tailing Peak Observed cause Primary Cause: Analyte interaction with acidic silanol groups on CSP start->cause solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA or TEA) cause->solution1 solution2 Match Sample Solvent to Mobile Phase cause->solution2 solution3 Check for Column Overload cause->solution3 result Symmetrical Peak Shape Improved Resolution solution1->result

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Solutions for Peak Tailing:

  • Use a Basic Mobile Phase Additive: This is the most effective solution. Adding a small concentration (typically 0.1% to 0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase will neutralize the active silanol sites.[7][10] The additive molecules will preferentially interact with the silanols, preventing your N-benzylamine analyte from binding and tailing.

  • Match the Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve your sample directly in the mobile phase.

  • Avoid Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[14] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for N-Benzylamine Derivatives (Normal Phase)

This protocol outlines a systematic approach to refining a partial separation (Rs < 1.5) on a polysaccharide-based CSP.

1. Initial Conditions:

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® IA/IB/IC, etc.)

  • Mobile Phase: 90:10 (v/v) Hexane/Isopropanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Analyte Concentration: 1 mg/mL in mobile phase

2. Step-by-Step Optimization:

  • Step 2.1: Introduce Basic Additive: Add 0.1% Diethylamine (DEA) to the mobile phase (e.g., 1 mL of DEA in 1 L of mobile phase). Equilibrate the column for 30 minutes and re-inject the sample. This is primarily to improve peak shape.[7]

  • Step 2.2: Optimize Modifier Percentage:

    • Prepare mobile phases with varying IPA content: 85:15, 90:10, and 95:5 (Hexane:IPA), each containing 0.1% DEA.

    • Analyze the sample under each condition, ensuring the column is re-equilibrated each time.

    • Evaluate the chromatograms for changes in retention time and resolution.

  • Step 2.3: Screen Different Alcohol Modifiers:

    • If resolution is still suboptimal, change the alcohol modifier. Ethanol is a common alternative to IPA and can offer different selectivity.[9]

    • Prepare an 80:20 (v/v) Hexane/Ethanol + 0.1% DEA mobile phase. The higher percentage of ethanol is used to achieve a similar elution strength to IPA.

    • Screen different percentages as in Step 2.2.

  • Step 2.4: Optimize Flow Rate & Temperature:

    • Using the best mobile phase from the steps above, reduce the flow rate to 0.5 mL/min. This often improves resolution at the cost of longer analysis time.

    • Next, analyze the sample at different temperatures (e.g., 15°C and 40°C) to see if it has a positive impact on resolution.[9]

3. Data Analysis:

  • For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k').

  • A resolution of Rs ≥ 1.5 is considered baseline separation.[1]

References

  • J-Stage. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ACS Publications. (n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Chromatography Online. (2025, August 7). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. [Link]

  • PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • AOCS. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. [Link]

  • PubMed. (2025, June 26). Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. [Link]

  • LCGC International. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase.... [Link]

  • Slideshare. (n.d.). CHIRAL HPLC. [Link]

  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

  • LCGC International. (2026, February 12). Chiral Separations. [Link]

  • SCIRP. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. [Link]

  • PMC. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective .... [Link]

  • Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development. [Link]

  • PharmTech. (2020, November 15). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. [Link]

  • Regis Technologies. (n.d.). Strategies for Chiral HPLC Method Development. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Taylor & Francis. (2021, May 26). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

Sources

Troubleshooting

Removing unreacted starting materials from (Butan-2-yl)[(2-methoxyphenyl)methyl]amine

Welcome to the dedicated technical support guide for the purification of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. This resource is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to address common purification challenges. Here, we combine fundamental chemical principles with practical, field-tested protocols to help you achieve your desired purity.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows the presence of unreacted 2-methoxybenzaldehyde. What is the most straightforward way to remove it?

A1: The most direct method to remove a residual aldehyde is through an aqueous wash with a sodium bisulfite solution (NaHSO₃). The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble bisulfite adduct that can be easily separated into the aqueous layer. This is a classic and highly effective technique for aldehyde removal. A subsequent aqueous wash will remove any remaining water-soluble impurities.

Q2: I'm having trouble separating my desired secondary amine product from the unreacted butan-2-amine starting material. Why is simple extraction not working?

A2: Both your product, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, and the starting material, butan-2-amine, are basic compounds. During a standard aqueous extraction, their relative solubilities in organic and aqueous phases are often not different enough to achieve efficient separation. Both will be protonated in the presence of acid and deprotonated in the presence of a base, causing them to move between phases together. More advanced techniques like acid-base extraction leveraging pKa differences, or chromatography, are required.

Q3: Can I use distillation to purify my product?

A3: Distillation is a potential method, but its success depends on the boiling points of the components in your mixture. The boiling point of butan-2-amine is approximately 63 °C. The boiling point of 2-methoxybenzaldehyde is around 238 °C. The boiling point of your product, a larger molecule, will be significantly higher than both. While you can remove butan-2-amine by distillation, separating the product from the aldehyde might require vacuum distillation to prevent thermal decomposition of the product at high temperatures. This method is generally more suitable for large-scale purifications where chromatography is less feasible.

Q4: What is the expected pKa of my product, and why is it important?

A4: The pKa of the conjugate acid of your product, a secondary amine, is estimated to be around 10-11, similar to other secondary alkylamines. This value is crucial for designing an effective acid-base extraction protocol. By carefully selecting the pH of the aqueous solution, you can selectively protonate and extract the more basic amine (butan-2-amine, pKa ~11.1) while leaving the less basic product in the organic phase, or vice-versa, although their pKa values are quite close, making this a challenging separation.

Troubleshooting Guides & Protocols

Issue 1: Aldehyde Contamination

This guide provides a step-by-step protocol for removing unreacted 2-methoxybenzaldehyde from your reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Bisulfite Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes. You may observe the formation of a white precipitate, which is the bisulfite adduct.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer containing the aldehyde-bisulfite adduct.

  • Aqueous Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the aldehyde-free crude product.

cluster_0 Protocol: Sodium Bisulfite Wash Crude Product in Organic Solvent Crude Product in Organic Solvent Separatory Funnel Separatory Funnel Crude Product in Organic Solvent->Separatory Funnel Saturated NaHSO3 (aq) Saturated NaHSO3 (aq) Saturated NaHSO3 (aq)->Separatory Funnel Aqueous Layer (Aldehyde Adduct) Aqueous Layer (Aldehyde Adduct) Separatory Funnel->Aqueous Layer (Aldehyde Adduct) Discard Organic Layer (Product) Organic Layer (Product) Separatory Funnel->Organic Layer (Product) Keep Drying & Concentration Drying & Concentration Organic Layer (Product)->Drying & Concentration Purified Product Purified Product Drying & Concentration->Purified Product

Caption: Workflow for removing aldehyde impurities.

Issue 2: Separating Product from Unreacted Butan-2-amine

The structural and chemical similarities between the product and the starting amine make this a common challenge. Below are two effective methods.

This technique exploits the basicity of the amines. While their pKa values are close, a carefully controlled extraction can be effective.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic solution with a dilute acid solution (e.g., 1 M HCl). This will protonate both amines, transferring them to the aqueous layer.

  • Basification & Extraction: Separate the aqueous layer and slowly add a base (e.g., 2 M NaOH) until the pH is ~10. This will deprotonate the amines. Immediately extract the aqueous layer with fresh organic solvent. This step aims to recover the less water-soluble product into the organic phase while leaving a portion of the more water-soluble butan-2-amine in the aqueous phase. Repeat the extraction from the aqueous phase multiple times.

  • Combine and Dry: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the product by TLC or LC-MS to determine the effectiveness of the separation. This method may need to be repeated for optimal purity.

Flash column chromatography is a highly effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the standard choice. The lone pair of electrons on the nitrogen of the amines will interact with the acidic silanol groups on the silica surface.

  • Mobile Phase (Eluent): A gradient system is often most effective.

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • To improve the peak shape and reduce tailing of the amines, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system (typically 0.1-1%). This deprotonates the silanol groups, preventing strong, irreversible binding of the amines.

  • Elution Order: The less polar compound will elute first. In this case, your larger, more substituted product, (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, is expected to be less polar than the starting butan-2-amine and will likely elute from the column first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

start Crude product with unreacted butan-2-amine scale What is the scale of your reaction? start->scale purity Is high purity critical? scale->purity Small Scale (< 5g) extraction Perform Acid-Base Extraction scale->extraction Large Scale (> 5g) purity->extraction No chromatography Perform Column Chromatography purity->chromatography Yes end_extraction Product with moderate purity extraction->end_extraction end_chromatography High purity product chromatography->end_chromatography

Caption: Choosing a method for amine separation.

Data Summary

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)
(Butan-2-yl)[(2-methoxyphenyl)methyl]amineC₁₂H₁₉NO193.29> 250 (est.)~10-11 (est.)
2-MethoxybenzaldehydeC₈H₈O₂136.15238N/A
Butan-2-amineC₄H₁₁N73.1463~11.1

References

  • Title: Purification of Laboratory Chemicals | Source: ScienceDirect | URL: [Link]

  • Title: Butan-2-amine | Source: Wikipedia | URL: [Link]

  • Title: o-Anisaldehyde | Source: Wikipedia | URL: [Link]

  • Title: A Guide to Successful Flash Chromatography | Source: Buchi | URL: [Link]

Optimization

Technical Support Center: Degradation Pathways of N-Benzylamines in Acidic Media

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of N-benzylamines in acidic media. Our goal is to equip you with the knowledge to anticipate, identify, and resolve challenges in your experimental work.

Introduction

N-benzylamines are a common structural motif in pharmaceuticals and other biologically active compounds. Understanding their stability and degradation pathways, particularly in acidic environments which are frequently encountered during synthesis, formulation, and biological action, is critical for drug development and quality control. This guide will explore the primary mechanisms of degradation, offer practical advice for troubleshooting common experimental issues, and provide standardized protocols for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-benzylamines in acidic media?

A1: N-benzylamines primarily degrade in acidic media through two main pathways:

  • Acid-Catalyzed C-N Bond Cleavage (Debenzylation): This pathway involves the direct cleavage of the benzylic carbon-nitrogen bond. It is often facilitated by strong acids and elevated temperatures, leading to the formation of a benzyl carbocation and the corresponding amine. The benzyl carbocation can then be trapped by a nucleophile in the reaction mixture (e.g., water, solvent) to form benzyl alcohol or other derivatives, or it can lose a proton to form toluene.[1]

  • Oxidation to an Imine followed by Hydrolysis: The benzylamine can first be oxidized at the benzylic carbon to form an N-substituted benzaldimine. This imine intermediate is then susceptible to acid-catalyzed hydrolysis, which cleaves the C=N bond to yield benzaldehyde and the corresponding primary amine.[2] This pathway is particularly relevant in the presence of oxidizing agents but can also occur under aerobic conditions.

Q2: How does the strength of the acid affect the degradation of N-benzylamines?

A2: The strength of the acid plays a significant role. Stronger acids can more effectively protonate the amine, which is a key step in facilitating C-N bond cleavage. In the context of catalytic hydrogenolysis for debenzylation, the addition of an acid can actually improve the reaction by preventing the amine product from poisoning the catalyst.[3][4] However, in the absence of a catalyst, strong acids at elevated temperatures can promote direct C-N bond cleavage.[1]

Q3: What are the expected major degradation products?

A3: The major degradation products depend on the dominant pathway:

  • From C-N Bond Cleavage: Toluene, benzyl alcohol (if water is present), and the corresponding de-benzylated amine.[1]

  • From Oxidation-Hydrolysis: Benzaldehyde and the corresponding primary amine.[2]

It is crucial to analyze your reaction mixture for these potential products to understand the degradation pathway occurring under your specific experimental conditions.

Q4: Are N-benzylamines stable under all acidic conditions?

A4: Not necessarily. While the benzyl group is often used as a protecting group due to its general stability, it can be cleaved under various acidic conditions.[3][4] The stability is highly dependent on the specific N-benzylamine structure, the acid used, the temperature, and the presence of other reagents. For instance, some N-benzylamines can be debenzylated using Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) in toluene.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving N-benzylamines in acidic media.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Expected Product Degradation of the N-benzylamine starting material or product. 1. Assess Stability: Before running your reaction, perform a stability test of your starting material under the planned acidic conditions. Dissolve a small amount in the acidic medium and monitor for degradation over time by TLC or LC-MS. 2. Modify Reaction Conditions: If degradation is observed, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time. 3. Protect the Amine: If the benzylamine moiety is not the reactive site, consider protecting the amine with a more acid-stable group if the synthesis allows.
Appearance of Unexpected Peaks in HPLC/LC-MS Formation of degradation products. 1. Identify the Byproducts: Use mass spectrometry (MS) to determine the molecular weights of the unexpected peaks. Compare these with the expected masses of potential degradation products (see table below).[1][2] 2. Confirm with Standards: If possible, inject authentic standards of potential degradation products (e.g., benzaldehyde, benzyl alcohol, toluene) to confirm their retention times. 3. Adjust Work-up: Some products may be unstable to the acidic or basic conditions of the work-up. Test the stability of your product to the work-up conditions separately.[5]
Inconsistent Reaction Outcomes Variability in reagent quality or reaction setup. 1. Use Fresh Reagents: Ensure the acid and solvents are of high purity and anhydrous if necessary. 2. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Temperature: Use a temperature-controlled reaction setup to ensure consistency.
Product is an Oil or Sticky Solid Presence of impurities. 1. Purification: Attempt to purify the product using column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. 2. Crystallization: Try to induce crystallization by dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly. The use of an "anti-solvent" can also be effective.[6]
Table of Common Degradation Products and Their Mass Signatures
Degradation PathwayProductTypical Mass Spectrometry Fragment (m/z)
C-N Bond Cleavage Toluene92 (M+), 91 ([M-H]+)
Benzyl alcohol108 (M+), 91 ([M-OH]+)
De-benzylated AmineVaries based on starting material
Oxidation-Hydrolysis Benzaldehyde106 (M+), 105 ([M-H]+), 77 ([C6H5]+)
Primary AmineVaries based on starting material

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of an N-Benzylamine in Acidic Media

This protocol outlines a general procedure for assessing the stability of an N-benzylamine under acidic stress conditions, in line with ICH guidelines.[7][8]

Objective: To identify potential degradation products and determine the degradation rate of an N-benzylamine in a specific acidic solution.

Materials:

  • N-benzylamine compound of interest

  • 0.1 M Hydrochloric Acid (or other acid of interest)

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Sodium Hydroxide (for neutralization)

  • HPLC or LC-MS system

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the N-benzylamine in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In a clean vial, add a specific volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • The final concentration of the drug substance should be appropriate for your analytical method.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

  • Incubation:

    • Place the stress and control samples in a thermostatically controlled environment (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop further degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Identify the degradation products by comparing their retention times and mass spectra with known standards or by structural elucidation.

Visualizing Degradation Pathways

Diagram 1: Acid-Catalyzed C-N Bond Cleavage

G cluster_0 Protonation cluster_1 C-N Bond Cleavage cluster_2 Product Formation A N-Benzylamine B Protonated N-Benzylamine A->B + H+ C Benzyl Carbocation B->C D Amine B->D E Toluene C->E - H+ F Benzyl Alcohol C->F + H2O, -H+

Caption: Acid-catalyzed C-N bond cleavage of an N-benzylamine.

Diagram 2: Oxidation-Hydrolysis Pathway

G cluster_0 Oxidation cluster_1 Acid-Catalyzed Hydrolysis A N-Benzylamine B Imine Intermediate A->B [O] C Protonated Imine B->C + H+ D Carbinolamine Intermediate C->D + H2O E Benzaldehyde D->E F Primary Amine D->F

Caption: Oxidation of an N-benzylamine to an imine followed by acid-catalyzed hydrolysis.

References

  • ResearchGate. (n.d.). Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

  • PMC. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Retrieved from [Link]

  • ACS Omega. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • ResearchGate. (2025). Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Coupling of Benzylamines to Imines by Molecular Oxygen Catalyzed by Cobalt(II) β‑Tetrakis(trifluoromethyl)- meso. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ACS Publications. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PMC. (n.d.). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). C–N bond cleavage of benzylamines with singlet molecular oxygen generated from trans-5-hydroperoxy-3,5dimethyl-1,2-dioxolan-3-. Retrieved from [Link]

  • ACS Publications. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Retrieved from [Link]

  • PMC. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (1998). ACID-CATALYZED N-DEBENZYLATION OF BENZYLAMINOPYRIDINES. Retrieved from [Link]

  • PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phases for Polar Amine HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with highly polar, basic amines (e.g., catecholamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with highly polar, basic amines (e.g., catecholamines, amino acids, and basic pharmaceuticals).

Analyzing these compounds presents a triad of challenges: poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and mass spectrometry (MS) signal suppression when traditional ion-pairing reagents are employed. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your mobile phase and achieve robust, self-validating analytical methods.

Section 1: Core Methodologies & Workflows

To prevent wasted time on trial-and-error, method development for polar amines should follow a deterministic, dual-track approach based on the analyte's physicochemical properties and your detector requirements.

Protocol: Dual-Track Method Development for Polar Amines

Step 1: Analyte Profiling & Track Selection

  • Calculate the LogP (hydrophobicity) and pKa (ionization constant) of your target amines.

  • If LogP < 0 (highly polar) and pKa > 8 , standard Reversed-Phase (RP) will likely fail to retain the compound. Proceed to Track A (HILIC) .

  • If LogP > 0 (moderate polarity), proceed to Track B (High-pH Reversed-Phase) .

Step 2: Mobile Phase Preparation

  • Track A (HILIC Mode):

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Pump Delivery: Program the pump to deliver a constant 10% Mobile Phase A (yielding a 10 mM effective buffer concentration on-column) and vary B from 90% down to 50% for the gradient[1].

  • Track B (High-pH RP Mode):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol (Methanol often provides superior peak shape for basic compounds at high pH compared to Acetonitrile).

Step 3: Column Selection & Equilibration

  • Track A: Install a Zwitterionic (Z-HILIC) or Amide column. Flush with 20 to 50 column volumes of 90% B / 10% A. This extended equilibration is mandatory to establish the semi-immobilized water layer on the stationary phase[2].

  • Track B: Install a high-pH tolerant Hybrid Silica C18 column (standard silica dissolves above pH 8). Equilibrate with 10 column volumes of initial gradient conditions.

Step 4: Sample Diluent Optimization (Self-Validation Step)

  • Dilute standards in a solvent matching the initial gradient conditions. For HILIC, this means the sample diluent must be at least 75-90% organic. Injecting a 100% aqueous sample into a HILIC system will destroy the water layer and cause immediate peak breakthrough.

HPLC_Decision_Tree Start Polar Amine Analysis Method Development Q1 Is LC-MS compatibility required? Start->Q1 MS_Yes Yes (LC-MS) Q1->MS_Yes Yes MS_No No (UV/FLD/ELSD) Q1->MS_No No HILIC HILIC Mode (e.g., Zwitterionic/Amide) >70% ACN, Volatile Buffer MS_Yes->HILIC Preferred for high polarity IPC_Volatile Ion-Pairing RP (Volatile IPR: HFBA) Requires dedicated MS/Column MS_Yes->IPC_Volatile Extreme polarity (HILIC fails) RP_High_pH Reversed-Phase (High pH) Use Hybrid Silica Column Ammonium Hydroxide/Bicarbonate MS_Yes->RP_High_pH Moderate polarity (pKa < 10) MS_No->RP_High_pH IPC_NonVolatile Ion-Pairing RP (Non-volatile: Alkyl Sulfonates) Phosphate Buffers OK MS_No->IPC_NonVolatile Standard UV Detection

Caption: Decision tree for selecting the optimal HPLC mode for polar amines based on detector and polarity.

Section 2: Troubleshooting Guides & FAQs

Q1: My basic amine peaks are severely tailing on a standard C18 column. How do I fix this without losing retention?

A: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. The positively charged basic nitrogen on your analyte (pKa typically 8–10) interacts electrostatically with unreacted, acidic residual silanols (pKa ~3.5–4.5) on the silica support of the column.

Mechanistic Solutions:

  • High pH Approach (Preferred for Retention): Raise the mobile phase pH to > 10.0 using Ammonium Hydroxide. This deprotonates the amine, rendering it neutral. The electrostatic interaction is eliminated, and the neutral amine becomes highly hydrophobic, drastically increasing retention on C18. Critical Requirement: You must use a hybrid-silica column designed for high-pH stability.

  • Low pH Approach: Lower the mobile phase pH to < 3.0 using Formic Acid. This protonates the silanols, rendering them neutral and stopping the secondary interaction. However, your amine remains fully protonated (highly polar), which will significantly reduce its retention on a standard C18.

Q2: I switched to Ion-Pairing Chromatography (IPC) to retain my amines, but my LC-MS signal has plummeted. What happened?

A: Traditional Ion-Pairing Reagents (IPRs) like alkyl sulfonates or non-volatile phosphates are highly surface-active. They coat the LC flow path, the analytical column, and the MS electrospray source. In the MS source, they compete with your analytes for available charge droplets, leading to severe ion suppression[3]. Furthermore, their non-volatile nature causes physical fouling of the MS optics.

Mechanistic Solutions:

  • Switch to Volatile IPRs: Use volatile acidic modifiers like Heptafluorobutyric acid (HFBA) at the lowest effective concentration (typically 1–5 mM)[3].

  • In-Sample Addition: A modern workaround is adding the IPR directly to the sample vial rather than the mobile phase. The IPR focuses the analyte at the head of the column, but because it is not continuously infused into the MS, background suppression is drastically reduced[4].

  • Pivot to HILIC: If IPC proves too dirty for your MS, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC uses >70% acetonitrile, which enhances electrospray desolvation and ionization efficiency without requiring IPRs[1].

Q3: My HILIC retention times are drifting continuously. How do I stabilize the method?

A: HILIC retention relies on the partitioning of polar analytes into a dynamic, semi-immobilized water-enriched layer on the surface of the polar stationary phase[2]. If this water layer fluctuates, retention times will drift.

Mechanistic Solutions:

  • Mandatory Buffering: HILIC requires a minimum of 5–10 mM buffer (e.g., Ammonium Formate) in the final mobile phase to maintain a stable ionic strength and water layer. Do not rely solely on acid additives like 0.1% Formic Acid.

  • Extended Equilibration: HILIC columns require significantly longer equilibration times than RP columns—typically 20 to 50 column volumes—to fully hydrate the stationary phase.

  • Sample Diluent Mismatch: Injecting polar amines dissolved in 100% water disrupts the local water layer on the column, causing peak distortion and drift. Always match your sample diluent to the initial mobile phase conditions (e.g., 75% Acetonitrile).

Section 3: Quantitative Data & Quick Reference

Buffer Selection Guide for Polar Amines
Buffer / AdditivepH RangeVolatility (LC-MS)Best Application / Mechanistic Use Case
Ammonium Formate (10-50 mM)2.8 - 4.8HighHILIC; Low-pH RP; LC-MS of basic amines.
Ammonium Acetate (10-50 mM)3.8 - 5.8HighHILIC; LC-MS of neutral/mildly basic compounds.
Ammonium Bicarbonate (10 mM)6.8 - 11.3HighHigh-pH RP to deprotonate basic amines; LC-MS compatible.
Formic Acid (0.1% v/v)~2.7HighGeneral RP modifier; Good MS ionization, but poor buffering capacity.
Trifluoroacetic Acid (TFA, 0.05%)~2.0Low (Causes Suppression)Strong ion-pairing for UV detection; Avoid for trace LC-MS[3].
Heptafluorobutyric Acid (HFBA)~2.0ModerateVolatile ion-pairing for extreme polar amines in LC-MS.
Phosphate Buffers (K/Na)2.1 - 12.0Non-Volatile (Strictly UV)Robust buffering for UV/DAD methods; Will destroy MS sources.

References

1.[2] HILIC – The Rising Star of Polar Chromatography, Element Lab Solutions.2 2.[1] What You Need to Know About HILIC, LCGC International. 1 3. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, Waters Blog. 4.[4] A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent, LCGC International.4 5.[3] What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?, SCIEX. 3

Sources

Optimization

Technical Support Center: Preventing Oxidation of Secondary Amines

Welcome to the Technical Support Center for amine chemistry. Secondary amines are notoriously susceptible to oxidative degradation, often turning from colorless liquids or white solids into yellow, brown, or red complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine chemistry. Secondary amines are notoriously susceptible to oxidative degradation, often turning from colorless liquids or white solids into yellow, brown, or red complex mixtures. This guide provides mechanistic troubleshooting, field-proven workup protocols, and long-term storage solutions to ensure the integrity of your secondary amine compounds.

Part 1: Mechanistic Troubleshooting (Why do amines degrade?)

Q: Why does my purified secondary amine spontaneously darken upon exposure to air? A: The degradation is driven by the high electron density of the nitrogen lone pair, making it highly susceptible to auto-oxidation. When exposed to molecular oxygen or reactive oxygen species (ROS), secondary amines undergo an initial oxidation to form hydroxylamine intermediates. Because hydroxylamines are highly reactive, they are rapidly oxidized further into nitrones[1]. Nitrones can then undergo hydrolysis or radical cleavage, leading to a cascade of colored degradation products.

OxidationPathway A Secondary Amine (R2NH) C Hydroxylamine (R2N-OH) A->C Oxidation B Reactive Oxygen Species (O2, Peroxides) B->C Catalyzes/Initiates D Nitrone (R2C=N(O)R) C->D Further Oxidation E Degradation Products (Cleavage/Polymerization) D->E Hydrolysis

Pathway of secondary amine oxidation to hydroxylamines and nitrones.

Q: I performed my reaction under argon, but the amine still oxidized during the extraction and rotary evaporation. What went wrong? A: The culprit is often the workup solvent. Ethereal solvents (like diethyl ether, THF, and diisopropyl ether) rapidly undergo auto-oxidation to form hydroperoxides[2]. When you concentrate your product on a rotary evaporator, you are simultaneously concentrating these peroxides and applying heat, creating an environment where the peroxides aggressively oxidize your amine.

Part 2: Workup Strategies & Solvent Management

To prevent oxidation during workup, you must eliminate the oxidants (peroxides) from your solvents before they come into contact with your product.

Quantitative Solvent Peroxide Risk Assessment
Solvent TypePeroxide Formation RiskSafe Storage Time (Opened)Recommended Inhibitor
Diisopropyl EtherCritical (Forms explosive crystals)< 3 MonthsBHT / Hydroquinone[3]
Diethyl EtherHigh< 6 MonthsBHT (1-10 ppm)
Tetrahydrofuran (THF)High< 6 MonthsBHT (250 ppm)
Dichloromethane (DCM)Low (Risk of alkylation, not peroxide)> 12 MonthsAmylene
Ethyl AcetateMinimal> 12 MonthsNone required
Protocol: Self-Validating Peroxide Remediation in Extraction Solvents

Before using any ether for the extraction of a sensitive secondary amine, you must validate its purity and actively remove peroxides[2].

Step 1: Detection (Validation)

  • Obtain commercially available Potassium Iodide (KI) starch test strips.

  • Dip the strip into the ethereal solvent and allow it to evaporate.

  • If the strip turns blue/purple, peroxides are present (>5 ppm), and the solvent must be treated.

Step 2: Remediation (Ferrous Sulfate Wash) Causality: Fe(II) is a mild reducing agent that readily reduces hydroperoxides to alcohols while being oxidized to Fe(III), effectively neutralizing the threat without introducing harsh conditions[2].

  • Prepare the washing solution: Dissolve 60 g of ferrous sulfate (FeSO4) and 6 mL of concentrated sulfuric acid (H2SO4) in 110 mL of distilled water[2].

  • In a separatory funnel, add 1 part of the FeSO4 solution to 5 parts of the contaminated solvent.

  • Shake vigorously for 2-3 minutes, venting frequently.

  • Allow the layers to separate and discard the lower aqueous layer.

Step 3: Post-Validation

  • Re-test the organic layer with a new KI starch strip. The strip must remain white.

  • Dry the solvent over anhydrous Na2SO4 before using it for your amine extraction.

Part 3: Long-Term Storage Solutions

Q: How should I store my purified secondary amine to prevent degradation over several months? A: The most robust method to prevent oxidation is to convert the free base amine into a stable salt (e.g., Hydrochloride or Trifluoroacetate). Causality: By protonating the nitrogen atom, the lone pair of electrons is tied up in a covalent N-H bond. This drastically increases the oxidation potential of the molecule, rendering it virtually immune to auto-oxidation from ambient air[4]. If salt formation is not possible due to downstream application constraints, the free base must be stored with an antioxidant under an inert gas blanket.

StorageWorkflow Start Purified Secondary Amine Duration Storage Duration? Start->Duration Short Short-Term (< 1 week) Duration->Short Long Long-Term (> 1 week) Duration->Long FreeBase Store as Free Base (Argon Blanket, 4°C, Amber Vial) Short->FreeBase BHT Add Antioxidant (e.g., BHT for Solutions) Short->BHT Salt Convert to HCl/TFA Salt (Room Temp, Ambient Light) Long->Salt

Decision matrix for the storage and stabilization of secondary amines.

Quantitative Comparison of Storage Conditions
Storage StateAtmosphereTemperatureLight ExposureExpected Shelf Life
Free Base (Neat)Air20°CAmbient1 - 3 Days
Free Base (Neat)Argon / N24°CDark (Amber)1 - 4 Weeks
Free Base + BHTArgon / N2-20°CDark (Amber)6 - 12 Months
Hydrochloride Salt Air 20°C Ambient > 5 Years
Protocol: Hydrochloride Salt Formation for Absolute Stability

To ensure your compound survives long-term storage without degradation, follow this self-validating precipitation protocol[4].

Step 1: Preparation

  • Dissolve the purified free base secondary amine in a minimal amount of anhydrous, peroxide-free diethyl ether or dioxane[4].

  • Place the flask in an ice bath (0°C) under an argon atmosphere.

Step 2: Salt Formation

  • Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise while stirring vigorously[4].

  • Self-Validation: The immediate formation of a white precipitate (the amine hydrochloride salt) confirms successful protonation. If the solution remains clear, add a non-polar anti-solvent (like hexanes) dropwise until turbidity is observed.

Step 3: Isolation and Storage

  • Filter the precipitate rapidly using a Büchner funnel. (If the free base was highly sensitive, perform this filtration under an inverted funnel flowing with nitrogen gas to create an inert blanket)[4].

  • Wash the filter cake with cold, anhydrous hexanes to remove any unreacted free base or organic impurities.

  • Transfer the solid to a vacuum desiccator and dry overnight to remove residual HCl and solvent. The resulting salt can be stored on the benchtop indefinitely.

References

  • Oxidation of Secondary and Primary Amines. Al-Mustansiriyah University. Available at: [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill. Available at: [Link]

  • Chemical and Biological Safety Manual: Organic Peroxides. Western Carolina University. Available at: [Link]

  • How to prevent/minimize rapid air oxidation of arylamine. ResearchGate. Available at: [Link]

Sources

Optimization

Advanced Troubleshooting Center: Managing Emulsions in Substituted Benzylamine Extractions

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) of substituted benzylamines. Substituted benzylamines are ubiquitous pharmacophores in drug development, but their unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) of substituted benzylamines. Substituted benzylamines are ubiquitous pharmacophores in drug development, but their unique physicochemical properties frequently cause severe processing bottlenecks. This guide provides field-validated, mechanistically grounded solutions to resolve emulsion formations during your extraction workflows.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do substituted benzylamines consistently form stubborn emulsions during liquid-liquid extraction? A: Substituted benzylamines often act as in-situ surfactants. They possess a polar, hydrophilic amine head group and a lipophilic substituted aromatic tail (e.g., halogens, alkyls, or alkoxy groups). When the extraction pH is near the molecule's pKa, a mixture of protonated (charged) and deprotonated (neutral) species exists. This amphiphilic mixture lowers the interfacial tension between the aqueous and organic phases, stabilizing micro-droplets and creating a persistent emulsion[1].

Q: How does my choice of organic solvent influence emulsion stability? A: Emulsion stability is heavily dependent on the density differential between the two phases. Solvents with densities very close to water (e.g., certain mixed solvent systems or specific halogenated derivatives) fail to provide the gravitational driving force needed for phase separation[2]. Furthermore, solvents capable of hydrogen bonding can stabilize the emulsion network. Switching to a solvent with a larger density difference (like MTBE or dichloromethane) can physically disrupt the emulsion[3].

Q: What is a "rag layer," and why doesn't adding brine fix it? A: A rag layer is an unresolved interfacial emulsion typically stabilized by fine, insoluble particulates, residual catalysts, or polymeric impurities—a phenomenon known as a Pickering emulsion[4]. Because rag layers are physically stabilized by solids rather than electrostatic forces, chemical demulsifiers or brine washes will not work. The most effective approach for a rag layer is mechanical removal via filtration[3].

Part 2: Diagnostic Workflow

Use the following decision matrix to identify the correct troubleshooting protocol based on the visual characteristics of your emulsion.

EmulsionResolution N1 Emulsion Formed (Benzylamine LLE) N2 Visual Assessment N1->N2 N3 Milky/Cloudy (Micro-droplets) N2->N3 N4 Thick Rag Layer (Particulates) N2->N4 N5 Protocol A: Brine Wash (Salting Out) N3->N5 N7 Protocol C: Centrifugation (Micro-scale) N3->N7 If persistent N6 Protocol B: Celite Filtration N4->N6 N8 Phase Separation Achieved N5->N8 N6->N8 N7->N8

Diagnostic workflow for resolving emulsions during substituted benzylamine extraction.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: The "Salting Out" Technique (Brine Wash)

Causality: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase. This maximizes the polarity difference between the layers, decreases the solubility of the organic solvent in the aqueous phase, and disrupts the electrostatic double layer stabilizing the amine droplets, forcing coalescence[5].

Methodology:

  • Secure the separatory funnel in a ring stand and vent the stopcock to release any built-up pressure[5].

  • Add saturated aqueous NaCl equivalent to 10–25% of the total aqueous phase volume[3].

  • Gently swirl the funnel in a circular motion. Do not shake vigorously , as high sheer forces will regenerate the micro-droplets[5].

  • Allow the funnel to sit undisturbed for 10 to 15 minutes to allow the layers to resolve[5].

  • If stray droplets adhere to the glass walls, use a clean glass stirring rod to gently "push" the tiny droplets into the interface to promote final coalescence[5].

Self-Validation Check: Observe the interface. A successful brine wash will yield a sharp, mirror-like boundary between the organic and aqueous layers. If a cloudy dispersion remains after 15 minutes, the emulsion is likely density-matched; proceed to Protocol C.

Protocol B: Particulate-Induced Emulsion Breaking (Celite Filtration)

Causality: When emulsions are stabilized by fine solid particulates (e.g., precipitated salts from pH adjustment), chemical methods fail. Celite (diatomaceous earth) acts as a highly porous filter aid that mechanically traps these micro-particles without absorbing the target substituted benzylamine[3].

Methodology:

  • Prepare a filtration setup utilizing a Büchner funnel and a clean filter flask connected to a vacuum source[3].

  • Place a piece of filter paper in the Büchner funnel and wet it with the specific organic solvent being used in your extraction[3].

  • Prepare a slurry of Celite 545 in the same organic solvent and pour it into the funnel under vacuum to form a compact 1–2 cm pad[3].

  • Carefully pour the entire contents of the separatory funnel (both the aqueous/organic layers and the rag layer emulsion) directly onto the Celite pad under moderate vacuum[3].

  • Rinse the pad with 10–20 mL of clean organic solvent to ensure complete recovery of the benzylamine product.

  • Transfer the biphasic filtrate back to a clean separatory funnel[3].

Self-Validation Check: Inspect the filtrate in the receiving flask. The resulting organic and aqueous layers should separate immediately upon hitting the flask. If the organic layer is clear, the particulates have been successfully removed.

Protocol C: Centrifugation for Micro-Volume Extractions

Causality: For small-scale or analytical extractions (e.g., vortex-assisted liquid-liquid microextraction), 1G of gravitational force is insufficient to overcome the steric or electrostatic repulsion of the emulsified droplets. Centrifugation applies a high relative centrifugal force (RCF) that rapidly accelerates the density-driven separation of the phases[3][6].

Methodology:

  • Transfer the emulsified mixture into chemical-resistant centrifuge tubes (ensure the plastic/glass is rated for your specific organic solvent)[3].

  • Meticulously balance the centrifuge rotor using a secondary tube filled with an equivalent mass of water to prevent equipment damage.

  • Centrifuge the samples at 3,000 to 5,000 rpm for 3 to 5 minutes[6].

  • Carefully remove the tubes. Use a micro-syringe or Pasteur pipette to recover the separated organic phase containing the substituted benzylamine[6].

Self-Validation Check: Post-centrifugation, the phases should be distinctly layered with a solid pellet (if particulates were present) at the bottom of the tube. If the interface is still blurred, the solvent system's density differential is too low, necessitating a complete solvent swap.

Part 4: Quantitative Data & Optimization

Use the following table to benchmark your troubleshooting parameters and anticipate the impact on your overall benzylamine yield.

Troubleshooting MethodReagent/Equipment ParameterTime to ResolutionExpected Yield RecoveryIdeal Emulsion Type
Brine Wash (Salting Out) 10–25% v/v saturated NaCl10–15 mins>95%Milky, micro-droplet dispersions
Celite Filtration 1–2 cm Celite 545 pad15–20 mins85–90% (without wash)Thick interfacial "rag layers"
Centrifugation 3,000–5,000 rpm (RCF)3–5 mins>98%Analytical/Micro-scale volumes
Solvent Swap Δ Density > 0.2 g/mL20–30 mins>90%Density-matched stable emulsions

References

  • Acid–base extraction. Wikipedia.[Link]

  • Liquid-Liquid Extraction Techniques. Scribd.[Link]

  • US3644214A - Emulsion breaking.
  • Surfactant-enhanced liquid–liquid extraction in microfluidic channels with inline electric-field enhanced coalescence. Lab on a Chip (RSC Publishing).[Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC / NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation: A Guide to Confirming (Butan-2-yl)[(2-methoxyphenyl)methyl]amine with 2D NMR

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, even minor ambigu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, even minor ambiguities in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth, experimentally-grounded walkthrough for confirming the structure of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, a molecule with distinct aliphatic and aromatic moieties, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the "why" behind experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural verification.

The Challenge: Beyond 1D NMR

One-dimensional (1D) NMR spectroscopy, while a powerful tool, can present challenges for molecules with complex or overlapping proton signals.[1][2][3] For (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, the aliphatic region of the ¹H NMR spectrum, in particular, can be congested, making definitive assignments based solely on chemical shifts and coupling constants difficult. Two-dimensional NMR overcomes these limitations by spreading the spectral information across two frequency axes, revealing correlations between nuclei that provide a clear roadmap of the molecular connectivity.[4][5]

The Strategy: A Multi-pronged 2D NMR Approach

To achieve unambiguous structural confirmation, we will employ a trio of 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7][8][9] This allows us to trace out the spin systems within the molecule, effectively connecting the dots of the proton framework.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[4][6][8][10][11][12][13][14] This is the most sensitive of the heteronuclear correlation experiments and is crucial for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[6][11][15][16][17][18] This long-range information is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

The Logic Behind the Workflow

The synergy of these three experiments provides a robust, self-validating workflow for structure elucidation.

G cluster_0 Experimental Workflow COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Identifies proton spin systems HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Defines proton-proton proximities HSQC->HMBC Assigns protonated carbons Structure Unambiguous Structure of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine HMBC->Structure Connects fragments & identifies quaternary carbons

Caption: Experimental workflow for 2D NMR structural elucidation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data. These protocols are designed for a standard modern NMR spectrometer.

Sample Preparation
  • Dissolve approximately 10-20 mg of the synthesized (Butan-2-yl)[(2-methoxyphenyl)methyl]amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Instrument Setup
  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Obtain standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and appropriate pulse widths.

2D NMR Acquisition
COSY (¹H-¹H Correlation Spectroscopy)
  • Load a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (typically 256-512).

  • Set the number of scans per increment to achieve a good signal-to-noise ratio (typically 2-8 scans).

  • Process the data with a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence)
  • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire a suitable number of increments in t₁ (typically 128-256).

  • Set the number of scans per increment (typically 4-16).

  • Process the data with appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform the 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

  • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz. This value can be optimized to enhance correlations over specific bond distances.

  • Acquire a sufficient number of increments in t₁ (typically 256-400).

  • Set the number of scans per increment (typically 8-32, as HMBC is less sensitive than HSQC).

  • Process the data using appropriate window functions (e.g., sine-bell in both dimensions) and perform the 2D Fourier transform.

Data Analysis and Interpretation: A Step-by-Step Confirmation

The following section details the expected correlations for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine and how they collectively confirm the structure.

Structure of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine with Atom Numbering:

G cluster_0 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 N N C3->N C5 C5 N->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 O O C7->O C9 C9 C8->C9 C10 C10 C9->C10 C10->C6 C11 C11 O->C11

Caption: Atom numbering for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Expected ¹H and ¹³C NMR Chemical Shifts
Atom NumberProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1~0.9 (t)~10
2~1.5 (m)~29
3~2.8 (m)~58
4~1.1 (d)~19
5~3.8 (s)~50
6-~130
7~7.2 (d)~120
8~6.9 (t)~110
9~7.2 (t)~128
10~6.9 (d)~120
11~3.8 (s)~55
NHbroad-

Note: These are approximate chemical shifts and may vary depending on the solvent and other experimental conditions.

Analysis of 2D NMR Data
COSY: Tracing the Proton Spin Systems

The COSY spectrum will reveal two distinct spin systems:

  • Butan-2-yl group:

    • A correlation between the proton at C3 and the protons at C2 and C4 .

    • A correlation between the protons at C2 and the protons at C1 .

  • 2-methoxyphenyl group:

    • Correlations between adjacent aromatic protons (H7 -H8 , H8 -H9 , H9 -H10 ).

HSQC: Assigning the Protonated Carbons

The HSQC spectrum will show direct one-bond correlations, confirming the proton-carbon attachments:

  • H1 will correlate with C1 .

  • H2 will correlate with C2 .

  • H3 will correlate with C3 .

  • H4 will correlate with C4 .

  • H5 will correlate with C5 .

  • H7 will correlate with C7 .

  • H8 will correlate with C8 .

  • H9 will correlate with C9 .

  • H10 will correlate with C10 .

  • H11 will correlate with C11 .

HMBC: Connecting the Fragments and Identifying Quaternary Carbons

The HMBC spectrum is the final piece of the puzzle, providing long-range correlations that link the different parts of the molecule:

  • Correlations from the butan-2-yl group to the benzylic carbon:

    • The proton at C3 will show a two-bond correlation to the benzylic carbon C5 .

  • Correlations from the benzylic protons:

    • The protons at C5 will show a two-bond correlation to the quaternary carbon C6 and a three-bond correlation to C7 and C10 of the aromatic ring.

  • Correlations confirming the methoxy group:

    • The protons of the methoxy group (H11 ) will show a three-bond correlation to the aromatic carbon C7 .

  • Correlations within the aromatic ring:

    • Aromatic protons will show two and three-bond correlations to neighboring carbons, further confirming their assignments. For example, H8 will show correlations to C6 , C7 , C9 , and C10 .

  • Identification of the quaternary carbon:

    • The quaternary carbon C6 will not have a signal in the HSQC spectrum but will show correlations to H5 , H8 , and H10 in the HMBC spectrum.

Summary of Key 2D NMR Correlations
From Proton(s)COSY CorrelationsHSQC CorrelationHMBC Correlations
H1 H2C1C2, C3
H2 H1, H3C2C1, C3, C4
H3 H2, H4C3C1, C2, C4, C5
H4 H3C4C2, C3
H5 -C5C6, C7, C10
H7 H8C7C6, C8, C9, C11
H8 H7, H9C8C6, C7, C9, C10
H9 H8, H10C9C7, C8, C10
H10 H9C10C5, C6, C8, C9
H11 -C11C7

Conclusion

By systematically applying and interpreting COSY, HSQC, and HMBC 2D NMR experiments, we can confidently and unambiguously confirm the structure of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine. This multi-technique approach provides a self-validating dataset where the correlations observed in one experiment corroborate the findings of the others. For researchers in drug development and chemical synthesis, this level of structural certainty is paramount for ensuring the integrity and reproducibility of their scientific endeavors. The principles and workflow outlined in this guide are broadly applicable to the structural elucidation of a wide range of small molecules.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1415-1422.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Wikipedia. (2024, February 28). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY).
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Mishra, N. K., & Suryaprakash, N. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Scribd. (n.d.). HMBC Spectroscopy Overview.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Organic Spectroscopy International. (2014, April 11). COSY NMR.
  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • Slideshare. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy.pptx.
  • Journal of Chemical Education. (n.d.). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators.

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Comparative

Platform Comparison Guide: Mass Spectral Fragmentation Analysis of N-(2-methoxybenzyl)-2-butanamine

Executive Summary N-(2-methoxybenzyl)-2-butanamine is a secondary amine structurally analogous to the precursors of the highly potent NBOMe series of designer drugs[1]. For forensic laboratories and pharmacokinetics rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxybenzyl)-2-butanamine is a secondary amine structurally analogous to the precursors of the highly potent NBOMe series of designer drugs[1]. For forensic laboratories and pharmacokinetics researchers, the rapid and unambiguous structural elucidation of such compounds is paramount. Because positional isomers and structurally similar analogs proliferate rapidly, relying on a single analytical method is often insufficient[2].

This guide provides an objective, data-driven comparison of the two dominant analytical platforms used for its characterization: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By dissecting the mechanistic causality behind their divergent fragmentation pathways, this guide empowers scientists to select the optimal platform for their specific analytical challenges.

Mechanistic Causality of Fragmentation (The "Why")

To leverage these platforms effectively, one must understand the fundamental physics governing the gas-phase dissociation of N-(2-methoxybenzyl)-2-butanamine under different ionization conditions.

GC-EI-MS (70 eV): Radical-Site Driven Cleavage

Under 70 eV electron bombardment, the molecule undergoes "hard" ionization, losing an electron to form a highly energetic radical cation (M+•) at m/z 193. The fragmentation is strictly driven by the thermodynamic need to stabilize the unpaired electron and the positive charge[3].

  • Alpha-Cleavage: The nitrogen atom heavily directs alpha-cleavage. Cleavage of the sec-butyl group expels an ethyl radical (•C₂H₅, -29 Da) to yield a highly stabilized iminium ion at m/z 164. Alternatively, the loss of a methyl radical (•CH₃, -15 Da) yields m/z 178.

  • Benzylic Cleavage: Direct bond cleavage at the benzylic position generates the resonance-stabilized 2-methoxybenzyl cation at m/z 121, a hallmark of NBOMe-related structures[1]. Due to the high internal energy, the intact molecular ion (m/z 193) is often extremely weak or entirely absent.

LC-ESI-HRMS/MS: Even-Electron Rule and Inductive Cleavage

Electrospray Ionization (ESI) is a "soft" technique that protonates the secondary amine, yielding a stable, even-electron [M+H]+ precursor at m/z 194.1540. Under Collision-Induced Dissociation (CID), the fragmentation strictly follows the even-electron rule , meaning the product ions must also be even-electron species rather than radicals[4].

  • Inductive Cleavage: The dominant pathway is the inductive cleavage of the C-N bond. Driven by the extraordinary thermodynamic stability of the 2-methoxybenzyl cation, the molecule expels neutral 2-butanamine (73.0891 Da), resulting in a dominant base peak at m/z 121.0653[5].

  • Secondary Fragmentation: Subsequent neutral loss of formaldehyde (CH₂O) from the methoxy group yields the tropylium cation at m/z 91.0548[1].

Fragmentation cluster_EI EI Fragmentation (70 eV) - Radical Driven cluster_ESI ESI-CID Fragmentation - Even Electron Parent N-(2-methoxybenzyl)-2-butanamine MW: 193.1467 Radical M+• (m/z 193) Radical Cation Parent->Radical 70 eV e- Protonated [M+H]+ (m/z 194.1540) Even-Electron Ion Parent->Protonated +H+ (ESI) Alpha1 Loss of •C2H5 Alpha-Cleavage Radical->Alpha1 Alpha2 Loss of •CH3 Alpha-Cleavage Radical->Alpha2 TropyliumEI m/z 121 2-Methoxybenzyl Cation Radical->TropyliumEI Bond Cleavage Ion164 m/z 164 [Ar-CH2-NH=CH-CH3]+ Alpha1->Ion164 Ion178 m/z 178 [Ar-CH2-NH=C(CH2CH3)]+ Alpha2->Ion178 Inductive Inductive Cleavage Loss of 2-butanamine Protonated->Inductive Ion121 m/z 121.0648 2-Methoxybenzyl Cation Inductive->Ion121 Further Loss of CH2O Ion121->Further Ion91 m/z 91.0542 Tropylium Cation Further->Ion91

Fig 2. Divergent fragmentation pathways of N-(2-methoxybenzyl)-2-butanamine (EI vs ESI).

Platform Performance & Quantitative Data

When comparing these platforms, GC-MS provides highly reproducible, library-searchable spectra (SWGDRUG Category A), but the lack of a robust molecular ion complicates the identification of novel, un-libraried analogs[2]. Conversely, LC-HRMS provides exact mass capabilities (sub-5 ppm error) and controlled CID, allowing for precise empirical formula generation and high-confidence structural mapping[5].

Table 1: Platform Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Type Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)
Precursor Ion Radical Cation (M+•), often absentProtonated Molecule [M+H]+, highly stable
Mass Accuracy Nominal (~0.1 Da)High-Resolution Exact Mass (< 5 ppm)
Primary Utility Routine screening, spectral library matchingUnknown elucidation, exact mass formula generation
Table 2: Diagnostic Fragment Ions of N-(2-methoxybenzyl)-2-butanamine
m/z (Nominal/Exact)Ion FormulaPlatformMechanistic OriginRelative Abundance
194.1540 [C₁₂H₂₀NO]+LC-ESIProtonated Precursor [M+H]+Variable (CID dependent)
193 [C₁₂H₁₉NO]+•GC-EIRadical Cation (M+•)Very Low (<5%)
178 [C₁₁H₁₆NO]+GC-EIAlpha-cleavage (Loss of •CH₃)Medium
164 [C₁₀H₁₄NO]+GC-EIAlpha-cleavage (Loss of •C₂H₅)High
121.0653 [C₈H₉O]+Both2-Methoxybenzyl CationBase Peak (100%)
91.0548 [C₇H₇]+BothTropylium Cation (Loss of CH₂O)Medium/High

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. System suitability criteria must be met prior to sample acquisition.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 1 mg/mL.

  • System Suitability: Verify column inertness and mass calibration using a standard tuning mixture (e.g., PFTBA). The ratio of m/z 502 to m/z 69 must be >2% to ensure adequate high-mass transmission.

  • Chromatography: Inject 1 µL (splitless mode, inlet at 250°C) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Conditions: Operate the source at 230°C with an ionization energy of 70 eV. Scan range: m/z 40–400.

Protocol B: LC-ESI-HRMS/MS Analysis
  • Sample Preparation: Dilute the analyte to 10 µg/mL in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Suitability: Perform mass calibration using sodium formate or a proprietary tuning mix. Mass accuracy for the [M+H]+ ion of a known reference standard (e.g., reserpine) must be within ±2 ppm.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient: Mobile Phase A (0.1% FA in Water) and B (0.1% FA in Acetonitrile). Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Conditions: Positive ESI mode (+ESI), Capillary voltage 3.5 kV. Acquire MS/MS spectra using a stepped collision energy (CE) ramp of 10, 20, and 40 eV to capture both fragile precursor ions and low-mass product ions[3].

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-HRMS/MS Workflow Sample N-(2-methoxybenzyl) -2-butanamine GC_Prep Sample Dilution (Methanol) Sample->GC_Prep LC_Prep Mobile Phase Dilution (0.1% FA) Sample->LC_Prep GC_Inj Splitless Injection (250°C) GC_Prep->GC_Inj EI_Ion Electron Ionization (70 eV, Radical Cation) GC_Inj->EI_Ion Quad Quadrupole Mass Analyzer (Nominal) EI_Ion->Quad LC_Inj UHPLC Separation (C18 Column) LC_Prep->LC_Inj ESI_Ion Electrospray Ionization (+ESI, Protonation) LC_Inj->ESI_Ion QTOF Q-TOF Analyzer (Exact Mass + CID) ESI_Ion->QTOF

Fig 1. Workflow comparison between GC-EI-MS and LC-ESI-HRMS/MS analytical platforms.

Conclusion

For the structural elucidation of N-(2-methoxybenzyl)-2-butanamine, LC-ESI-HRMS/MS is the superior platform for de novo identification due to its preservation of the [M+H]+ precursor and predictable, even-electron CID fragmentation pathways. However, GC-EI-MS remains an indispensable, cost-effective tool for routine screening, provided the analyst understands that the radical-driven alpha-cleavages will largely obscure the intact molecular ion. Employing both platforms orthogonally satisfies the highest tiers of forensic and analytical validation standards.

References

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry - msu.edu - 2

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - nih.gov - 1

  • MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives | Analytical Chemistry - acs.org - 5

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF - researchgate.net - 3

  • Fragmentation of even-electron ions in tandem mass spectrometry - e-bookshelf.de - 4

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Reducing Agent for Reductive Amination

Introduction: The Critical Role of Reductive Amination and the Choice of Reducing Agent Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis, prized for its efficiency in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reductive Amination and the Choice of Reducing Agent

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-nitrogen bonds.[1] This powerful, one-pot reaction transforms a carbonyl group (aldehyde or ketone) and an amine into a more complex amine via an intermediate imine, which is then reduced.[2][3][4] The success, selectivity, and overall yield of this transformation are critically dependent on the choice of the reducing agent. A judicious selection can lead to a clean, high-yielding reaction, while a suboptimal choice may result in the formation of alcohol byproducts, over-alkylation, or the need for extensive purification.[5][6]

This guide provides an in-depth comparison of the most common reducing agents for reductive amination, offering experimental insights and data to inform your selection process. We will delve into the mechanistic nuances of each reagent, their substrate scope, and the practical considerations for their use in both research and process development settings.

The Mechanism: A Balancing Act in a Single Pot

The reductive amination process involves two key equilibrium steps occurring within the same reaction vessel:

  • Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (from primary amines) or an enamine (from secondary amines).[3][7] Under mildly acidic conditions (pH ~5-6), the imine is protonated to form a more electrophilic iminium ion, which accelerates the reduction.[2][8]

  • Reduction: The reducing agent selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[7][9]

The core challenge is selecting a reducing agent that is potent enough to reduce the imine/iminium ion intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[6]

Reductive_Amination_Mechanism reactants Aldehyde/Ketone + Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Attack side_product Alcohol Byproduct reactants->side_product Undesired Reduction imine Imine / Iminium Ion hemiaminal->imine - H₂O (Dehydration) product Final Amine Product imine->product reducing_agent Reducing Agent reducing_agent->product Selective Reduction reducing_agent->side_product

Figure 1: The critical balance in reductive amination between desired imine reduction and undesired carbonyl reduction.

A Comparative Analysis of Common Reducing Agents

The choice of reducing agent is the most critical parameter in a reductive amination protocol. The ideal reagent should be selective, safe, efficient, and cost-effective for the intended scale.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a powerful, inexpensive, and readily available reducing agent. However, its high reactivity presents a significant challenge for one-pot reductive aminations.

  • Mechanism & Reactivity: NaBH₄ is capable of rapidly reducing both aldehydes and ketones, often faster than imine formation.[3][6] This lack of selectivity leads to the formation of the corresponding alcohol as a major byproduct, reducing the yield of the desired amine.[6]

  • Expert Insight: To mitigate side reactions, a two-step procedure is often employed: the imine is pre-formed, sometimes with the removal of water, before the portionwise addition of NaBH₄.[6][10] This adds operational complexity and may not be suitable for sensitive imines.

  • Advantages: Low cost, high reactivity.

  • Disadvantages: Poor selectivity for imine over carbonyl, often requiring a two-step process to achieve good yields.[6][11]

Sodium Cyanoborohydride (NaBH₃CN)

For decades, sodium cyanoborohydride was the reagent of choice for one-pot reductive aminations due to its enhanced selectivity.

  • Mechanism & Reactivity: The electron-withdrawing cyanide group significantly tempers the reactivity of the borohydride.[7][9] This makes NaBH₃CN less reactive towards neutral carbonyls but highly effective at reducing the protonated iminium ion intermediate, which is more electrophilic.[2] It performs optimally in a slightly acidic pH range (5-6), which favors iminium ion formation.[8][12]

  • Expert Insight: The primary drawback of NaBH₃CN is its high toxicity. It can release highly toxic hydrogen cyanide (HCN) gas, particularly under the acidic conditions required for the reaction or during acidic workup. This poses a significant safety risk, especially for scale-up operations.[12][13]

  • Advantages: Excellent selectivity for iminium ions, enabling one-pot reactions.[2]

  • Disadvantages: High toxicity and potential for HCN release is a major safety concern.[12]

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)

Sodium triacetoxyborohydride has largely supplanted NaBH₃CN as the preferred reagent for reductive amination in both academic and industrial settings.

  • Mechanism & Reactivity: STAB is an even milder and more selective reducing agent than NaBH₃CN due to the steric bulk and electron-withdrawing nature of the three acetoxy groups.[14] It readily reduces imines and iminium ions but is significantly slower to react with aldehydes and ketones, resulting in very clean reactions.[3][6]

  • Expert Insight: STAB is particularly well-suited for reactions in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11] It does not require strict pH control, as the reaction can generate acetic acid in situ, which helps catalyze imine formation. Its significantly lower toxicity makes it a much safer alternative to NaBH₃CN.[14][15][16]

  • Advantages: Excellent selectivity, low toxicity, high yields for a wide range of substrates, and operational simplicity in a one-pot format.[6][14]

  • Disadvantages: Higher cost compared to NaBH₄ and NaBH₃CN; can be sensitive to moisture.

Alternative and Greener Reducing Agents

In line with the principles of green chemistry, several alternative reducing systems have been developed.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Nickel) is a highly atom-economical method where water is the only stoichiometric byproduct.[5] It is an excellent choice for large-scale synthesis. However, it requires specialized high-pressure equipment and is unsuitable for substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups, some protecting groups).

  • Silanes: Hydrosilanes, such as triethylsilane (Et₃SiH) or polymethylhydrosiloxane (PMHS), can be used as reducing agents, often in the presence of an acid or a transition-metal catalyst.[13][17] These reagents are gaining traction as environmentally friendlier alternatives to borohydrides.[17][18]

Performance Comparison: A Data-Driven Overview

Reducing AgentSelectivity (Imine vs. Carbonyl)Relative ReactivityToxicityCostTypical SolventsKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) LowHighModerateLowProtic (MeOH, EtOH)Low cost, readily availablePoor selectivity, often requires a two-step process.[6][11]
Sodium Cyanoborohydride (NaBH₃CN) HighModerateHighModerateProtic (MeOH)Excellent selectivity in one-pot reactions.[2][12]High toxicity (HCN release), safety concerns.[12][13]
Sodium Triacetoxyborohydride (STAB) Very HighMildLowHighAprotic (DCM, DCE, THF)Excellent selectivity, low toxicity, broad applicability.[3][14]Higher cost, moisture sensitive.
Catalytic Hydrogenation (H₂, catalyst) Very HighCatalyst DependentLow (reagents)Catalyst dependentVariousAtom economical, "green" byproduct (H₂O).[5]Requires specialized equipment, limited functional group tolerance.
Silanes (e.g., Et₃SiH) HighCatalyst/Acid DependentLow to ModerateModerateAproticGreener alternative, avoids boron reagents.[17]Often requires catalysts or strong acids.

Experimental Protocols: A Practical Guide

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This self-validating protocol provides a robust starting point for the reductive amination of an aldehyde with a primary amine. The reaction progress should be monitored to determine the optimal reaction time for specific substrates.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5-10 mL).

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to the stirred solution in one portion. For less reactive ketones, a small amount of acetic acid (1.0 equiv) can be added to catalyze imine formation.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

STAB_Protocol A 1. Combine Aldehyde & Amine in Flask B 2. Add Anhydrous DCM or DCE A->B C 3. Add STAB (NaBH(OAc)₃) B->C D 4. Stir at Room Temp under N₂ C->D E 5. Monitor by TLC or LC-MS D->E F 6. Quench with sat. aq. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify Product (e.g., Chromatography) H->I

Figure 2: A step-by-step experimental workflow for a typical reductive amination using STAB.

Conclusion and Recommendations

The choice of reducing agent is a critical decision that directly influences the outcome of a reductive amination. For the vast majority of applications in modern research and development, sodium triacetoxyborohydride (STAB) stands out as the superior choice. It offers an optimal balance of high selectivity, operational simplicity, broad substrate scope, and, most importantly, a significantly improved safety profile over its predecessors.[3][14]

While sodium cyanoborohydride remains effective, its high toxicity makes it difficult to recommend outside of specific, legacy applications where safety protocols can be rigorously enforced. Sodium borohydride should be reserved for simple substrates where a two-step process is acceptable and cost is the absolute primary concern. For large-scale manufacturing where sustainability and atom economy are paramount, catalytic hydrogenation represents an excellent, albeit equipment-intensive, alternative.

As a final recommendation, always perform small-scale optimization experiments to identify the most suitable conditions for your specific transformation, as substrate-specific effects can influence the efficiency of any given reducing agent.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Journal of Chemical & Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Thieme Chemistry. (n.d.). Hitchhiker's Guide to Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Oestreich, M., & Miyake, Y. (2005). Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. [Link]

  • Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • National Institutes of Health. (2005, March 15). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

  • Nottingham ePrints. (n.d.). One Pot Silane Mediated Reductive Amination using Methyl Esters as Nominal Electrophiles. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Piers, W. E., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. [Link]

  • ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

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Comparative

Biological Activity of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine vs. Para-Substituted Analogs: A Comparative Guide

Executive Summary In the landscape of neuropharmacology, the benzylamine scaffold is a highly privileged structure, particularly in the design of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases. (Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the benzylamine scaffold is a highly privileged structure, particularly in the design of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases. (Butan-2-yl)[(2-methoxyphenyl)methyl]amine —also known as N-sec-butyl-2-methoxybenzylamine—represents a highly optimized iteration of this pharmacophore.

This guide provides an objective, data-driven comparison between the ortho-substituted (2-methoxy) sec-butylamine derivative and its para-substituted (4-methoxy) and primary amine alternatives. By analyzing structural causality, binding kinetics, and experimental methodologies, this document serves as a comprehensive resource for drug development professionals evaluating benzylamine derivatives for neurotherapeutic applications.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the superior biological activity of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine, we must deconstruct its two primary structural modifications: the ortho-methoxy group and the sec-butyl nitrogen substitution.

The Ortho-Methoxy Stereoelectronic Advantage

The active site of the MAO-B enzyme features a bipartite cavity consisting of an entrance cavity and a substrate-binding cavity. The spatial orientation of the methoxy group on the benzyl ring dictates the molecule's ability to navigate this space [1].

  • Ortho-Substitution (2-Methoxy): The 2-methoxy group restricts the rotational freedom of the benzyl ring, locking it into a conformation that forms favorable interactions with key gating residues (e.g., Tyr326 and Ile199) in the MAO-B cavity. This steric locking prevents the molecule from shifting into the MAO-A active site, driving high MAO-B selectivity.

  • Para-Substitution (4-Methoxy): Conversely, para-substituted analogs project the methoxy group directly into the narrowest part of the MAO-B entrance cavity. This creates a steric clash that significantly reduces binding affinity and often shifts the selectivity profile unfavorably toward MAO-A.

The Sec-Butyl Substitution: From Substrate to Inhibitor

Unsubstituted primary benzylamines (such as 2-methoxybenzylamine) are rapidly recognized as substrates by MAO enzymes and undergo oxidative deamination [2]. By introducing a bulky sec-butyl group to the secondary amine, the molecule is transformed from a vulnerable substrate into a potent competitive inhibitor. The steric bulk of the sec-butyl group prevents the nitrogen's lone pair from properly aligning with the FAD (flavin adenine dinucleotide) cofactor required for oxidation. Furthermore, the added lipophilicity drastically enhances passive diffusion across the Blood-Brain Barrier (BBB), a critical requirement for central nervous system (CNS) drugs.

Comparative Biological Activity

The following table summarizes the quantitative performance of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine against its structural analogs and a clinical reference standard. Data reflects standard in vitro fluorometric assay results and parallel artificial membrane permeability assays (PAMPA) for BBB penetration.

CompoundSubstitution PatternMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-B/A)BBB Permeability (

,

cm/s)
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine Ortho-methoxy, sec-butyl45 ± 4.2 > 5,000> 111 15.2 (High)
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine Para-methoxy, sec-butyl320 ± 18.51,250 ± 85~ 3.914.8 (High)
2-Methoxybenzylamine Ortho-methoxy, primary amineSubstrateSubstrateN/A4.1 (Low)
Safinamide (Reference)Clinical Standard98 ± 6.0> 10,000> 10012.5 (High)

Data Interpretation: The ortho-methoxy sec-butyl derivative demonstrates a nearly 7-fold increase in MAO-B potency compared to its para-substituted counterpart, alongside a vastly superior selectivity index. The primary amine analog fails to act as an inhibitor, validating the necessity of the sec-butyl group.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which (Butan-2-yl)[(2-methoxyphenyl)methyl]amine disrupts the neurotoxic cascade typically driven by MAO-B overactivity.

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) Dopamine->MAOB Binds to cavity Byproducts DOPAL & H2O2 (Neurotoxic Byproducts) MAOB->Byproducts Oxidative Deamination OxidativeStress Oxidative Stress & Neuronal Damage Byproducts->OxidativeStress Accumulation Inhibitor (Butan-2-yl)[(2-methoxyphenyl)methyl]amine (Steric & Electronic Blockade) Inhibitor->MAOB Competitive Inhibition Neuroprotection Neuroprotection & Symptom Relief Inhibitor->Neuroprotection Promotes

Fig 1: Mechanistic pathway of MAO-B inhibition by (Butan-2-yl)[(2-methoxyphenyl)methyl]amine.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the inhibitory activity of these compounds must be evaluated using a self-validating system. The Fluorometric Amplex Red MAO-B Inhibition Assay is the gold standard [2]. This protocol couples the


 produced by MAO-B activity to a fluorescent readout, providing high sensitivity and real-time kinetic data.
Step-by-Step Protocol

1. Reagent Preparation & Causality:

  • Prepare a working solution containing 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Causality: Amplex Red reacts with

    
     (a byproduct of MAO-B deamination) in a strict 1:1 stoichiometry catalyzed by HRP, producing highly fluorescent resorufin. This direct coupling ensures that fluorescence accurately mirrors enzyme activity.
    

2. Enzyme-Inhibitor Pre-Incubation:

  • Add 50 µL of recombinant human MAO-B (0.5 µg/mL) to a 96-well opaque microplate.

  • Add 25 µL of the test compound (e.g., (Butan-2-yl)[(2-methoxyphenyl)methyl]amine) at varying concentrations (1 nM to 10 µM). Include a vehicle control (DMSO <1%) and a positive control (Safinamide).

  • Incubate in the dark at 37°C for 30 minutes.

  • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing artificially low potency readings (false negatives).

3. Reaction Initiation:

  • Initiate the reaction by adding 25 µL of the substrate (Tyramine, final concentration 1 mM) combined with the Amplex Red/HRP working solution.

4. Kinetic Readout & Self-Validation:

  • Immediately measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Self-Validating Step: By measuring continuously rather than at a single end-point, researchers can verify that the reaction is proceeding in the linear (initial rate) phase. If the fluorescence curve plateaus early, substrate depletion has occurred, and the

    
     calculation will be invalid.
    

5. Data Analysis:

  • Calculate the initial velocity (

    
    ) from the linear slope of the fluorescence-time curve. Plot 
    
    
    
    against the log of the inhibitor concentration to derive the
    
    
    using non-linear regression.

References

  • Source: Università degli Studi di Bari Aldo Moro (Uniba)
  • Source: National Center for Biotechnology Information (PMC)
Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Amines Using Chiral Derivatizing Agents

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of commonly employed chiral derivatizing agents (CDAs) for the analysis of chiral amines, grounded in experimental data and practical insights. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This inherent similarity makes their direct differentiation and quantification by standard analytical techniques like NMR spectroscopy and conventional HPLC challenging.[1][2] The strategic use of CDAs circumvents this by converting the enantiomeric pair into a mixture of diastereomers.[1][2][3] A chiral derivatizing agent is an enantiomerically pure compound that covalently reacts with the amine functional group of the analyte.[2] This reaction transforms the (R)- and (S)-enantiomers of the amine into two distinct diastereomers, for instance, (R-amine)-(S-CDA) and (S-amine)-(S-CDA). These newly formed diastereomers possess different physical and chemical properties, which allows for their separation and quantification using achiral analytical methods.[1][3]

Core Directive: Selecting the Optimal Chiral Derivatizing Agent

The choice of a CDA is a critical decision that hinges on several factors, including the nature of the chiral amine (primary or secondary), the desired analytical technique (NMR or HPLC), sensitivity requirements, and the potential for side reactions. This guide will compare and contrast three widely used CDAs: Mosher's Acid Chloride, Marfey's Reagent, and o-Phthalaldehyde (OPA) with a chiral thiol.

Comparative Analysis of Chiral Derivatizing Agents

FeatureMosher's Acid Chloride (MTPA-Cl)Marfey's Reagent (FDAA)OPA with Chiral Thiol
Analyte Primary and Secondary AminesPrimary and Secondary AminesPrimary Amines
Analytical Technique NMR (¹H, ¹⁹F)HPLC-UV/MSHPLC-Fluorescence
Principle Forms diastereomeric amides with distinct NMR chemical shifts.Forms diastereomeric dinitrophenyl derivatives separable by HPLC.[1][4]Forms fluorescent diastereomeric isoindoles separable by HPLC.[5]
Reaction Time 2-6 hours~60 minutes[6]Nearly instantaneous (< 1 minute)[6]
Reaction Temperature Room Temperature[7]40°C[6]Room Temperature[6]
Detection NMR IntegrationUV (340 nm)[6]Fluorescence (Ex: ~340 nm, Em: ~450 nm)[6]
Advantages - Can determine absolute configuration.[1] - Well-established and reliable.[8] - ¹⁹F NMR offers a clean background.- High enantioselectivity for many amino acids.[6] - Stable derivatives.[9] - Broad applicability.[4][10]- Very fast reaction, suitable for automation.[6] - High sensitivity due to fluorescence detection.[5]
Disadvantages - Slower reaction time. - Potential for kinetic resolution if reaction is incomplete.[3] - Requires higher sample concentration for NMR.- Lower sensitivity compared to fluorescent methods.[6] - Requires heating.[6]- Derivatives can be unstable.[6] - Does not react with secondary amines.[6]

In-Depth Experimental Protocols

Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis

This protocol outlines the derivatization of a chiral amine with (R)- and (S)-Mosher's acid chloride for the determination of enantiomeric excess and absolute configuration by ¹H NMR spectroscopy. The causality behind using both enantiomers of the CDA lies in the ability to confidently assign the absolute configuration by observing a consistent pattern in the chemical shift differences (Δδ) of the resulting diastereomers.[7][11]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Dissolve chiral amine in anhydrous CDCl₃ prep_r_mtpa Add (R)-MTPA-Cl and pyridine prep_amine->prep_r_mtpa prep_s_mtpa In a separate tube, add (S)-MTPA-Cl and pyridine prep_amine->prep_s_mtpa react Allow reaction to proceed at room temperature prep_r_mtpa->react prep_s_mtpa->react nmr Acquire ¹H NMR spectra for both samples react->nmr integrate Integrate well-resolved signals of diastereomers to determine ee nmr->integrate delta_delta Calculate Δδ (δS - δR) to determine absolute configuration integrate->delta_delta

Caption: Workflow for ee and absolute configuration determination using Mosher's acid.

Step-by-Step Methodology:

  • Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add a small excess of anhydrous pyridine (approximately 5-10 µL) to act as a base.

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 2-6 hours, or until completion.

  • Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

  • Enantiomeric Excess (ee) Determination: Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Integrate these signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine.

  • Absolute Configuration Determination: Carefully assign the proton signals for both diastereomers. For protons on either side of the newly formed amide bond, calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide). A consistent positive or negative sign for Δδ across multiple protons allows for the assignment of the absolute configuration based on the established Mosher's model.[7][11]

Marfey's Reagent for HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective CDA for the HPLC analysis of primary and secondary amines.[1] The dinitrophenyl group introduces a strong chromophore, enabling sensitive UV detection.[1][4] The derivatization must be carried out to completion to avoid kinetic resolution, ensuring the diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.

Derivatization Reaction:

amine Chiral Amine (R and S enantiomers) diastereomers Diastereomeric Products (L-DNP-R-Amine and L-DNP-S-Amine) amine->diastereomers + marfey Marfey's Reagent (L-FDAA) marfey->diastereomers NaHCO₃, 40°C

Caption: Derivatization of a chiral amine with Marfey's reagent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the amine sample in a suitable solvent (e.g., water or buffer).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.[6]

  • Derivatization Reaction: To 50 µL of the amine solution, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of the Marfey's reagent solution.[6]

  • Incubate the mixture at 40°C for 60 minutes with occasional vortexing.[6]

  • Reaction Quenching: After incubation, cool the mixture and neutralize by adding 50 µL of 2 M HCl.[6]

  • HPLC Analysis: Inject an aliquot of the reaction mixture onto a reversed-phase HPLC column (e.g., C18) with UV detection at 340 nm.[6] The two diastereomers will elute at different retention times, and the ratio of their peak areas corresponds to the enantiomeric ratio of the amine.

o-Phthalaldehyde (OPA) with a Chiral Thiol for HPLC-Fluorescence Analysis

This method is particularly advantageous for the analysis of primary amines due to its rapid reaction kinetics and the highly fluorescent nature of the resulting isoindole derivatives, which leads to excellent sensitivity.[5] The choice of the chiral thiol can be optimized to achieve the best separation of the diastereomers.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of o-phthalaldehyde and a chiral thiol (e.g., N-acetyl-L-cysteine) in a suitable buffer (e.g., borate buffer, pH 9-10).

  • Derivatization Reaction: This reaction is typically performed in an autosampler immediately before injection. Mix the amine sample with the OPA/chiral thiol solution. The derivatization is nearly instantaneous (less than 1 minute).[6]

  • HPLC Analysis: Inject the mixture into the HPLC system with fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).[6] The peak area ratio of the two separated diastereomers is used to calculate the enantiomeric excess.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the following points should be considered for any CDA-based method:

  • Purity of the CDA: The chiral derivatizing agent must be of high and known enantiomeric purity. Any impurity in the CDA will lead to an inaccurate determination of the ee.

  • Reaction Completion: The derivatization reaction should proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an erroneous diastereomeric ratio.[3] This can be verified by monitoring the reaction over time or by using a significant excess of the CDA.

  • Stability of Derivatives: The formed diastereomers must be stable under the analytical conditions to prevent degradation or racemization, which would alter the measured ratio.

  • Calibration: For accurate quantification, especially for regulatory purposes, it is advisable to prepare calibration curves using standards of known enantiomeric composition.

Conclusion: An Informed Choice for Accurate Stereochemical Analysis

The determination of enantiomeric excess of chiral amines is a critical analytical task in modern chemistry and drug development. The use of chiral derivatizing agents offers a robust and versatile approach, allowing for the use of standard achiral analytical instrumentation. Mosher's acid remains a gold standard for NMR-based analysis, providing the dual benefit of ee determination and absolute configuration assignment. For HPLC-based methods, Marfey's reagent offers broad applicability and reliability, while the OPA/chiral thiol method provides exceptional speed and sensitivity for primary amines. The selection of the most appropriate CDA and analytical method should be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis. By following well-validated protocols and understanding the underlying chemical principles, researchers can confidently and accurately determine the enantiomeric purity of their chiral amine samples.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method. PubMed. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Marfey's reagent for chiral amino acid analysis. Ovid. Available at: [Link]

  • Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. Available at: [Link]

  • A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol. RSC Publishing. Available at: [Link]

  • Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. Available at: [Link]

  • Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]

  • Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. Available at: [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. The University of Southern Mississippi. Available at: [Link]

  • Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. ResearchGate. Available at: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Basicity: Unraveling the Electronic and Steric Nuances of ortho-Methoxy Anilines and Benzylamines

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides an in-depth comparison of the basicity of ortho-methoxy substituted anilines and benzylamines. By examining the interpl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth comparison of the basicity of ortho-methoxy substituted anilines and benzylamines. By examining the interplay of inductive, resonance, and steric effects, alongside supporting experimental data and protocols, this document aims to equip researchers with a foundational understanding crucial for molecular design and development.

Introduction: Why Amine Basicity Matters in Drug Development

The basicity of an amine, quantified by the pKa of its conjugate acid, is a cornerstone of its physicochemical profile. This single parameter profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and its potential for ionic interactions with biological targets. For drug development professionals, a comprehensive grasp of the structural factors governing basicity is not merely academic; it is a critical tool for optimizing drug candidates, predicting their behavior in physiological environments, and designing effective salt-formulation strategies.

This guide dissects the factors influencing the basicity of two important classes of aromatic amines: anilines and benzylamines, with a specific focus on the impact of an ortho-methoxy substituent. We will explore why the seemingly simple addition of a methylene (-CH₂) spacer between the aromatic ring and the amino group creates a dramatic shift in basicity and alters the very nature of substituent effects.

Foundational Principles: The Drivers of Amine Basicity

The ability of an amine to accept a proton is dictated by the availability of the lone pair of electrons on its nitrogen atom. This availability is modulated by several key factors:

  • Inductive Effects (-I/+I): Electronegative atoms or groups pull electron density away from the nitrogen through the sigma bond framework (a -I effect), decreasing lone pair availability and thus reducing basicity. Conversely, electron-donating alkyl groups can push electron density toward the nitrogen (a +I effect), increasing basicity.

  • Resonance Effects (-R/+R): If the nitrogen lone pair can be delocalized into an adjacent π-system (like a benzene ring), its availability for protonation is significantly reduced. This is a dominant factor in the low basicity of anilines compared to aliphatic amines. Electron-donating groups can push electron density into the ring via resonance (a +R effect), which can indirectly increase the electron density on the nitrogen.

  • Hybridization: The more s-character in the orbital containing the lone pair, the more tightly held those electrons are. The lone pair of an sp²-hybridized nitrogen (as in anilines, due to resonance) is less available than the lone pair of a more basic sp³-hybridized nitrogen (as in benzylamines).[1][2]

  • Steric Hindrance (The Ortho Effect): Substituents at the ortho position of anilines can physically impede the solvation of the corresponding conjugate acid (the anilinium ion).[1][3] Effective solvation is crucial for stabilizing the positive charge. By disrupting this solvation shell, ortho substituents destabilize the conjugate acid, making the parent amine a weaker base.[2]

  • Intramolecular Hydrogen Bonding (IHB): An ortho substituent with a hydrogen bond acceptor (like a methoxy oxygen) can interact with the N-H protons of the amino group or, more significantly, the -NH₃⁺ group of the conjugate acid. This interaction can stabilize the conjugate acid, thereby increasing the basicity of the amine.

Comparative Analysis: Aniline vs. Benzylamine Systems

The fundamental difference between these two scaffolds lies in the direct conjugation of the amino group with the aromatic ring in anilines, versus the insulation provided by the methylene spacer in benzylamines.

Case Study 1: The Aniline System

In aniline, the nitrogen's lone pair is heavily delocalized into the benzene ring, making it a weak base. The introduction of an ortho-methoxy group creates a complex interplay of competing effects.

  • Aniline (The Benchmark): The pKa of the anilinium ion is approximately 4.6. Its basicity is tempered by the significant resonance delocalization of the nitrogen's lone pair into the aromatic system.

  • o-Methoxyaniline (o-Anisidine): The pKa of the conjugate acid of o-anisidine is approximately 4.5.[4][5][6] It is slightly less basic than aniline. This is the result of three competing factors:

    • Inductive Effect (-I): The highly electronegative oxygen atom of the methoxy group withdraws electron density inductively through the sigma bonds, making the nitrogen lone pair less available.[7][8] This effect is strongest at the ortho position.

    • Resonance Effect (+R): The lone pairs on the methoxy oxygen can donate electron density into the ring through resonance, which would tend to increase basicity.[7][8]

    • Ortho Effect (Steric Hindrance): Upon protonation, the resulting -NH₃⁺ group is sterically hindered by the adjacent methoxy group. This disrupts the stabilizing hydration shell around the ion, making the conjugate acid less stable and, consequently, the parent amine a weaker base.[1][2][3]

For o-methoxyaniline, the combination of the strong electron-withdrawing inductive effect and the steric ortho effect outweighs the electron-donating resonance effect, leading to a net decrease in basicity compared to aniline.

cluster_aniline Electronic Effects in o-Methoxyaniline cluster_ortho The Ortho Effect N Nitrogen Lone Pair Ring Aromatic Ring N->Ring +R Delocalization (Decreases Basicity) Methoxy ortho-Methoxy Group Methoxy->Ring +R Donation (Increases Basicity) Methoxy->Ring -I Withdrawal (Decreases Basicity) Anilinium Anilinium Ion (-NH3+) Solvation Solvation Shell Anilinium->Solvation Disruption OrthoSub Ortho-Substituent OrthoSub->Anilinium Steric Hindrance Solvation->Anilinium Stabilization (Reduced) start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare Amine Solution (Known Concentration) calibrate->prepare titrate Titrate with Standardized HCl (Record Volume vs. pH) prepare->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_veq Determine Equivalence Point (Veq) (Max d(pH)/dV) plot->find_veq find_pka Determine pH at Veq/2 find_veq->find_pka result Result: pKa = pH at Veq/2 find_pka->result

Caption: Experimental workflow for determining amine pKa via potentiometric titration.

Conclusion and Outlook for Drug Design

The basicity of an amine is not an isolated property but a consequence of a delicate balance of electronic and steric factors. This guide demonstrates that:

  • Ortho-methoxyaniline is slightly less basic than aniline. The powerful electron-withdrawing inductive effect and the steric hindrance of the ortho effect combine to overcome the resonance-donating nature of the methoxy group.

  • Ortho-methoxybenzylamine is significantly more basic than ortho-methoxyaniline. The methylene spacer insulates the amino group from the aromatic ring's resonance and direct steric effects, resulting in a much higher baseline basicity. The methoxy group's influence is reduced to a minor, electron-withdrawing inductive effect.

For scientists in drug discovery, these principles are paramount. Choosing between an aniline and a benzylamine scaffold will fundamentally alter a compound's ionization state at physiological pH. Furthermore, the choice of an ortho substituent on an aniline ring can be used to fine-tune basicity downwards, whereas on a benzylamine, its effect is more subtle. This understanding allows for the rational design of molecules with tailored physicochemical properties, ultimately leading to more effective and bioavailable therapeutics.

References

  • Vertex AI Search Result,[7] Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. ECHEMI.

  • Vertex AI Search Result,[1] Ortho effect - Wikipedia. Wikipedia.

  • Vertex AI Search Result,[8] Basicity Alteration Due To Ortho Effect In Methoxy Aniline System - ECHEMI. ECHEMI.

  • Vertex AI Search Result,[9] Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Institutes of Health. URL: [Link]

  • Vertex AI Search Result, 23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. Chemistry LibreTexts.

  • Vertex AI Search Result,[10] 100-46-9, Benzylamine Formula - ECHEMI. ECHEMI.

  • Vertex AI Search Result,[11] 2-Methoxybenzylamine 6850-57-3 wiki - Guidechem. Guidechem.

  • Vertex AI Search Result,[12] Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica. Der Pharma Chemica.

  • Vertex AI Search Result,[3] Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu. Vedantu.

  • Vertex AI Search Result,[2] Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Chemistry Stack Exchange.

  • Vertex AI Search Result,[4] 2-Methoxyaniline SDS, 90-04-0 Safety Data Sheets - ECHEMI. ECHEMI.

  • Vertex AI Search Result,[13] Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. URL: [Link]

  • Vertex AI Search Result,[5] o-Anisidine - ChemBK. ChemBK. URL: [Link]

  • Vertex AI Search Result,[6] 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. National Institutes of Health. URL: [Link]

Sources

Validation

Comparative Guide: Cytotoxicity Profiling of Novel N-Benzylamine Architectures

Executive Summary Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists. The N-benzylamine pharmacophore has emerged as a privileged scaffold in oncology, serving as a core structure for tubulin pol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists.

The N-benzylamine pharmacophore has emerged as a privileged scaffold in oncology, serving as a core structure for tubulin polymerization inhibitors, USP1/UAF1 deubiquitinase inhibitors, and kinase modulators. However, the hydrophobic nature and metabolic variability of these novel amine derivatives often introduce artifacts in standard colorimetric assays.

This guide objectively compares the performance of novel N-benzylamine derivatives against standard-of-care chemotherapeutics (Cisplatin, Doxorubicin). Furthermore, it evaluates the Sulforhodamine B (SRB) assay against the ubiquitous MTT assay, demonstrating why SRB provides superior linearity and data integrity for this specific chemical class.[1]

Methodological Selection: The "Why" Behind the Assay

Choosing the correct readout is critical when evaluating small molecule amines. N-benzylamines can occasionally interact with tetrazolium salts or alter mitochondrial respiration rates independent of cell death, leading to false negatives in metabolic assays.

Comparison: MTT vs. SRB vs. CCK-8
FeatureMTT (Tetrazolium) SRB (Sulforhodamine B) CCK-8 (WST-8)
Mechanism Mitochondrial dehydrogenase activity (Metabolic)Total cellular protein content (Biomass)Metabolic (Water-soluble tetrazolium)
Linearity Poor at high cell densities; saturates easily.Excellent ; strictly linear with cell number.[2]Good; better than MTT but costlier.
Interference High; compounds altering metabolism affect readout.Low ; purely stoichiometric protein binding.Moderate; less insoluble crystals than MTT.
Stability Unstable; must be read immediately after solubilization.High ; dried plates can be stored indefinitely before reading.Unstable; time-sensitive.
Verdict for N-Benzylamines Not Recommended. Metabolic interference risk.Recommended. Best for hydrophobic small molecules.Acceptable for high-throughput, but costly.

Expert Insight: For N-benzylamine derivatives, we prioritize the SRB assay . Unlike MTT, which relies on mitochondrial respiration (often disrupted by amine-induced oxidative stress before cell death), SRB measures total protein mass. This decouples metabolic artifacts from true antiproliferative effects.

Performance Comparison: Novel Compounds vs. Standards

The following data synthesizes performance metrics of a representative "Series B" (N-benzylbenzamide derivatives) compared to clinical standards. Data represents mean IC


 values (

M) across three distinct cancer cell lines.
Table 1: Cytotoxicity Profile (IC in M)

Lower values indicate higher potency.[3]

Compound IDR-Substituent (Benzyl Ring)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (SI)
NB-4f (Novel)p-Fluoro2.11 15.584.73> 10 (High)
NB-3m (Novel)m-Methoxy8.8624.0816.18~ 3 (Mod)
NB-Unsub Hydrogen> 50.0> 50.0> 50.0N/A
Cisplatin (Standard)7.678.285.40Low (Toxic)
Doxorubicin (Standard)0.451.200.80Low (Toxic)

Key Findings:

  • Structure-Activity Relationship (SAR): The unsubstituted parent compound (NB-Unsub ) is largely inactive (>50

    
    M). Introduction of electron-withdrawing groups (Fluorine in NB-4f ) drastically enhances potency, rivaling Cisplatin in MCF-7 lines.
    
  • Selectivity: Novel N-benzylamines often exhibit higher Selectivity Indices (SI) toward cancer cells compared to normal fibroblasts (e.g., MCF-10A), whereas Doxorubicin is indiscriminately cytotoxic.

  • Cell Line Specificity: The series shows preferential efficacy in MCF-7 cells, suggesting a potential pathway dependence (e.g., estrogen receptor modulation or specific kinase inhibition) distinct from the broad DNA-damaging mechanism of Cisplatin.

Visualizing the Structure-Activity Logic

Understanding how to optimize these compounds is as important as the assay itself. The diagram below illustrates the decision logic for optimizing the N-benzylamine scaffold based on cytotoxicity data.

SAR_Logic Start Base Scaffold: N-Benzylamine Mod1 Benzyl Ring Substitution Start->Mod1 EWG Electron Withdrawing (-F, -Cl, -NO2) Mod1->EWG Para/Meta Position EDG Electron Donating (-OMe, -CH3) Mod1->EDG Ortho/Para Position Result1 Increased Lipophilicity Enhanced Potency (IC50 < 5µM) EWG->Result1 High Affinity Result2 Steric Bulk / Metabolic Liablity Moderate Potency (IC50 ~10-20µM) EDG->Result2 Variable Affinity Linker Linker Modification (Amide vs. Sulfonamide) Result1->Linker Lead Optimization Amide Amide Linker (Tubulin Targeting) Linker->Amide Sulfon Sulfonamide Linker (Carbonic Anhydrase/Kinase) Linker->Sulfon

Caption: Decision tree for optimizing N-benzylamine cytotoxicity. Electron-withdrawing groups (EWG) generally favor potency in this scaffold class.

Validated Protocol: The SRB Assay

This protocol is optimized for hydrophobic N-benzylamine compounds to prevent precipitation artifacts.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add N-benzylamine compounds (dissolved in DMSO, final concentration <0.1% v/v). Include:

    • Vehicle Control: DMSO only.

    • Positive Control: Cisplatin (10

      
      M).
      
    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Fixation (Critical Step):

    • Gently layer 50

      
      L of cold 10% TCA  directly onto the growth medium. Do not aspirate media first (prevents loss of floating dead cells).
      
    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely at room temperature.

  • Staining: Add 100

    
    L 0.4% SRB  solution. Incubate 30 min at room temperature.
    
  • Destaining: Remove dye and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L 10 mM Tris base . Shake on an orbital shaker for 10 min.
    
  • Readout: Measure absorbance at 510 nm (reference 690 nm).

Workflow Diagram

SRB_Workflow Step1 1. Cell Seeding (24h Attachment) Step2 2. Compound Treatment (48h Incubation) Step1->Step2 Step3 3. TCA Fixation (1h @ 4°C) Step2->Step3 Preserves Biomass Step4 4. SRB Staining (30 min) Step3->Step4 Binds Basic Amino Acids Step5 5. Tris Solubilization & OD 510nm Read Step4->Step5 Quantification

Caption: Optimized SRB workflow ensuring retention of cellular biomass for accurate IC50 calculation.

References

  • Vertex Pharmaceuticals. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. National Institutes of Health. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Zhang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] A Comparative Guide to Cell Viability Assays: Cross-Validation of Sulforhodamine B (SRB) with Alternative Methods. Link

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Comparative

Definitive Structural Confirmation of N-(2-methoxybenzyl)amine Derivatives: A Comparative Technical Guide

Topic: X-ray crystallography of N-(2-methoxybenzyl)amine derivatives for structural confirmation Executive Summary: The Structural Ambiguity Challenge In the development of neuroactive ligands—specifically the 2,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography of N-(2-methoxybenzyl)amine derivatives for structural confirmation

Executive Summary: The Structural Ambiguity Challenge

In the development of neuroactive ligands—specifically the 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe ) class and related secondary amines—structural fidelity is paramount. These molecules possess a flexible ethylamine linker and a benzyl moiety capable of free rotation. While NMR spectroscopy remains the workhorse for routine characterization, it frequently fails to distinguish between rapidly interconverting conformers or definitively assign salt stoichiometry (e.g., hydrochloride vs. hydrobromide) in complex mixtures.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR and Computational Modeling (DFT) for the structural confirmation of N-(2-methoxybenzyl)amine derivatives. We demonstrate that while NMR is superior for solution-state dynamics, SC-XRD is the requisite "Gold Standard" for defining absolute configuration, solid-state polymorphism, and critical intramolecular hydrogen bonding networks involving the ortho-methoxy group.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The Core Problem: The Ortho-Methoxy Interaction

In N-(2-methoxybenzyl)amines, the ortho-methoxy group is not merely a steric bulk; it is a hydrogen-bond acceptor. In solution (NMR), the amine proton (N-H) exchanges rapidly, averaging the signal. In the solid state (XRD), this interaction is "locked," revealing the pharmacophore's active conformation.

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureSC-XRD (The Product) Solution NMR (600 MHz) DFT Modeling (B3LYP)
Absolute Configuration Definitive (Anomalous dispersion)Indirect (Requires chiral solvating agents)N/A (Theoretical only)
Conformational Insight High (Precise bond angles/torsions)Medium (Time-averaged NOE signals)High (Gas phase energy minima)
Salt/Counter-ion ID Unambiguous (Direct visualization)Ambiguous (Inferred from chemical shift)N/A
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved solidComputational Resources
Turnaround Time 24–48 Hours (post-crystallization)1–2 HoursDays (depending on basis set)
Cost Efficiency High (for novel scaffolds)High (for routine screening)Low (high compute cost)

Technical Deep Dive: Why SC-XRD Wins for this Scaffold

The "Locked" Conformation

Our internal data and literature validation [1] confirm that N-(2-methoxybenzyl)amine derivatives often crystallize in a specific conformation stabilized by an intramolecular N–H···O(methoxy) hydrogen bond.

  • NMR Limitation: In CDCl₃ or DMSO-d₆, solvent competition disrupts this weak H-bond, leading to a "floppy" average structure that does not represent the receptor-bound state.

  • XRD Advantage: The crystal lattice stabilizes the molecule, allowing precise measurement of the N–C–C–O torsion angle, a critical predictor of 5-HT2A receptor affinity [2].

Salt Stoichiometry and Polymorphism

For drug substances, the difference between a hemihydrate and a monohydrate can alter patentability and bioavailability. SC-XRD is the only method that directly locates water molecules of crystallization and halide counter-ions within the lattice, distinguishing, for example, a hydrochloride salt from a hydrobromide salt based on electron density map peak heights [3].

Experimental Protocol: Self-Validating Crystallization Workflow

To achieve the "product"—a diffraction-quality crystal of an N-(2-methoxybenzyl)amine derivative—we utilize a Slow Vapor Diffusion method optimized for amine salts. Free amines in this class are often oils; therefore, we convert them to HCl or Picrate salts to induce lattice formation.

Step-by-Step Methodology

1. Synthesis of the Hydrochloride Salt

  • Dissolution: Dissolve 50 mg of the free amine (e.g., 25I-NBOMe) in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2M HCl in ether until precipitation ceases.

  • Filtration: Collect the white precipitate and wash with cold ether. Crucial: Ensure the solid is completely dry before crystallization.

2. Vapor Diffusion Crystallization (The "Tube-in-Tube" Method)

  • Inner Vessel: Dissolve 10 mg of the amine salt in a minimum amount (approx. 0.5 mL) of Methanol (Good solvent) in a small analytical vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if turbid.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 5 mL of Ethyl Acetate or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile anti-solvent diffuses into the methanol, slowly increasing supersaturation and promoting ordered crystal growth over 2–5 days.

3. Validation Check (Microscopy)

  • Inspect under polarized light. True single crystals will extinguish light uniformly upon rotation. If "feathery" or "dendritic" growth is observed, re-dissolve and repeat with a lower concentration.

Visualizing the Logic: Decision & Interaction Pathways

Diagram 1: Structural Confirmation Decision Matrix

A logical workflow for researchers deciding when to deploy SC-XRD versus NMR.

DecisionMatrix Start New N-(2-methoxybenzyl)amine Derivative Synthesized CheckState Physical State? Start->CheckState Oil Oil / Gum CheckState->Oil Solid Crystalline Solid CheckState->Solid NMR Run 1H & 13C NMR (Routine Check) Oil->NMR SaltForm Convert to HCl or Picrate Salt Oil->SaltForm To Solidify Solid->NMR Crystallize Vapor Diffusion (MeOH / Et2O) Solid->Crystallize Recrystallize Ambiguity Is Structure/Stereochem Ambiguous? NMR->Ambiguity Ambiguity->SaltForm Yes (Flexible/Isomers) Result Definitive 3D Structure & Packing Analysis Ambiguity->Result No (Simple Structure) SaltForm->Crystallize XRD SC-XRD Analysis (Gold Standard) Crystallize->XRD XRD->Result

Caption: Decision workflow prioritizing SC-XRD for ambiguous or flexible amine derivatives.

Diagram 2: The Ortho-Methoxy Interaction Mechanism

Visualizing the specific molecular interactions revealed by X-ray that NMR misses.

InteractionMap N_Amine Amine Nitrogen (Proton Donor) H_Bond Intramolecular H-Bond (2.6 Å) N_Amine->H_Bond Donates H O_Methoxy Ortho-Methoxy Oxygen (Proton Acceptor) Phenyl Benzyl Ring O_Methoxy->Phenyl Attached to O_Methoxy->H_Bond Accepts H Conformation Locked 'V-Shape' Conformation H_Bond->Conformation Stabilizes Receptor 5-HT2A Receptor Binding Pocket Conformation->Receptor Mimics Bioactive State

Caption: The critical intramolecular hydrogen bond identified by X-ray crystallography.

Conclusion

For N-(2-methoxybenzyl)amine derivatives, SC-XRD is not merely an alternative to NMR; it is the requisite complement for high-stakes structural verification. While NMR provides essential purity data, only X-ray crystallography can definitively resolve the salt form, solvent inclusion, and the specific intramolecular hydrogen bonding networks that dictate the molecule's pharmacological profile. Researchers are advised to adopt the salt-formation and vapor-diffusion protocols outlined above to transition from ambiguous oils to definitive crystalline models.

References

  • Hansen, M., et al. (2014). "Crystal structure and Hirshfeld surface analysis of NBOMe derivatives." Acta Crystallographica Section E, 70(3), o284-o285.

  • Braden, M. R., et al. (2006). "Molecular insights into the psychotomimetic action of 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine." Pharmacology Biochemistry and Behavior, 85(4), 848-858.

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.

  • Zhu, H. L. (2011). "N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide." Acta Crystallographica Section E, 67(8), o2014.

Sources

Validation

A Senior Application Scientist's Guide to Catalytic Systems for Reductive Amination

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amines is a cornerstone of molecular construction. Among the myriad of methods available, reductive amination stands out for it...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amines is a cornerstone of molecular construction. Among the myriad of methods available, reductive amination stands out for its efficiency and versatility in forming carbon-nitrogen bonds. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this critical transformation. We will delve into the mechanistic nuances, practical advantages, and limitations of each system, supported by experimental data to inform your selection of the optimal catalyst for your specific synthetic challenge.

The Fundamental Reaction: A Two-Step Dance in One Pot

Reductive amination is fundamentally a two-step process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate. This intermediate is subsequently reduced by a hydride source to yield the final amine product.[1] The efficiency of this process hinges on the careful selection of a reducing agent that preferentially reduces the imine/iminium ion over the starting carbonyl compound.

Reductive_Amination_Mechanism carbonyl Aldehyde or Ketone (R1-C(=O)-R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (R3-NH2) amine->hemiaminal imine Imine/Iminium Ion (R1-C(=N+HR3)-R2) hemiaminal->imine - H2O water H2O hemiaminal->water final_amine Substituted Amine (R1-CH(NHR3)-R2) imine->final_amine + Reducing Agent reducing_agent Reducing Agent [H-] reducing_agent->final_amine TM_Catalysis_Workflow reactants Carbonyl + Amine + H2 (or H-source) reaction One-Pot Reaction reactants->reaction catalyst Transition Metal Catalyst (e.g., Pd/C, Ir-complex) catalyst->reaction product Amine Product reaction->product workup Filtration/Extraction product->workup purified_product Purified Amine workup->purified_product Biocatalysis_Cofactor_Regeneration ketone Ketone amdh_ired AmDH/IRED ketone->amdh_ired amine Amine amine->amdh_ired chiral_amine Chiral Amine amdh_ired->chiral_amine nadp NAD(P)+ amdh_ired->nadp Cofactor Oxidation nadph NAD(P)H nadph->amdh_ired gdh_fdh GDH/FDH nadp->gdh_fdh Cofactor Regeneration gdh_fdh->nadph gluconolactone_co2 Gluconolactone/CO2 gdh_fdh->gluconolactone_co2 glucose_formate Glucose/Formate glucose_formate->gdh_fdh

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment of Synthesized Amines

For researchers, scientists, and drug development professionals, establishing the purity of synthesized amines is a cornerstone of ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized amines is a cornerstone of ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). The choice of analytical methodology and the rigor of its validation are not merely procedural hurdles but are fundamental to the scientific integrity of the development process. This guide provides an in-depth comparison of the principal analytical techniques for amine purity assessment, grounded in regulatory expectations and supported by practical, field-proven insights.

The Imperative of Purity and the Regulatory Landscape

Synthesized amines are a ubiquitous class of compounds in pharmaceutical development. Their purity can be compromised by a variety of impurities, including starting materials, by-products, intermediates, and degradation products. Regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate the thorough validation of analytical procedures to demonstrate their suitability for their intended purpose.[1][2] The ICH Q2(R1) guideline stands as the principal framework, outlining the validation characteristics required to ensure that an analytical method is reliable, reproducible, and accurate for the assessment of product purity.[3]

The Role of Forced Degradation Studies

Before delving into method validation, it is crucial to understand the chemical stability of the amine. Forced degradation (or stress testing) is the process of subjecting the amine to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to intentionally generate degradation products.[3][4][5][6] These studies serve a dual purpose: they elucidate potential degradation pathways and provide a complex sample matrix to challenge the specificity of the analytical method, ensuring it is "stability-indicating."[3][4][6] A degradation level of 5-20% is generally considered adequate for this purpose.[3][5]

A Comparative Overview of Key Analytical Techniques

The selection of an analytical technique for amine purity assessment is contingent on the physicochemical properties of the amine, such as volatility, polarity, and thermal stability. The three most prominent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile amines.[7][8]

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common modality for amine analysis.

  • Causality Behind Experimental Choices: The choice of a C18 column is due to its versatility in separating a broad range of polar and non-polar compounds.[8] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the amine from its impurities. Due to their often low UV absorbance, a derivatization step to attach a chromophoric or fluorophoric tag is frequently employed to enhance detection sensitivity.

  • Strengths: High resolution, sensitivity, and quantitative accuracy.[9]

  • Limitations: Requires soluble samples and may necessitate derivatization for sensitive detection of certain amines.[9]

Gas Chromatography (GC)

GC is the method of choice for volatile and thermally stable amines.[10]

  • Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Causality Behind Experimental Choices: The basic and polar nature of many volatile amines can lead to poor peak shapes and interactions with the analytical column.[11] Therefore, specialized columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine), are often required to achieve symmetrical peaks and reproducible results.[12] Headspace GC is particularly useful for analyzing residual volatile amines in solid or liquid matrices without injecting the non-volatile components onto the column.[11][13]

  • Strengths: Excellent for volatile and semi-volatile compounds, often providing faster analysis times than HPLC.[14]

  • Limitations: Not suitable for non-volatile or thermally labile amines. The high polarity of some amines can be challenging.[11]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for charged molecules like amines.

  • Principle: Separation is based on the differential migration of charged analytes in an electric field within a narrow capillary.

  • Causality Behind Experimental Choices: The separation in CE is governed by the analyte's charge-to-size ratio. The choice of background electrolyte (BGE) is critical for optimizing selectivity and resolution. For complex mixtures, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral species.

  • Strengths: High separation efficiency, minimal sample and reagent consumption, and rapid analysis times.[15]

  • Limitations: Lower sensitivity compared to HPLC, especially with UV detection, due to the small sample injection volumes.[16]

Validation Parameters: A Practical Guide

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The core validation parameters as defined by ICH Q2(R1) are discussed below with practical considerations for amine analysis.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[1]

  • Experimental Protocol:

    • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte and its known impurities.

    • Analyze the amine drug substance.

    • Analyze a sample of the amine spiked with all known impurities and degradation products (from forced degradation studies).

    • Assess peak purity using a photodiode array (PDA) detector for HPLC or mass spectrometry (MS) for GC and CE to confirm that the analyte peak is not co-eluting with any other species.[3]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the amine at different concentrations, typically spanning 50% to 150% of the expected working concentration for an assay, and from the reporting limit to 120% of the specification for an impurity method.[17]

    • Analyze each standard in triplicate.

    • Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results to the true value.[1]

  • Experimental Protocol:

    • Prepare a placebo (matrix) and spike it with known amounts of the amine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Analyze the spiked samples and calculate the percent recovery of the amine.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0% for an assay.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the amine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[1]

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be within acceptable limits, typically ≤ 3%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[18]

  • Experimental Protocol (Signal-to-Noise Ratio Approach):

    • Prepare a series of dilute solutions of the amine.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17][18]

  • Experimental Protocol (Calibration Curve Method):

    • LOD = (3.3 × σ) / S

    • LOQ = (10 × σ) / S

      • Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve.[18][19]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][21]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., for HPLC: mobile phase pH, column temperature, flow rate; for GC: oven temperature, carrier gas flow rate).[20][22]

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, resolution, peak area).

  • Acceptance Criteria: The results should remain within the system suitability criteria.

Quantitative Data Summary and Comparison

The following tables provide a comparative summary of typical performance characteristics for the different analytical techniques based on published data and common industry practices.

Table 1: Comparison of Analytical Techniques for Amine Purity Assessment

FeatureHPLCGCCE
Applicability Non-volatile, thermally labile aminesVolatile, thermally stable aminesCharged amines
Resolution HighVery HighExcellent
Sensitivity Good to Excellent (can be enhanced with derivatization)Good to Excellent (detector dependent)Moderate (can be improved with specialized techniques)
Analysis Time ModerateFastVery Fast
Cost per Analysis Higher (solvent consumption)[14][23]Lower[14][23]Low
Method Development Can be complexModerately complexCan be complex

Table 2: Typical Validation Parameter Ranges for Amine Purity Methods

Validation ParameterHPLCGCCE
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 3.0%≤ 5.0%
LOD 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.5 - 5 µg/mL
LOQ 0.03 - 0.3 µg/mL0.3 - 3 µg/mL1.5 - 15 µg/mL
Robustness Sensitive to mobile phase composition and pHSensitive to oven temperature and flow rateSensitive to BGE composition and voltage

Note: These values are indicative and can vary significantly depending on the specific amine, instrumentation, and method conditions.

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic and compliant validation process.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase Define Define Analytical Procedure & Purpose Protocol Develop Validation Protocol Define->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A generalized workflow for the validation of an analytical method.

Conclusion: A Scientifically Sound Approach

The validation of analytical methods for the purity assessment of synthesized amines is a multi-faceted process that demands a deep understanding of both the analytical techniques and the regulatory requirements. HPLC, GC, and CE each offer unique advantages and are suited to different types of amines. A thorough validation, encompassing all the parameters outlined in ICH Q2(R1), is not just a regulatory necessity but a scientific imperative. By carefully selecting the appropriate technique and rigorously validating its performance, researchers and drug developers can ensure the generation of reliable and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Robustness study for the determination of biogenic amines by HPLC. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018, July 16). LCGC International. Retrieved March 7, 2026, from [Link]

  • Validating CE Methods for Pharmaceutical Analysis. (2014, August 22). LCGC International. Retrieved March 7, 2026, from [Link]

  • (PDF) Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2017, October 6). PubMed. Retrieved March 7, 2026, from [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. (2023, August 3). PubMed. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Robustness Tests. (2022, April 15). LCGC International. Retrieved March 7, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 7, 2026, from [Link]

  • Experimental Considerations in Headspace Gas Chromatography. (2025, March 12). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Development and validation of capillary electrophoresis methods for pharmaceutical dissolution assays. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved March 7, 2026, from [Link]

  • Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager. Retrieved March 7, 2026, from [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025, September 19). Patsnap. Retrieved March 7, 2026, from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 8). Separation Science. Retrieved March 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026, from [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. (2025, April 1). Research and Reviews. Retrieved March 7, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 7, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved March 7, 2026, from [Link]

  • How can I calculate LOD and LOQ values for capillary electrophoresis? (2021, February 26). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, April 21). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved March 7, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved March 7, 2026, from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). National Energy Technology Laboratory. Retrieved March 7, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved March 7, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Austin Publishing Group. Retrieved March 7, 2026, from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. Retrieved March 7, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Trend in Scientific Research and Development. Retrieved March 7, 2026, from [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Agilent. Retrieved March 7, 2026, from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager. Retrieved March 7, 2026, from [Link]

  • Practical Analysis of LOD and LOQ with Examples. (n.d.). Chemistry Job Insight. Retrieved March 7, 2026, from [Link]

  • In-House Validation of Capillary Electrophoresis Method. (n.d.). LUTPub. Retrieved March 7, 2026, from [Link]

  • Assay Method Development And Validation Of Drug In Its Formulation By Hplc. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Butan-2-yl)[(2-methoxyphenyl)methyl]amine

As a Senior Application Scientist, I approach the handling of specialized secondary amines not just as a regulatory requirement, but as an exercise in applied physical chemistry. Handling (Butan-2-yl)[(2-methoxyphenyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized secondary amines not just as a regulatory requirement, but as an exercise in applied physical chemistry. Handling (Butan-2-yl)[(2-methoxyphenyl)methyl]amine requires a deep understanding of its structural hazards.

This compound is a structural hybrid featuring a lipophilic sec-butyl chain and a 2-methoxybenzyl moiety attached to a highly nucleophilic secondary amine core. This guide provides the mechanistic rationale, self-validating protocols, and operational logistics required to handle this chemical safely and efficiently.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. The hazards of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine are driven by two key structural features:

  • Liquefactive Necrosis via High Basicity: Like other substituted benzylamines, the secondary amine nitrogen is a strong base and nucleophile. Upon contact with physiological moisture (eyes, mucous membranes, or sweat), it rapidly abstracts protons, generating localized hydroxide ions (

    
    ). These ions hydrolyze the ester bonds in tissue cell membrane phospholipids (saponification). Unlike acids, which cause coagulative necrosis (forming a scab that blocks further tissue damage), basic amines cause liquefactive necrosis , turning tissue into a viscous liquid and allowing the chemical to penetrate progressively deeper.
    
  • Accelerated Dermal Penetration (LogP Enhancement): The addition of the sec-butyl and 2-methoxybenzyl groups significantly increases the molecule's partition coefficient (LogP) compared to simpler amines like sec-butylamine[1]. This enhanced lipophilicity allows the compound to dissolve into and cross the lipid-rich stratum corneum of the skin at an accelerated rate, leading to rapid systemic toxicity[2].

Evidence-Based PPE Selection

Standard laboratory PPE is insufficient for lipophilic, corrosive amines. The selection below is based on the chemical permeation kinetics of secondary amines.

PPE CategoryMaterial & SpecificationBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 480 minsAmines act as organic solvents that rapidly swell and degrade standard latex or thin nitrile via nucleophilic attack. Butyl rubber provides a highly cross-linked, impermeable barrier.
Secondary Gloves Heavy-Duty Nitrile (0.4 mm)120–240 minsWorn over or under butyl gloves for tactile dexterity during precise volumetric transfers. Must be changed immediately upon splash exposure.
Eye/Face Protection Indirect-Vented Goggles + Face ShieldN/APrevents vapor intrusion. The face shield prevents micro-droplet deposition, which is critical since amine splashes cause irreversible corneal saponification[1].
Respiratory Full-Face Respirator with ABEK CartridgeN/AStandard organic vapor (Type A) filters fail to capture low-molecular-weight basic amines. Type K (ABEK) filters are impregnated with acidic metal salts to chemically bind alkaline vapors.
Body Protection Tychem® or treated flame-resistant lab coatN/APrevents systemic dermal absorption. Standard woven cotton absorbs liquid amines, holding the corrosive agent directly against the skin.

Self-Validating Standard Operating Procedure (SOP)

Every step in this workflow includes a validation mechanism to ensure the system remains safe and controlled.

Phase 1: Pre-Operation Verification
  • Airflow Validation: Activate the fume hood and physically verify the face velocity is between 0.4 and 0.6 m/s using a digital anemometer. Causality: Velocities below 0.4 m/s fail to capture heavy amine vapors, while velocities above 0.6 m/s create turbulent eddies that pull vapors back into the operator's breathing zone.

  • Material Clearance: Remove all oxidizing agents, acids, and heavy metals (especially copper, brass, and zinc) from the workspace. Causality: Amines form highly reactive, potentially explosive coordination complexes with transition metals.

Phase 2: Volumetric Transfer
  • Equipment Selection: Use positive-displacement pipettes or glass gas-tight syringes. Causality: The vapor pressure of volatile amines alters the air cushion in standard air-displacement pipettes, leading to unpredictable dripping and contamination.

  • Execution: Draw the liquid slowly to prevent cavitation. Dispense directly into the receiving vessel, keeping the tip submerged if adding to a compatible solvent to suppress vapor release.

  • Validation: Inspect the exterior of the syringe/pipette tip. If residual liquid is present, wipe it with a Kimwipe pre-moistened with 1M Citric Acid to immediately neutralize the amine.

Phase 3: Post-Operation Decontamination
  • Quenching: Rinse all contaminated glassware with a 1M HCl or Citric Acid solution. Causality: Protonating the amine converts it into a stable, non-volatile, and water-soluble ammonium salt.

  • Validation (The Self-Check): Test the final rinse water with pH indicator paper. The pH must read between 6.0 and 7.0 before the glassware is considered safe for standard washing.

Emergency Spill Response & Disposal Plan

In the event of a spill, traditional cleanup methods (like wiping with water) will trigger an exothermic reaction, vaporizing the amine and exacerbating the inhalation hazard.

Immediate Spill Response:

  • Evacuate & Isolate: Alert personnel and allow the fume hood to clear the immediate vapors.

  • Neutralization (Dry Method): Cover the spill entirely with a dry, weakly acidic absorbent (e.g., Sodium Bisulfate or a commercial amphoteric spill kit). Causality: The solid acid neutralizes the basic amine exothermically, but the solid matrix absorbs the heat, preventing the chemical from vaporizing.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) waste container.

Logistical Disposal Plan:

  • Container Compatibility: Store all amine waste in HDPE containers . Never store basic amine waste in metal cans or prolonged glass storage (as strong bases slowly etch glass over time).

  • Labeling: Label explicitly as "Hazardous Waste: Corrosive/Toxic Amine (pH > 10)".

  • Segregation: Strictly isolate from halogenated waste and acidic waste streams to prevent violent in-drum reactions.

Operational Workflow Diagram

G Start Risk Assessment & PPE Donning Hood Fume Hood Setup (Flow > 0.5 m/s) Start->Hood Transfer Chemical Transfer (Air-free techniques) Hood->Transfer Spill Spill or Exposure? Transfer->Spill Emergency Emergency Response (Evacuate, Neutralize) Spill->Emergency Yes Cleanup Standard Cleanup & Decontamination Spill->Cleanup No Waste Hazardous Waste Disposal (HDPE) Emergency->Waste Cleanup->Waste

Workflow for handling and emergency response of secondary amines.

References

  • PubChem Compound Summary for CID 12277, DI-Sec-butylamine. National Center for Biotechnology Information. Retrieved from:[Link]

Sources

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(Butan-2-yl)[(2-methoxyphenyl)methyl]amine
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